molecular formula C9H9ClN2 B1587982 (5-chloro-1H-indol-2-yl)methanamine CAS No. 21109-27-3

(5-chloro-1H-indol-2-yl)methanamine

Cat. No.: B1587982
CAS No.: 21109-27-3
M. Wt: 180.63 g/mol
InChI Key: JPXQQXPBWCBYCW-UHFFFAOYSA-N
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Description

(5-chloro-1H-indol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXQQXPBWCBYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405599
Record name (5-chloro-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21109-27-3
Record name (5-chloro-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (5-chloro-1H-indol-2-yl)methanamine is a halogenated indole derivative that serves as a crucial intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a chloro group at the 5-position and an aminomethyl group at the 2-position—offers unique electronic and steric properties for molecular design.[1][2] This guide provides an in-depth analysis of its chemical properties, established synthetic and purification protocols, reactivity, and its role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₉H₉ClN₂, belongs to the family of substituted indoles.[3] The indole core is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry.[2] The presence of a chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic distribution, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The primary amine at the 2-position provides a key reactive handle for further molecular elaboration.

Key physicochemical data for this compound are summarized below. It is important to note that some values, such as pKa, are predicted and should be experimentally verified for critical applications.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[3][4]
Molecular Weight 180.63 g/mol [4][5]
Appearance White to light yellow crystal[3]
Melting Point 137-142 °C[3]
Boiling Point 369.8 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in chloroform and ethanol; insoluble in water.[3]
pKa 16.41 ± 0.30 (Predicted)[5][6]
LogP 2.980[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 1[5]

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding nitrile or a related precursor. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

Retrosynthetic Analysis

A common retrosynthetic approach involves the disconnection of the aminomethyl group, leading back to a more stable or commercially available indole precursor, such as 5-chloro-1H-indole-2-carbonitrile. This precursor can be derived from 5-chloroindole itself.

G Target This compound Intermediate1 5-chloro-1H-indole-2-carbonitrile Target->Intermediate1 Reduction (e.g., LiAlH4, H2/Catalyst) StartingMaterial 5-chloroindole Intermediate1->StartingMaterial Cyanation

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 5-chloro-1H-indole-2-carbonitrile

This protocol describes a common laboratory-scale synthesis via the reduction of the corresponding nitrile.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water and protic solvents. The workup procedure with sequential addition of water and sodium hydroxide is designed to safely quench the excess reagent and precipitate aluminum salts, facilitating their removal by filtration.

Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Precursor: A solution of 5-chloro-1H-indole-2-carbonitrile in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup and Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Characterization Workflow

A self-validating workflow ensures the final compound meets the required purity and identity standards.

G Crude Crude Product Purification Column Chromatography / Recrystallization Crude->Purification Pure Pure Compound Purification->Pure TLC_HPLC Purity Check (TLC/HPLC >95%) Pure->TLC_HPLC Structure Structural Verification TLC_HPLC->Structure Purity Confirmed NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS Final Verified Compound NMR->Final Structure Confirmed MS->Final Mass Confirmed

Caption: Workflow for purification and characterization.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[7] Protons on the indole ring appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the aminomethyl group will appear as a singlet, while the amine protons may be a broad singlet. The electron-withdrawing chlorine atom at C5 will influence the chemical shifts of the aromatic protons H4, H6, and H7.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nine carbon atoms. The carbon attached to chlorine (C5) will be shifted, and the carbons of the pyrrole ring (C2 and C3) have characteristic chemical shifts around δ 125 ppm and δ 102 ppm, respectively.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic primary amine and the electron-rich indole nucleus.

  • Reactions at the Primary Amine: The aminomethyl group is a versatile handle for introducing a wide range of functionalities. Common reactions include:

    • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.[9]

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reactions at the Indole Ring: The indole nucleus can undergo electrophilic substitution, primarily at the C3 position if available, or at the N1 position. The presence of the C2 substituent can sterically hinder reactions at C3.

Caption: Key derivatization reactions of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 5-chloroindole scaffold is a privileged structure in drug discovery, appearing in compounds targeting a wide array of biological pathways.[1][2] Derivatives have shown promise in oncology, neuroscience, and infectious diseases.[1]

  • Oncology: 5-chloroindole derivatives have been investigated as potent inhibitors of key signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][8] Some compounds have exhibited greater potency than established inhibitors like erlotinib.[1]

  • Neuroscience: The indole structure is central to neurotransmitters like serotonin. As such, derivatives are often explored as modulators for serotonin receptors, and this compound can serve as an intermediate for monoamine oxidase inhibitors.[3]

  • Infectious Diseases: The scaffold has been incorporated into molecules with antimicrobial properties and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]

  • Agrochemicals: Beyond pharmaceuticals, 5-chloroindole is a valuable intermediate in the synthesis of next-generation pesticides, herbicides, and plant growth regulators.[10]

Handling, Storage, and Safety

As with any active chemical compound, proper handling is essential.

  • Handling: Use in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][11] Avoid inhalation, ingestion, and skin contact.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[5]

  • Safety: This compound is classified as an irritant.[5] In case of exposure, follow standard first-aid measures such as moving to fresh air upon inhalation or rinsing skin and eyes with water.[11]

Conclusion

This compound is a high-value chemical intermediate with a strategic substitution pattern that makes it highly relevant for drug discovery and agrochemical research. Its versatile primary amine handle allows for extensive derivatization, while the 5-chloroindole core provides a well-established pharmacophore. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing novel and effective chemical entities.

References

Unraveling the Enigmatic Mechanism of Action of (5-chloro-1H-indol-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a multitude of biologically active compounds. Among these, (5-chloro-1H-indol-2-yl)methanamine is a molecule of significant interest due to its structural features that suggest a potent pharmacological profile. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, primarily focusing on its potential as a monoamine oxidase (MAO) inhibitor. Drawing upon structure-activity relationships of analogous indole derivatives, we present a scientifically rigorous hypothesis and outline detailed experimental protocols to validate this proposed mechanism. Additionally, we will briefly explore alternative biological targets that may contribute to the compound's overall pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing molecule.

Introduction: The Prominence of the Indole Moiety

The indole ring system is a cornerstone of numerous natural products and synthetic drugs, renowned for its diverse biological activities.[1][2] Halogenated derivatives, in particular, have demonstrated enhanced potency and altered selectivity for various biological targets. The 5-chloro-indole moiety, as present in this compound, has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of activities, including anticancer and antimicrobial effects.[1][3] The methanamine substituent at the 2-position of the indole ring is structurally reminiscent of biogenic amines, providing a strong rationale for investigating its interaction with enzymes involved in neurotransmitter metabolism.

Primary Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A is an effective strategy for treating depression and anxiety, while MAO-B inhibitors are utilized in the management of neurodegenerative disorders like Parkinson's disease.[5][6] A substantial body of evidence suggests that indole derivatives are potent inhibitors of both MAO-A and MAO-B.[5][7]

The structural similarity of this compound to known indole-based MAO inhibitors forms the basis of our primary hypothesis. The indole nucleus can mimic the aromatic portion of endogenous MAO substrates, while the methanamine side chain can interact with the active site of the enzyme. The 5-chloro substituent can potentially enhance binding affinity and selectivity.

Putative Binding Interactions with Monoamine Oxidase

The proposed interaction of this compound with the active site of MAO is depicted in the following logical diagram:

MAO_Binding cluster_MAO MAO Active Site cluster_Ligand This compound FAD FAD Cofactor Aromatic_Cage Aromatic Cage (Tyr, Phe residues) Active_Site_Residues Key Amino Acid Residues Indole_Ring Indole Ring Indole_Ring->Aromatic_Cage π-π Stacking Chloro_Group 5-Chloro Group Chloro_Group->Active_Site_Residues Halogen Bonding/ Hydrophobic Interactions Methanamine Methanamine Side Chain Methanamine->FAD Substrate Mimicry (Potential for Oxidation) Methanamine->Active_Site_Residues Hydrogen Bonding

Caption: Proposed binding interactions of this compound within the MAO active site.

Experimental Workflow for Validating MAO Inhibition

To empirically determine the MAO inhibitory activity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps:

MAO_Workflow start Synthesize and Purify This compound in_vitro In Vitro MAO Inhibition Assay start->in_vitro isoform_selectivity Determine IC50 for MAO-A and MAO-B in_vitro->isoform_selectivity reversibility Reversibility Assay (e.g., Dialysis) isoform_selectivity->reversibility kinetic_studies Kinetic Studies (e.g., Lineweaver-Burk Plot) reversibility->kinetic_studies ex_vivo Ex Vivo Brain Homogenate Assay kinetic_studies->ex_vivo in_vivo In Vivo Microdialysis in Rodent Model ex_vivo->in_vivo end Characterize as MAO Inhibitor in_vivo->end

Caption: Experimental workflow for the characterization of this compound as a potential MAO inhibitor.

Detailed Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare serial dilutions of this compound, clorgyline, and selegiline in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of each compound dilution to respective wells. Include wells with buffer only as a negative control.

  • Add 50 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine oxidation, benzaldehyde for benzylamine oxidation) using a spectrofluorometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Quantitative Data Summary

While specific experimental data for this compound is not yet available, the following table presents hypothetical IC50 values to illustrate the expected data output from the proposed in vitro assay.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compoundTBDTBDTBD
Clorgyline (Control)~10>1000>100
Selegiline (Control)>1000~15<0.015

TBD: To be determined experimentally.

Alternative and Secondary Mechanisms of Action

While MAO inhibition is the most probable primary mechanism of action, the versatile indole scaffold suggests other potential biological targets.

Anticancer Activity via Kinase Inhibition

Numerous 5-chloro-indole derivatives have been reported to possess potent antiproliferative activity.[1][8] This is often attributed to the inhibition of key signaling pathways involved in cancer progression, such as the EGFR/BRAF pathway.[8][9] The 5-chloro-indole core can act as a scaffold to position functional groups that interact with the ATP-binding site of various kinases. Further investigation into the effects of this compound on cancer cell lines and specific kinase activity is warranted.

Serotonin Receptor Modulation

The structural similarity of the indole nucleus to serotonin suggests a potential interaction with serotonin (5-HT) receptors.[10] Depending on the nature and position of substituents, indole derivatives can act as agonists or antagonists at various 5-HT receptor subtypes. This could contribute to a complex neuropsychopharmacological profile. Radioligand binding assays using a panel of 5-HT receptor subtypes would be necessary to explore this possibility.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, primarily hypothesized to act as a monoamine oxidase inhibitor. This guide has outlined a comprehensive strategy to validate this mechanism of action, from initial in vitro screening to in vivo studies. The provided experimental protocols offer a clear roadmap for researchers to elucidate the pharmacological properties of this molecule.

Future research should focus on executing the proposed experimental workflow to generate empirical data on the MAO inhibitory profile of this compound. Should the compound prove to be a potent and selective MAO inhibitor, further preclinical development, including pharmacokinetic and toxicological studies, would be justified. Concurrently, screening against a broader panel of biological targets, including kinases and serotonin receptors, will provide a more complete understanding of its pharmacological profile and potential for therapeutic applications in neurology, oncology, and beyond.

References

(5-chloro-1H-indol-2-yl)methanamine biological activity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (5-chloro-1H-indol-2-yl)methanamine

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on this compound, a molecule of significant interest due to its combination of two key pharmacophoric features: a 5-chloro-indole core and a 2-aminomethyl substituent. While direct and extensive biological data for this specific compound are not widely published, this document provides a comprehensive analysis of its potential biological activities. By examining the well-documented bioactivities of closely related 5-chloro-indole and 2-aminomethylindole derivatives, we can infer a probable biological profile for the title compound. This guide will delve into the potent anticancer activities associated with the 5-chloro-indole moiety, particularly its role in inhibiting key signaling pathways, and the diverse pharmacological effects, including antiviral activity, attributed to the 2-aminomethylindole group. Furthermore, we will present synthetic strategies and detailed experimental protocols for the future biological evaluation of this compound, providing a roadmap for researchers in drug discovery and development.

The 5-Chloro-Indole Pharmacophore: A Locus of Potent Anticancer Activity

The indole ring system is a fundamental component of many natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance or confer a range of biological activities, most notably in the realm of oncology.

Broad-Spectrum Biological Activities

5-Chloro-indole derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electronic properties of the entire indole ring system, potentially enhancing interactions with biological targets.[4]

Primary Mechanism of Action: Inhibition of EGFR/BRAF Signaling Pathways

A significant body of research has identified 5-chloro-indole derivatives as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase.[5][6] Mutant forms of these kinases, such as EGFRT790M and BRAFV600E, are critical drivers in several malignancies.[5][6]

The mechanism of inhibition by these compounds typically involves competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction cascade that leads to cell growth and proliferation, and ultimately inducing apoptosis (programmed cell death).[1][7]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound (Predicted Target) Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Predicted inhibition of the EGFR/BRAF signaling pathway.
Structure-Activity Relationship (SAR) Insights

The 5-chloro substituent plays a crucial role in the anticancer activity of these indole derivatives. Studies have shown that this group can engage in favorable hydrophobic interactions within the active site of target kinases.[7] For instance, the 5-chloro-indolyl moiety can insert deep into the hydrophobic pocket of EGFR, with the indolyl NH group often forming a hydrogen bond with key amino acid residues like Asp855.[7] The presence of an electron-withdrawing group, such as chlorine, on the indole ring has been correlated with higher biological activity compared to electron-donating groups.[4]

Antiproliferative and Kinase Inhibitory Activity of Representative 5-Chloro-Indole Derivatives

The following table summarizes the potent in vitro activities of several 5-chloro-indole derivatives from recent studies, highlighting their potential as anticancer agents.

Compound ID (Reference)DescriptionTarget Cell Line / EnzymeActivity MetricValue (nM)
3e [5][6]m-piperidinyl derivative of 5-chloro-indole-2-carboxylatePanc-1, MCF-7, A-549GI5029
3e [5][6]m-piperidinyl derivative of 5-chloro-indole-2-carboxylateEGFRIC5068
5f [7][8]Indole-2-carboxamide derivativeEGFRWTIC5068-85
5f [7][8]Indole-2-carboxamide derivativeEGFRT790MIC509.5
5g [7][8]Indole-2-carboxamide derivativeEGFRT790MIC5011.9

The 2-Aminomethylindole Moiety: A Versatile Pharmacophore

The substitution of an aminomethyl group at the 2-position of the indole ring gives rise to another class of biologically active molecules. This structural motif is found in compounds with a range of pharmacological properties.

Reported Biological Activities

Aminoalkyl derivatives of indoles have been investigated for various therapeutic applications. Notably, 2-aminoalkyl derivatives of 5-oxyindoles have been reported to exhibit pharmacological and antiviral activity.[9] Specifically, certain compounds in this class have shown significant activity against influenza A viruses, in some cases exceeding the efficacy of established antiviral drugs like Arbidol in preclinical models.[9] In addition to antiviral effects, this class of compounds has also been explored for antiserotonin and antitubercular activities.[9]

Predicted Biological Profile and Therapeutic Potential of this compound

Based on the activities of its constituent pharmacophores, this compound is predicted to be a multi-target agent with potential applications in oncology and virology. The 5-chloroindole core strongly suggests a potential for potent antiproliferative activity through the inhibition of cancer-related kinases like EGFR and BRAF. The 2-aminomethyl group may confer additional or synergistic antiviral properties. The combination of these two moieties in a single molecule makes it a compelling candidate for further investigation.

Synthetic Strategies

The synthesis of this compound can be approached through established methods for the functionalization of the indole ring. A plausible synthetic route would involve the preparation of a 5-chloro-indole-2-carboxamide, followed by reduction to the desired aminomethane.

Proposed Synthetic Workflow

A common strategy for synthesizing 5-chloro-indole derivatives begins with commercially available precursors, which can be modified through a series of reactions including protection of the indole nitrogen, coupling reactions, and subsequent deprotection and functional group transformations.[1] The reduction of an amide or a nitrile at the 2-position is a standard method to obtain the 2-aminomethyl group.

G A 5-chloro-1H-indole-2-carboxylic acid B 1-[(5-chloro-1H-indol-2-yl)carbonyl]-piperidine (Amide Intermediate) A->B Amide Coupling (e.g., with piperidine, followed by a suitable amine precursor) C This compound (Final Product) B->C Reduction (e.g., LiAlH4)

A plausible synthetic route to the target compound.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic evaluation using established in vitro assays is recommended.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7, Panc-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).[5][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Protocol 2: EGFR Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay measures the ability of the compound to inhibit the phosphorylation of a tyrosine kinase (TK) substrate by EGFR.

  • Reagent Preparation: Prepare the necessary reagents: EGFR enzyme, TK substrate-biotin, ATP, and the detection reagents (streptavidin-XL665 and TK antibody-cryptate).

  • Compound Addition: Add 2 µL of serially diluted this compound to a low-volume 384-well plate.

  • Enzyme and Substrate Addition: Add 4 µL of the EGFR and TK substrate-biotin mix to each well.

  • Reaction Initiation: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mix to each well. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the HTRF signal on a compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 value from the dose-response curve.

Experimental Evaluation Workflow

The following workflow outlines a logical progression for the biological characterization of this compound.

screening_cascade A Synthesis and Purification of This compound B Primary Antiproliferative Screening (e.g., MTT assay across a panel of cancer cell lines) A->B F Antiviral Assays (e.g., Plaque Reduction Assay for Influenza) A->F C Determine GI50 Values B->C D Kinase Inhibition Assays (e.g., EGFR, BRAF) C->D If active (low GI50) E Determine IC50 Values D->E H Lead Optimization and Further Preclinical Studies E->H G Determine EC50 Values F->G G->H If active

A workflow for the biological evaluation of the target compound.

Future Perspectives and Conclusion

This compound represents a molecule of high interest for drug discovery, strategically combining two pharmacophores with well-documented anticancer and antiviral activities. The predictive analysis presented in this guide, based on extensive literature on related compounds, strongly suggests that this molecule warrants synthesis and thorough biological evaluation. Future research should focus on its antiproliferative effects against a broad panel of cancer cell lines, its inhibitory activity against key oncogenic kinases, and its potential as an antiviral agent. The experimental protocols provided herein offer a clear path for initiating these crucial investigations. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising indole derivative.

References

A Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-chloro-1H-indol-2-yl)methanamine is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a common motif in a vast array of biologically active compounds, and the introduction of a chloro-substituent at the 5-position and a methanamine group at the 2-position can profoundly influence the molecule's physicochemical properties and pharmacological activity. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are based on established principles and data from analogous structures, offering a robust framework for the analysis of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic interpretation. The key structural features include a 5-chloro-substituted indole ring system and a primary aminomethyl group at the 2-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the aminomethyl group, the amine protons, and the indole N-H proton. The electron-withdrawing effect of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.[1]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2br s1HIndole N-H
~7.65d1HH-4
~7.35d1HH-7
~7.00dd1HH-6
~6.30s1HH-3
~3.90s2H-CH₂-NH₂
~2.50br s2H-NH₂

Interpretation and Rationale:

  • Indole N-H (~11.2 ppm): The indole N-H proton is typically observed as a broad singlet in the downfield region (δ 10-12 ppm) due to its acidic nature and potential for hydrogen bonding.[1] Its chemical shift is highly dependent on solvent and concentration.[1]

  • Aromatic Protons (H-4, H-6, H-7): The chlorine atom at C5 deshields the adjacent protons. H-4 is expected to appear as a doublet around δ 7.65 ppm. H-7 will likely resonate as a doublet around δ 7.35 ppm, and H-6 will appear as a doublet of doublets around δ 7.00 ppm due to coupling with both H-4 and H-7.[1]

  • H-3 Proton (~6.30 ppm): The proton at the 3-position of the indole ring is expected to be a singlet in this case, as there are no adjacent protons to couple with.

  • Methylene Protons (-CH₂-NH₂) (~3.90 ppm): The two protons of the methylene group adjacent to the electron-withdrawing indole ring and the nitrogen atom will appear as a singlet.

  • Amine Protons (-NH₂) (~2.50 ppm): The primary amine protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange.[2] In a protic solvent like D₂O, this signal would disappear due to deuterium exchange, a useful diagnostic technique.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~140.0C-2
~135.0C-7a
~128.0C-3a
~125.5C-5
~122.0C-4
~120.0C-6
~113.0C-7
~100.0C-3
~40.0-CH₂-NH₂

Interpretation and Rationale:

  • Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the heteroatom and the chloro-substituent. C-2 is expected to be significantly downfield due to its attachment to the nitrogen and the aminomethyl group. The carbon bearing the chlorine (C-5) will also be downfield.[1] The bridgehead carbons, C-3a and C-7a, will be in the aromatic region.[1] C-3 is typically more shielded in indole systems.[1]

  • Methylene Carbon (-CH₂-NH₂) (~40.0 ppm): The aliphatic carbon of the aminomethyl group will be found in the upfield region, typically between 30-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, C-N bonds, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpAsymmetric and symmetric N-H stretching (primary amine)
~3300Medium, BroadN-H stretching (indole)
3100-3000MediumAromatic C-H stretching
~2900MediumAliphatic C-H stretching
1620-1580MediumN-H bending (primary amine)
1600-1450Medium to StrongAromatic C=C stretching
1330-1250StrongAromatic C-N stretching
~800StrongC-Cl stretching

Interpretation and Rationale:

  • N-H Stretching: The primary amine will exhibit two characteristic sharp bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches.[3][4][5] The indole N-H stretch will likely appear as a broader band around 3300 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

  • N-H Bending: A medium intensity band between 1620-1580 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.[4]

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic indole ring.

  • C-N Stretching: A strong band in the 1330-1250 cm⁻¹ range is expected for the aromatic C-N stretching vibration.[5]

  • C-Cl Stretching: The presence of the chlorine atom should give rise to a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
180/182High[M]⁺ (Molecular ion)
151Moderate[M - CH₂NH]⁺
130High[M - CH₂NH₂ - Cl]⁺ or [C₈H₆N]⁺
117Moderate[C₈H₇N]⁺ (Indole cation)

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 180. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 182 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.[6]

  • α-Cleavage: The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[7] In this case, cleavage of the C2-CH₂ bond would lead to the loss of a CH₂NH radical, resulting in a fragment at m/z 151.

  • Formation of the Indole Cation: Loss of the entire aminomethyl group would lead to a fragment corresponding to the 5-chloroindole cation. Subsequent loss of chlorine could lead to the indole cation at m/z 117.

  • Tropylium-like Ion: Aromatic compounds often rearrange to form stable tropylium-like ions. A prominent peak at m/z 130 could arise from the loss of the aminomethyl group followed by rearrangement.

M [M]⁺ m/z 180/182 F1 [M - CH₂NH]⁺ m/z 151 M->F1 - CH₂NH F3 [C₈H₆N]⁺ m/z 130 M->F3 - CH₂NH₂ - Cl F2 [Indole Cation]⁺ m/z 117 F1->F2 - Cl

Caption: Predicted key fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a single-pulse experiment.

    • Typical spectral width: -2 to 14 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube in deuterated solvent Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into H1_Acq H1_Acq Spectrometer->H1_Acq ¹H Experiment C13_Acq C13_Acq Spectrometer->C13_Acq ¹³C Experiment FT_H1 FT_H1 H1_Acq->FT_H1 FT_C13 FT_C13 C13_Acq->FT_C13 Ph_H1 Ph_H1 FT_H1->Ph_H1 Phase & Baseline Correct Ph_C13 Ph_C13 FT_C13->Ph_C13 Phase & Baseline Correct Ref_H1 Ref_H1 Ph_H1->Ref_H1 Reference Ref_C13 Ref_C13 Ph_C13->Ref_C13 Reference Final_H1_Spectrum Final_H1_Spectrum Ref_H1->Final_H1_Spectrum Final_C13_Spectrum Final_C13_Spectrum Ref_C13->Final_C13_Spectrum

References

Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Insight in Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs a multitude of physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug candidate's success. (5-chloro-1H-indol-2-yl)methanamine, a derivative of the privileged indole scaffold, represents a class of compounds with significant potential in medicinal chemistry, acting as a crucial intermediate in the synthesis of various bioactive molecules.[1] This guide provides a comprehensive, in-depth technical roadmap for the elucidation of its single-crystal X-ray structure, from material synthesis to the final structural analysis. It is designed to equip researchers with the requisite knowledge and field-proven insights to navigate the intricate process of crystallographic analysis with confidence and precision.

Part 1: Foundational Steps - Synthesis and Purification of this compound

The journey to a high-quality crystal structure begins with the synthesis of a pure, crystalline material. The quality of the starting material is paramount; impurities can inhibit crystallization or lead to disordered structures.

A plausible synthetic route to this compound involves the reaction of 5-chloroindole with methylamine under acidic conditions.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloroindole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add methyl ammonium chloride (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Trustworthiness Checkpoint: The purity of the synthesized compound should be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Only material with a purity of >98% should be advanced to the crystallization stage.

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[2][3][4] It is an empirical science that requires patience and a systematic approach. The choice of crystallization technique and solvent is critical and depends on the solubility profile of the compound. This compound is soluble in chloroform and ethanol, and insoluble in water.[1]

Crystallization Strategy Workflow

Crystallization_Strategy Start Start: Pure Compound (>98%) Solubility Determine Solubility in Various Solvents Start->Solubility High_Sol High Solubility Solubility->High_Sol Moderate_Sol Moderate Solubility Solubility->Moderate_Sol Low_Sol Low Solubility Solubility->Low_Sol Vapor_Diffusion Vapor Diffusion High_Sol->Vapor_Diffusion Use a less volatile precipitant Layering Liquid-Liquid Diffusion (Layering) High_Sol->Layering Use a miscible anti-solvent Slow_Evap Slow Evaporation Moderate_Sol->Slow_Evap Control evaporation rate Low_Sol->Slow_Evap Use a more volatile solvent system End Single Crystals Vapor_Diffusion->End Layering->End Slow_Evap->End

Caption: Decision-making workflow for selecting a suitable crystallization method.

Detailed Crystallization Protocols

  • Slow Evaporation: This is often the simplest method.[5]

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol).

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.[6]

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., chloroform) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane).

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): This method is effective when a compound is soluble in one solvent but insoluble in another miscible solvent.[4]

    • Prepare a concentrated solution of the compound in a dense solvent (e.g., chloroform) at the bottom of a narrow tube.

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

    • Crystals will form at the interface as the anti-solvent slowly diffuses into the compound solution.

Part 3: Probing the Crystal Lattice - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8]

SC-XRD Experimental Workflow

SCXRD_Workflow Start Select a High-Quality Single Crystal Mount Mount the Crystal on a Goniometer Head Start->Mount Center Center the Crystal in the X-ray Beam Mount->Center Unit_Cell Determine the Unit Cell and Crystal System Center->Unit_Cell Data_Collection Collect Diffraction Data Unit_Cell->Data_Collection Data_Processing Integrate Reflections and Apply Corrections Data_Collection->Data_Processing Structure_Solution Solve the Structure (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine the Structural Model Structure_Solution->Structure_Refinement Validation Validate the Final Structure Structure_Refinement->Validation End Final Crystallographic Information File (CIF) Validation->End

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Processing

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a suitable support (e.g., a glass fiber or a cryo-loop) using a minimal amount of adhesive or cryo-protectant.[8]

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector is recommended.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Part 4: From Data to Structure - Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in standard crystallographic software.

  • Structure Refinement: The initial model is refined against the experimental data by least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters and Their Significance

ParameterSymbolIdeal ValueSignificance
R-factorR1< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
Weighted R-factorwR2< 0.15A weighted measure of the agreement between the observed and calculated structure factor intensities.
Goodness of FitGooF or S~ 1.0Indicates that the model is a good fit to the data.

Part 5: Deciphering the Molecular Architecture - A Hypothetical Analysis

While the specific crystal structure of this compound is not yet publicly available, we can anticipate the key structural features that would be of interest to researchers in drug development.

Expected Crystallographic Data (Hypothetical)

ParameterValue
Chemical FormulaC₉H₉ClN₂
Formula Weight180.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.0
V (ų)1005
Z4
Dcalc (g/cm³)1.19

Analysis of Molecular Geometry: The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the molecule's conformation and for computational modeling studies.

Intermolecular Interactions and Crystal Packing: A key aspect of the analysis would be the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate how the molecules pack in the crystal lattice. The primary amine and the indole N-H group are potential hydrogen bond donors, while the nitrogen atoms and the chloro substituent can act as acceptors.

Potential Hydrogen Bonding Network

H_Bonding cluster_0 Molecule A cluster_1 Molecule B A N-H (indole) C N (amine) A->C N-H···N B N-H (amine) D Cl B->D N-H···Cl

Caption: A hypothetical representation of potential intermolecular hydrogen bonds.

Conclusion: A Foundation for Rational Drug Design

The determination of the single-crystal X-ray structure of this compound provides an unambiguous and high-resolution snapshot of its solid-state conformation and packing. This information is invaluable for understanding its physicochemical properties and serves as a critical starting point for rational drug design and the development of new therapeutic agents. The methodologies and insights presented in this guide offer a robust framework for researchers to successfully navigate the path from a synthesized compound to a fully characterized crystal structure.

References

An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Latent Promise

Within the vast and intricate landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a foundational blueprint for a multitude of biologically active compounds. The strategic functionalization of this bicyclic aromatic heterocycle has yielded numerous therapeutic agents that have left an indelible mark on modern medicine. This guide delves into the specifics of a particular derivative, (5-chloro-1H-indol-2-yl)methanamine, a molecule that, while not extensively documented, holds considerable potential based on the established pharmacology of its structural relatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing available data with scientifically grounded insights to illuminate its discovery, history, synthesis, and prospective applications.

The Genesis of a Chloro-Indole: A History Forged in Analogs

The specific discovery and developmental timeline of this compound is not prominently detailed in the annals of scientific literature. Its emergence is more likely a logical progression in the systematic exploration of the chemical space around the indole nucleus, rather than a singular breakthrough. The history of this compound is therefore best understood by examining the broader context of research into halogenated indoles and 2-aminomethylindole derivatives.

The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[1] Research into 5-chloroindole derivatives has been spurred by their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2]

Concurrently, the 2-aminomethylindole moiety has been recognized as a key pharmacophore in compounds targeting a range of receptors and enzymes. This is particularly evident in the development of ligands for serotonin receptors, given the structural resemblance to the endogenous neurotransmitter, serotonin (5-hydroxytryptamine).[3][4] It is at the confluence of these two streams of research—the strategic use of chloro-substitution and the established bioactivity of 2-aminomethylindoles—that the rationale for the synthesis and investigation of this compound can be found.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₉ClN₂[5]
Molecular Weight 180.63 g/mol [5]
CAS Number 21109-27-3[5]
Appearance Predicted to be a solid-
Boiling Point 369.8 °C at 760 mmHg[5]
Flash Point 177.4 °C[5]
Density 1.349 g/cm³[5]
LogP 2.98[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 1[5]
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with the chlorine at the 5-position influencing their chemical shifts. The protons of the aminomethyl group at the 2-position would likely appear as a singlet. The N-H proton of the indole ring and the NH₂ protons of the amine would be observable, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR would reveal characteristic signals for the nine carbon atoms. The carbon atom bearing the chlorine (C-5) would be significantly affected. The chemical shifts of the carbons in the pyrrole and benzene rings would be consistent with a 5-substituted indole structure.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, as well as C-H stretching for the aromatic and methylene groups. C=C stretching vibrations of the aromatic system and C-N stretching would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 180, along with a characteristic isotopic peak (M+2) at m/z 182 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Plausible Pathway

A definitive, published protocol for the synthesis of this compound is not readily found. However, based on established synthetic methodologies for 2-aminomethylindoles, a robust and logical synthetic route can be proposed. The most direct approach would likely involve the reduction of a suitable precursor such as 5-chloroindole-2-carbonitrile or the reductive amination of 5-chloroindole-2-carboxaldehyde.

A common and effective method for the synthesis of 2-aminomethylindoles is the reduction of the corresponding nitrile. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently employed option.

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis starting from commercially available 5-chloroindole.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction A 5-Chloroindole B 5-Chloroindole-2-carboxaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 5-Chloroindole-2-carboxaldehyde D 5-Chloroindole-2-carboxaldehyde Oxime C->D Hydroxylamine hydrochloride, Sodium acetate E 5-Chloroindole-2-carboxaldehyde Oxime F This compound E->F Lithium Aluminum Hydride (LiAlH₄) in THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established literature for similar transformations.

Step 1: Synthesis of 5-Chloroindole-2-carboxaldehyde

  • Reagents and Setup: To a stirred solution of 5-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 5-chloroindole-2-carboxaldehyde.[5]

Step 2: Synthesis of 5-Chloroindole-2-carboxaldehyde Oxime

  • Reagents and Setup: Dissolve 5-chloroindole-2-carboxaldehyde (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Reaction: Reflux the mixture for 1-2 hours.

  • Work-up: Cool the reaction mixture and add water to precipitate the product.

  • Purification: Collect the solid oxime by filtration and wash with water. The product can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

  • Reagents and Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add a solution of 5-chloroindole-2-carboxaldehyde oxime (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it with THF. Concentrate the combined filtrate and washings under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Biological Activity and Mechanism of Action: An Extrapolation from Analogs

While specific pharmacological data for this compound is scarce, its structural features allow for informed hypotheses regarding its potential biological activities and mechanisms of action. The indole nucleus is a well-established pharmacophore that interacts with a wide array of biological targets.

Potential as a Serotonin Receptor Ligand

The structural similarity of the 2-aminomethylindole scaffold to serotonin suggests that this compound could act as a ligand for serotonin (5-HT) receptors.[3][4] Different subtypes of 5-HT receptors are implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.[6] The 5-chloro substituent could modulate the affinity and selectivity of the compound for different 5-HT receptor subtypes.

The following diagram illustrates the general signaling pathway for a G-protein coupled 5-HT receptor, a likely target for this class of compounds.

Serotonin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Hypothetical Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: Hypothetical G-protein coupled 5-HT receptor signaling pathway.

Potential Anti-proliferative and Anti-inflammatory Activity

A growing body of evidence points to the anti-cancer and anti-inflammatory properties of various indole derivatives.[1][7] Specifically, 3-aminomethylindole derivatives have been shown to possess anti-inflammatory and neurotrophic effects.[8] The mechanism of action for these effects often involves the modulation of key signaling pathways implicated in cell growth, proliferation, and inflammation, such as the NF-κB and MAPK pathways.[8] It is plausible that this compound could exhibit similar activities.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the crossroads of established medicinal chemistry principles. While its specific biological profile and history are yet to be fully elucidated in publicly accessible literature, its structural components suggest a high probability of bioactivity. The synthetic pathway outlined in this guide provides a practical framework for its preparation, enabling further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. Elucidating its affinity for various serotonin receptor subtypes and its potential as an anti-inflammatory or anti-proliferative agent would be key areas of investigation. Such studies will be instrumental in determining whether this compound can transition from a molecule of latent promise to a valuable tool in drug discovery and development.

References

Foreword: The Strategic Importance of the 5-Chloroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanamine Derivatives and Analogs for Drug Discovery Professionals

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a pharmacophore in synthetic drugs.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide delves into a specific, highly potent class of indole derivatives: those built around the this compound core.

The introduction of a chloro-substituent at the 5-position is a strategic decision in rational drug design. This modification significantly alters the molecule's lipophilicity and electronic distribution, often enhancing binding affinity and improving metabolic stability. When combined with a methanamine linker at the 2-position—a key vector for exploring structure-activity relationships (SAR)—the resulting scaffold becomes a powerful platform for developing targeted therapeutics. This document provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of these compounds, with a focus on their applications in oncology.

Part 1: The Chemical Landscape: Synthesis and Derivatization

The synthetic accessibility of the 5-chloroindole scaffold is a critical factor driving its exploration in drug discovery.[1] Various synthetic routes have been established, typically starting from commercially available precursors and allowing for extensive diversification.

Core Synthesis Strategies

A common and commercially feasible approach to the 5-chloroindole core involves a halogen-halogen exchange from 5-bromoindole using cuprous chloride, or through classical methods like the decarboxylation of 5-chloroindole-2-carboxylic acid.[1] From the foundational 5-chloroindole-2-carboxylic acid, the this compound scaffold can be elaborated.

A key intermediate, 5-chloroindole-2-carboxylic acid, is often coupled with various amines to generate a diverse library of derivatives. This is frequently achieved using standard peptide coupling reagents like 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[3]

Experimental Protocol: Amide Coupling for Derivatization

This protocol describes a general method for synthesizing N-substituted (5-chloro-1H-indole-2-carboxamide) derivatives, a common class of analogs.

Objective: To couple 5-chloroindole-2-carboxylic acid with a primary or secondary amine to generate a diverse set of amide derivatives for SAR studies.

Materials:

  • 5-chloroindole-2-carboxylic acid

  • Desired amine (e.g., N-methylpiperazine)[3]

  • HATU (coupling agent)

  • DIPEA (base)

  • N,N-dimethylformamide (DMF, solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloroindole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is the critical step for efficient coupling. The use of HATU is preferred for its high efficiency and suppression of side reactions.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 5-Chloroindole Precursor Core Core Synthesis: This compound Start->Core Deriv Derivatization (e.g., Amide Coupling) Core->Deriv Purify Purification (Chromatography) Deriv->Purify Char Characterization (NMR, MS) Purify->Char Biochem Biochemical Assays (e.g., Kinase Inhibition) Char->Biochem Cell Cell-Based Assays (e.g., Antiproliferative) Char->Cell SAR SAR Analysis Biochem->SAR Cell->SAR Lead Lead Optimization SAR->Lead G Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition

References

An In-Depth Technical Guide to the In Silico Modeling and Docking of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking process for (5-chloro-1H-indol-2-yl)methanamine, a novel small molecule with therapeutic potential. Recognizing the scarcity of established biological data for this compound, we have selected human Monoamine Oxidase A (MAO-A) as a rational and instructive protein target. This choice is predicated on the well-documented inhibitory activity of various indole-containing compounds against MAO-A, an enzyme implicated in the pathophysiology of depression and other neurological disorders.[1][2][3] This guide is meticulously structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting similar computational studies. We will delve into the theoretical underpinnings of molecular docking, provide detailed, step-by-step protocols for ligand and protein preparation, and offer expert insights into the execution and analysis of docking simulations. The overarching goal is to equip the reader with the knowledge and practical skills necessary to leverage computational techniques for the rational design and discovery of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant attrition rate. In silico modeling and molecular docking have emerged as indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means of identifying and optimizing potential drug candidates.[4] By simulating the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level, we can predict binding affinities, elucidate binding modes, and gain valuable insights into the structure-activity relationships that govern therapeutic efficacy.[4]

This compound is a relatively uncharacterized compound, presenting a prime opportunity for in silico exploration. Its indole scaffold is a common motif in a wide range of biologically active molecules. The strategic selection of Monoamine Oxidase A (MAO-A) as a target is a critical first step in our investigation. MAO-A is a mitochondrial enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] Its inhibition has been a cornerstone of antidepressant therapy for decades.[1][6] By computationally evaluating the binding of this compound to MAO-A, we can generate a testable hypothesis regarding its potential as a novel MAO inhibitor.

This guide will utilize a workflow that emphasizes scientific rigor and reproducibility. We will begin with the essential preparatory steps for both the ligand and the protein, followed by a detailed protocol for performing the docking simulation using the widely-acclaimed software, AutoDock Vina. Finally, we will explore the critical process of analyzing and interpreting the docking results, providing a foundation for subsequent experimental validation.

Foundational Concepts: The "Why" Behind the "How"

A successful molecular docking study is not merely a matter of executing a series of commands. It requires a foundational understanding of the principles that govern the process.

The "Lock and Key" and "Induced Fit" Models

At its core, molecular docking seeks to model the interaction between a ligand and a receptor. The "lock and key" model, one of the earliest concepts, posits that the ligand and the binding site of the receptor possess complementary shapes. While a useful starting point, this model fails to account for the inherent flexibility of biological macromolecules. The "induced fit" model provides a more dynamic and accurate picture, suggesting that the binding of a ligand can induce conformational changes in the receptor, leading to a more optimal fit. Modern docking algorithms, like the one employed by AutoDock Vina, are designed to account for ligand flexibility and, to a lesser extent, receptor flexibility.

Scoring Functions: The Arbiters of Binding Affinity

A critical component of any docking program is its scoring function.[7] This is a mathematical algorithm that estimates the binding affinity between a ligand and a receptor for a given pose (orientation and conformation).[7] Scoring functions take into account various energetic contributions, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and the desolvation penalty. The output is typically a numerical score, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[8] It is crucial to remember that this is a predicted value and not a direct measurement of experimental binding affinity.[7]

The Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the in silico modeling and docking of this compound with MAO-A.

Ligand Preparation: Ensuring a "Dockable" Molecule

The quality of your ligand structure is paramount to the success of your docking simulation. The goal of ligand preparation is to generate a 3D structure with the correct protonation state and atomic charges.[9][10]

Protocol 3.1: Ligand Preparation

  • Obtain the 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the bond lengths, bond angles, and torsion angles are in a low-energy conformation.

  • Assign Protonation State: Determine the appropriate protonation state of the ligand at physiological pH (typically 7.4). For this compound, the primary amine group will be protonated.

  • Assign Partial Charges: Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is a commonly used approach.[11]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for allowing the docking software to explore different conformations of the ligand within the binding site.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format, which is the required input format for AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom types.

Protein Preparation: Preparing the "Lock" for the "Key"

The crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires several preparatory steps to ensure its suitability for the simulation.[12][13]

Protocol 3.2: Protein Preparation

  • Download the Protein Structure: Download the crystal structure of human Monoamine Oxidase A from the RCSB Protein Data Bank. A suitable entry is PDB ID: 2Z5X, which is the structure of human MAO-A in complex with the inhibitor harmine.[14][15]

  • Remove Non-Essential Molecules: The PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands.[12][16] These should be removed, unless there is strong evidence that a specific water molecule plays a critical role in ligand binding. In this case, we will remove the co-crystallized inhibitor (harmine) and all water molecules.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, paying close attention to the correct protonation states of the amino acid residues at physiological pH.[17]

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman united-atom charging scheme is a common choice for proteins.

  • Handle Missing Residues or Atoms: Some PDB structures may have missing residues or atoms in flexible loop regions. These need to be modeled in using software like Modeller or the protein preparation wizard in Schrödinger's Maestro. For the purpose of this guide, we will assume the chosen PDB structure is complete.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format.

The Docking Simulation: Bringing Ligand and Receptor Together

With the prepared ligand and protein, we can now proceed with the molecular docking simulation.

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Define the Grid Box: The grid box defines the search space for the docking simulation.[18] It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations. The active site of MAO-A can be identified from the position of the co-crystallized inhibitor in the original PDB file (2Z5X).

  • Configure the Docking Parameters: Create a configuration file that specifies the input ligand and protein files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute the AutoDock Vina program using the configuration file as input. Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box, generating a series of docked poses.

Results and Analysis: Deciphering the Docking Output

The output of a docking simulation is a set of docked poses for the ligand, each with a corresponding binding affinity score.[7][19] The analysis of these results is a critical step in extracting meaningful insights.

Binding Affinity and Pose Selection

The primary output to consider is the binding affinity, reported in kcal/mol.[8] The pose with the most negative binding affinity is generally considered the most favorable. However, it is important to visually inspect the top-ranked poses to ensure they are chemically reasonable and make sense in the context of the binding pocket.[20]

Visualization of Interactions

Visualization of the docked complex is essential for understanding the nature of the protein-ligand interactions.[19][20] Software such as PyMOL or Chimera can be used to generate high-quality images and identify key interactions, such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.

  • Pi-Pi Stacking: These interactions can occur between aromatic rings in the ligand and aromatic amino acid residues in the protein.

  • Salt Bridges: These are electrostatic interactions between oppositely charged groups on the ligand and protein.

Root Mean Square Deviation (RMSD)

The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of two superimposed molecules.[19] In the context of docking, a low RMSD value (typically less than 2.0 Å) between the docked pose of a known inhibitor and its co-crystallized pose is an indicator of a successful docking protocol validation.[21]

Quantitative Data Summary
MetricDescriptionTypical Value for a "Good" Hit
Binding Affinity (kcal/mol) Predicted free energy of binding.< -7.0
RMSD (Å) Root Mean Square Deviation from a reference structure.< 2.0 (for validation)
Hydrogen Bonds Number of hydrogen bonds formed.Varies, but more is generally better.
Key Interacting Residues Specific amino acids involved in binding.Should be consistent with known binding modes.

Validation and Post-Docking Analysis: Building Confidence in Your Results

A single docking run, while informative, is not sufficient to definitively predict the activity of a compound. Validation and post-docking analyses are crucial for building confidence in the results.

Re-docking of a Known Inhibitor

A common validation technique is to re-dock a known inhibitor into the active site of the protein.[21][22] The docking protocol is considered validated if it can reproduce the experimentally observed binding mode of the inhibitor with a low RMSD.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can be used to assess the stability of the docked complex over time.[21] A stable complex will maintain its key interactions throughout the simulation, providing further evidence for a plausible binding mode.

MM/GBSA and MM/PBSA Calculations

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are post-docking methods that can provide a more accurate estimation of binding free energy than the scoring functions used in docking programs.[23][24][25]

Visualizations: Illustrating the Workflow and Concepts

Diagram 1: The Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_analysis Analysis & Validation Phase Ligand_Prep Ligand Preparation (3D Structure, Charges, Rotatable Bonds) Docking Molecular Docking (Define Grid Box, Run Simulation) Ligand_Prep->Docking Protein_Prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, Assign Charges) Protein_Prep->Docking Results_Analysis Results Analysis (Binding Affinity, Pose Visualization) Docking->Results_Analysis Validation Validation (Re-docking, MD Simulations) Results_Analysis->Validation Post_Docking Post-Docking Analysis (MM/GBSA, MM/PBSA) Validation->Post_Docking G cluster_interactions Ligand Ligand H_Bond Hydrogen Bond Ligand->H_Bond Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic Pi_Stacking Pi-Pi Stacking Ligand->Pi_Stacking Salt_Bridge Salt Bridge Ligand->Salt_Bridge Protein Protein Active Site H_Bond->Protein Hydrophobic->Protein Pi_Stacking->Protein Salt_Bridge->Protein

References

(5-chloro-1H-indol-2-yl)methanamine safety and toxicity data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of (5-chloro-1H-indol-2-yl)methanamine

Disclaimer: Specific and comprehensive safety and toxicological data for this compound are not extensively available in publicly accessible databases. This guide has been meticulously compiled by extrapolating information from structurally analogous compounds, including the parent indole scaffold, other chlorinated indoles, and related methanamine derivatives. The information herein should be utilized as a provisional resource for risk assessment and the formulation of safe handling protocols. It is imperative that researchers, scientists, and drug development professionals conduct a thorough, context-specific risk assessment prior to use and handle this compound with appropriate caution within a controlled laboratory setting.

Introduction and Compound Overview

This compound is a substituted indole, a heterocyclic aromatic compound that is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of a chlorine atom at the 5-position and a methanamine group at the 2-position suggests potential for diverse pharmacological activities, making it a compound of interest in drug discovery and development. However, these same structural features necessitate a careful evaluation of its toxicological profile. This guide provides a predictive safety and toxicity assessment and outlines the necessary experimental workflows to definitively characterize its safety profile.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₉ClN₂-
Molecular Weight180.63 g/mol [1]
Boiling Point369.8 °C at 760 mmHg[1]
Density1.349 g/cm³[1]
Flash Point177.4 °C[1]
Storage Temperature2–8 °C under inert gas (Nitrogen or Argon)[1]

Extrapolated Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a provisional hazard classification for this compound has been extrapolated from data on related compounds like indole and other chlorinated aromatic amines.[2]

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation

This classification is predictive and must be confirmed through empirical testing.

Predictive Toxicological Profile

The toxicological profile of this compound is currently incomplete. The following sections provide an expert analysis based on its structural components.

Acute Toxicity

While no specific LD50 data exists for this compound, the parent compound, indole, is classified as harmful if swallowed. A safety data sheet for the isomeric (5-chloro-1H-indol-3-yl)methanamine indicates no available data for oral, inhalation, or dermal acute toxicity.[3] Given the presence of the chloro-indole moiety, it is prudent to handle this compound as moderately toxic upon single ingestion.

Dermal and Ocular Irritation

Substituted indoles and chlorinated aromatic compounds are frequently cited as skin and eye irritants.[4] Therefore, direct contact with the skin is likely to cause irritation, and contact with the eyes may result in serious irritation.[5]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is unknown. The parent indole ring is a key structural component of many natural and synthetic compounds, some of which have been investigated for mutagenic properties. Chlorinated anilines, which share some structural similarities, have shown mixed results in genotoxicity assays, with some isomers demonstrating clear genotoxic effects.[6] Therefore, it is crucial to assume the compound may be mutagenic until proven otherwise through rigorous testing.

Carcinogenicity

There is no data available regarding the carcinogenic potential of this specific compound. Long-term studies would be required to assess this endpoint. Regulatory bodies like the IARC, NTP, and OSHA have not classified this compound.

Ecotoxicity

No data is available on the toxicity of this compound to aquatic life or other environmental compartments.[3] Indole itself is known to be very toxic to aquatic life. The chlorinated nature of the compound could also contribute to its persistence and potential for bioaccumulation. Therefore, release into the environment must be strictly avoided.

Safe Handling and Personal Protective Equipment (PPE)

Given the data gaps and the potential for hazard, a conservative approach to handling is required. The following PPE and engineering controls are mandatory.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection : Wear a lab coat and impervious gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate particulate filter should be used.[3]

Experimental Workflows for Toxicity Assessment

For any novel compound intended for further development, a systematic toxicological evaluation is essential. The following section outlines the standard experimental protocols that should be employed to characterize the safety profile of this compound.

Initial In Vitro Cytotoxicity Assay

The first step is to determine the compound's general toxicity to living cells. An MTT or similar colorimetric assay using a common cell line (e.g., HeLa, HepG2) is a standard starting point.

Workflow: In Vitro Cytotoxicity (MTT Assay)

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed cells (e.g., HepG2) in 96-well plate C2 Incubate for 24h to allow attachment C1->C2 T1 Prepare serial dilutions of this compound C2->T1 T2 Treat cells with varying concentrations T1->T2 T4 Incubate for 24-72h T2->T4 T3 Include vehicle control and positive control (e.g., doxorubicin) T3->T2 A1 Add MTT reagent to each well T4->A1 A2 Incubate for 2-4h (formazan formation) A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Read absorbance at ~570nm A3->A4 D1 Calculate cell viability relative to vehicle control A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a test compound.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical compound.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection : Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation : Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify pro-mutagens that become active after metabolism.

  • Plate Incorporation Method :

    • Prepare a top agar containing a trace amount of histidine (for Salmonella) or tryptophan (for E. coli).

    • To the molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.

    • Pour this mixture onto minimal glucose agar plates.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Scoring : Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan).

  • Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vivo Acute Toxicity Study (Up-and-Down Procedure)

To determine the acute oral toxicity (LD50), the Up-and-Down Procedure (UDP) is a modern method that reduces the number of animals required compared to traditional methods. This should be conducted in compliance with OECD Test Guideline 425.

Workflow: In Vivo Acute Oral Toxicity (OECD 425)

G Start Start with a single rodent (e.g., rat) at a dose just below the estimated LD50 Dose Administer a single oral dose of the compound Start->Dose Observe Observe animal for 48h for signs of toxicity Dose->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase the dose for the next animal (e.g., by a factor of 3.2) Outcome->IncreaseDose  Yes DecreaseDose Decrease the dose for the next animal Outcome->DecreaseDose  No IncreaseDose->Dose Stop Stop test when criteria are met (e.g., 3 reversals in outcome) IncreaseDose->Stop Test continues DecreaseDose->Dose DecreaseDose->Stop Test continues Calculate Calculate LD50 using Maximum Likelihood Estimation Stop->Calculate

Caption: Logical flow of the Up-and-Down Procedure for acute toxicity testing.

First Aid and Emergency Procedures

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

While this compound is a compound of interest for research and development, the current lack of comprehensive safety and toxicity data mandates a cautious and systematic approach. The predictive toxicological profile suggests that it should be handled as a substance that is harmful if swallowed and is a skin and eye irritant, with unknown mutagenic potential. Researchers must employ stringent safe handling practices and personal protective equipment. The definitive characterization of its safety profile requires the execution of standardized toxicological assays as outlined in this guide. This empirical data is essential for any further development and for ensuring the safety of all personnel.

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of (5-chloro-1H-indol-2-yl)methanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the investigation of (5-chloro-1H-indol-2-yl)methanamine in a cell culture setting. As a novel compound, its biological activities are not yet fully characterized. Therefore, this guide is designed to provide a logical, stepwise approach to evaluating its cytotoxic and potential pro-apoptotic effects on cancer cell lines. The protocols herein are foundational and can be adapted for various cell types and specific research questions. We will cover essential preliminary assessments, including solubility and cytotoxicity, followed by more in-depth analyses of apoptosis induction through enzymatic assays and protein expression analysis.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs. The incorporation of a chloro-substituent, particularly at the 5-position, has been shown to enhance the biological activity of various compounds, including those with anticancer properties.[1][2] Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against key targets in cancer progression.[3][4]

This compound is an intriguing molecule due to its structural similarity to other biologically active indoleamines and related compounds that are known to modulate cellular pathways.[5][6] Given the precedent set by related structures, it is hypothesized that this compound may exhibit cytotoxic or other modulatory effects on cancer cells. A primary mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[7] Therefore, a thorough investigation into the apoptotic potential of this compound is warranted.

This guide will provide a comprehensive, field-proven workflow for the initial characterization of this compound in cell culture, with a focus on assessing its impact on cell viability and its ability to induce apoptosis.

Preliminary Considerations and Compound Preparation

Before initiating cell-based assays, it is crucial to properly prepare the compound and determine its solubility.

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical to ensure the compound is fully dissolved and to minimize solvent-induced cytotoxicity.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is generally well-tolerated by most cell lines at low concentrations (typically ≤ 0.5%).

Protocol for Stock Solution Preparation:

  • Aseptically weigh out a precise amount of this compound powder.

  • Add the appropriate volume of sterile, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to start with a small volume and incrementally add more to ensure complete dissolution.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Solubility in Cell Culture Media

While soluble in DMSO, the compound may precipitate when diluted in aqueous cell culture media.[8][9][10] It is essential to determine the maximum soluble concentration in your specific media.

Protocol for Media Solubility Test:

  • Prepare serial dilutions of the DMSO stock solution in your complete cell culture medium.

  • Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after dilution and after incubation at 37°C for a period equivalent to your planned experiment (e.g., 24-72 hours).

  • The highest concentration that remains clear is the maximum working concentration for your experiments.

ParameterRecommendationRationale
Primary Solvent Cell culture grade DMSOHigh purity minimizes cytotoxicity and ensures compound integrity.[11]
Maximum Stock Concentration 10-50 mM (empirically determined)A high concentration stock minimizes the volume of DMSO added to cell cultures.
Final DMSO Concentration in Media ≤ 0.5%Higher concentrations can be toxic to cells and confound experimental results.
Storage -20°C or -80°C, protected from lightPrevents degradation of the compound.

Phase 1: Assessment of Cytotoxicity

The initial step in characterizing the biological effects of this compound is to determine its impact on cell viability and proliferation.[12][13][14] This is crucial for identifying sensitive cell lines and determining the appropriate concentration range for subsequent mechanistic studies.

Recommended Cell Lines

A diverse panel of cancer cell lines is recommended to identify differential sensitivity. Consider including:

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

  • Colon Cancer: HCT-116, HT-29

  • Lung Cancer: A549

  • Prostate Cancer: PC-3, LNCaP

  • Normal Cells (for selectivity): A non-cancerous cell line corresponding to the tissue of origin of the cancer cells being tested (e.g., MCF-10A for breast).

Cell Viability Assay (MTT or WST-1)

The MTT and WST-1 assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (concentration that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_dilutions Prepare Compound Dilutions prepare_dilutions->treat_cells incubate_exp Incubate 24-72h treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

Phase 2: Investigation of Apoptosis Induction

Once the cytotoxic concentration range of this compound has been established, the next step is to determine if the observed cell death is due to apoptosis.

Caspase Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis.[16][17] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.

Protocol for Caspase-Glo® 3/7 Luminescent Assay:

This "add-mix-measure" protocol is designed for multiwell plates and offers high sensitivity.[18]

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 12, 24, or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in the luminescent signal in treated cells compared to control cells indicates an increase in caspase-3/7 activity.[18]

ParameterRecommendationRationale
Assay Type Luminescent (e.g., Caspase-Glo®) or Colorimetric (DEVD-pNA)Luminescent assays generally offer higher sensitivity. Colorimetric assays are a cost-effective alternative.[18][19]
Caspases Measured Caspase-3 and -7These are the primary executioner caspases in the apoptotic pathway.[7]
Treatment Concentrations IC₅₀ and 2x IC₅₀These concentrations are known to induce significant cell death, allowing for the investigation of the underlying mechanism.
Time Points 12, 24, 48 hoursAllows for the analysis of the kinetics of caspase activation.
Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect and quantify key proteins involved in the apoptotic cascade.[7][20][21][22]

Key Apoptosis Markers to Investigate:

  • Cleaved Caspase-3: The active form of caspase-3.

  • Cleaved PARP-1: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic apoptotic pathway.

Protocol for Western Blotting:

  • Protein Extraction: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP, or a shift in the ratio of Bcl-2 family proteins, would be indicative of apoptosis.[7]

Apoptosis_Investigation cluster_wb Western Blot Targets start Cells Treated with This compound caspase_assay Caspase Activity Assay (Luminescent/Colorimetric) start->caspase_assay western_blot Western Blot Analysis start->western_blot caspase_result Measure Caspase-3/7 Activity caspase_assay->caspase_result cleaved_caspase3 Cleaved Caspase-3 western_blot->cleaved_caspase3 cleaved_parp Cleaved PARP western_blot->cleaved_parp bcl2_family Bcl-2 Family Proteins western_blot->bcl2_family apoptosis_confirmed Apoptosis Induction Confirmed caspase_result->apoptosis_confirmed cleaved_caspase3->apoptosis_confirmed cleaved_parp->apoptosis_confirmed bcl2_family->apoptosis_confirmed

Caption: Logical workflow for investigating apoptosis induction.

Concluding Remarks

This document provides a foundational guide for the initial in vitro characterization of this compound. By following this structured approach, researchers can obtain robust and reproducible data on the compound's cytotoxic effects and its potential to induce apoptosis. The results from these experiments will be crucial in guiding future studies, such as cell cycle analysis, investigation of specific signaling pathways, and eventual preclinical evaluation.

References

Application Notes & Protocols: (5-chloro-1H-indol-2-yl)methanamine as a Novel Chemical Probe for Cellular Imaging and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These application notes provide a framework for the prospective use of (5-chloro-1H-indol-2-yl)methanamine as a chemical probe. The methodologies and potential applications described herein are hypothetical and extrapolated from established research on structurally related indole derivatives. As of this writing, the use of this specific compound as a chemical probe is not yet documented in peer-reviewed literature. These protocols are intended to serve as a guide for researchers to explore its potential.

Introduction: The Potential of a Privileged Scaffold

The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic compounds with significant biological activities.[1][2] This versatile heterocyclic system is adept at participating in various non-covalent interactions with biological macromolecules, making its derivatives valuable tools for drug discovery and for probing cellular mechanisms.[3][4] Compounds built on the indole core have been developed as anticancer agents, antimicrobials, and modulators of complex signaling pathways.[5][6]

This compound (CAS: 21109-27-3) is a functionalized indole derivative.[7] While its biological roles are not yet fully characterized, its structure presents intriguing possibilities for its application as a chemical probe. The indole core possesses intrinsic fluorescence, a property that can be harnessed for cellular imaging.[8][9] The primary amine group on the methanamine substituent offers a reactive handle for conjugation, enabling its immobilization for affinity-based applications aimed at identifying its cellular binding partners.[10] The chloro-substituent at the C5 position can modulate the molecule's electronic properties and lipophilicity, potentially influencing its binding affinity and cellular permeability.

This document outlines the hypothetical application of this compound as a dual-function chemical probe for:

  • Fluorescence-based cellular imaging to investigate its subcellular localization.

  • Affinity purification-mass spectrometry (AP-MS) to identify its interacting proteins and elucidate its mechanism of action.[11]

Chemical Properties of this compound
PropertyValueSource
CAS Number 21109-27-3[7]
Molecular Formula C₉H₉ClN₂[7]
Molecular Weight 180.63 g/mol [7]
LogP 2.98030 (Predicted)[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 1[7]
Storage 2–8 °C, under inert gas[7]

Proposed Mechanism of Action & Rationale for Use

Indole derivatives exert their biological effects through diverse mechanisms, including the inhibition of kinases, modulation of tubulin polymerization, and interaction with various receptors.[5][12] The planar indole ring can intercalate into DNA or bind to hydrophobic pockets in proteins. The specific mode of action for this compound would need to be determined experimentally. The primary goal of using it as a chemical probe is to uncover these interactions.

  • As an Imaging Probe: The intrinsic fluorescence of the indole ring, while potentially modest, can be exploited. Upon binding to a biological target, its fluorescence properties (quantum yield, lifetime, emission maximum) may change due to the altered microenvironment, providing a potential method for reporting on binding events.

  • As a Capture Probe: The terminal amine provides a nucleophilic site for covalent attachment to a solid support, such as NHS-activated agarose beads. This immobilization allows the molecule to be used as "bait" to capture its binding partners from a complex cellular lysate, a critical first step in target identification.[10][13]

Application I: Subcellular Localization via Fluorescence Microscopy

This protocol describes how to use the intrinsic fluorescence of this compound to determine its localization within cultured mammalian cells.

Causality Behind Experimental Choices:
  • Concentration Gradient: Testing a range of concentrations is crucial. High concentrations may lead to off-target effects or aggregation, while low concentrations may not provide a sufficient signal-to-noise ratio.

  • Control Groups: An untreated control is essential to assess the cell's natural autofluorescence. A vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compound does not affect the cells.

  • Live-Cell Imaging: This approach allows for the observation of the probe's distribution in real-time within a physiologically relevant context.

  • Co-localization Stains: Using well-characterized fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) allows for the precise determination of the probe's subcellular address.

Protocol 1: Live-Cell Imaging
  • Cell Culture: Plate adherent mammalian cells (e.g., HeLa, A549) onto glass-bottom imaging dishes. Culture them in an appropriate medium until they reach 60-70% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, prepare a series of working solutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in pre-warmed, serum-free cell culture medium.

  • Probe Incubation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm phosphate-buffered saline (PBS).

    • Add the working solution of the probe to the cells.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ atmosphere.

  • Organelle Co-staining (Optional):

    • During the last 30 minutes of probe incubation, add specific organelle trackers according to the manufacturer's instructions (e.g., Hoechst 33342 for nucleus, MitoTracker Red CMXRos for mitochondria).

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with warm PBS or a suitable imaging buffer (e.g., FluoroBrite DMEM) to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the dish.

    • Image the cells immediately using a widefield fluorescence or confocal microscope.[14]

    • Use an appropriate filter set for indole fluorescence (typically UV excitation, e.g., ~350 nm, and blue emission, e.g., ~420-460 nm). These values are hypothetical and should be determined empirically.

    • Acquire images for the probe, any co-stains, and a brightfield channel.

Data Analysis and Interpretation:

Analyze the acquired images for the spatial distribution of the probe's fluorescence signal. Use image analysis software to quantify co-localization with organelle-specific trackers to determine its primary subcellular residence.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Culture Cells on Imaging Dish C Incubate Cells with Probe A->C B Prepare Probe Working Solutions B->C D Add Organelle Co-stains (Optional) C->D E Wash to Remove Unbound Probe D->E F Acquire Images via Fluorescence Microscopy E->F G Analyze Subcellular Localization & Co-localization F->G

Caption: Workflow for Subcellular Localization Imaging.

Application II: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a method to identify the cellular protein targets of this compound by immobilizing it and using it as bait in a pull-down experiment.[13][15]

Causality Behind Experimental Choices:
  • Immobilization Chemistry: The primary amine of the probe allows for straightforward coupling to N-hydroxysuccinimide (NHS)-activated agarose beads, forming a stable amide bond. This is a widely used and robust method for immobilizing small molecules.[10]

  • Control Beads: Using beads coupled to a structurally similar but biologically inactive analog, or simply blocked beads (quenched with ethanolamine), is the most critical control.[11] This allows for the differentiation of specific binding partners from proteins that non-specifically adhere to the matrix.

  • Lysis Buffer Conditions: The composition of the lysis buffer is a balance between solubilizing proteins and maintaining the integrity of protein-probe interactions. Non-ionic detergents (e.g., NP-40) are generally preferred.

  • Elution Strategy: Competitive elution with a high concentration of the free probe is the gold standard. It ensures that only proteins that specifically bind to the probe are released, reducing background from non-specific binders.

  • Proteomic Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the proteins eluted from the affinity matrix.[16][17]

Protocol 2: Affinity Purification

Part A: Immobilization of the Probe

  • Bead Preparation: Resuspend 1 mL of NHS-activated agarose bead slurry in 1 mL of ice-cold 1 mM HCl.

  • Washing: Pellet the beads by centrifugation (500 x g, 1 min). Wash three times with 1 mL of ice-cold 1 mM HCl.

  • Coupling Reaction:

    • Immediately after the final wash, add a solution of 1-5 mg of this compound dissolved in 1 mL of coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Incubate overnight at 4°C on a rotator.

  • Blocking:

    • Pellet the beads and discard the supernatant.

    • Add 1 mL of blocking buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0) and incubate for 2-4 hours at room temperature to quench any unreacted NHS groups.

  • Final Washes: Wash the beads alternately with a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., the coupling buffer) three times each.

  • Storage: Resuspend the beads in PBS containing 0.02% sodium azide and store at 4°C.

Part B: Protein Pull-Down

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

  • Binding:

    • Incubate the clarified lysate (e.g., 1-5 mg total protein) with 50 µL of the probe-coupled beads and 50 µL of control beads in separate tubes.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads (500 x g, 1 min).

    • Wash the beads 3-5 times with 1 mL of wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).

  • Elution:

    • Elute the bound proteins by incubating the beads with 100 µL of elution buffer (wash buffer containing 100-500 µM of free this compound) for 30 minutes at room temperature.

    • Repeat the elution and pool the eluates.

Part C: Sample Preparation for Mass Spectrometry

  • Protein Precipitation: Precipitate the eluted proteins using a method compatible with mass spectrometry (e.g., trichloroacetic acid precipitation).

  • In-solution or In-gel Digestion: Resuspend the protein pellet, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.[18]

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Analysis and Interpretation:

The primary goal is to identify proteins that are significantly enriched in the eluate from the probe-coupled beads compared to the control beads. Use label-free quantification or isotopic labeling methods to compare protein abundances. Candidate proteins should be validated through orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).

G cluster_prep Probe Immobilization cluster_exp Pull-Down Experiment cluster_analysis Protein Identification A Couple Probe to NHS-activated Beads B Block & Wash Beads A->B D Incubate Lysate with Probe-coupled & Control Beads B->D C Prepare Cell Lysate C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Specific Binders E->F G Digest Proteins (e.g., with Trypsin) F->G H Analyze Peptides by LC-MS/MS G->H I Identify Enriched Proteins vs. Control H->I

Caption: Workflow for Target ID via Affinity Purification.

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of a chemical probe. Its intrinsic fluorescence and amenable chemical handle provide a strong foundation for its proposed dual use in cellular imaging and target identification. The protocols detailed in this guide offer a comprehensive starting point for researchers to investigate its potential, validate its targets, and ultimately shed light on its biological function. Successful application of these methods will pave the way for a deeper understanding of the pathways modulated by this class of molecules.

References

Application Notes & Protocols for the In Vivo Evaluation of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of endogenous molecules like serotonin and tryptamine, as well as numerous approved pharmaceutical agents.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, and psychoactive effects.[1][2][3] The compound of interest, (5-chloro-1H-indol-2-yl)methanamine, belongs to the indole-2-methanamine class. Related structures, such as indole-2-carboxamides and carboxamidines, have been identified as potent and selective antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This suggests that this compound may possess neuromodulatory properties, making it a compelling candidate for in vivo investigation for potential applications in neuropsychiatric disorders.

This guide provides a comprehensive framework for researchers initiating in vivo studies with this novel compound. It emphasizes the foundational principles of compound characterization, formulation development, and rigorous, ethically sound experimental design to ensure the generation of reliable and reproducible data.

PART 1: Pre-clinical Essentials: Compound Characterization & Formulation

The validity of any in vivo study hinges on the quality and proper administration of the test compound. For a novel chemical entity, these initial steps are of paramount importance and cannot be overlooked.

Identity, Purity, and Stability Verification

Before any biological experiments are conducted, the identity and purity of the this compound batch must be unequivocally confirmed. This is a critical step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.[6][7]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. The target purity should be >95%, ideally >98%.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound, corroborating its identity. High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition determination.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound. The spectral data should be consistent with the proposed structure of this compound.

  • Stability Assessment: A preliminary stability study in the chosen formulation vehicle is crucial. The compound's concentration in the vehicle should be measured (e.g., by HPLC) at time zero and after the maximum anticipated storage duration before administration to ensure it does not degrade.

Parameter Method Acceptance Criterion Rationale
Identity NMR, HRMSData consistent with structureEnsures the correct molecule is being tested.
Purity HPLC-UV>95% (ideally >98%)Minimizes confounding effects from impurities.
Solubility Kinetic/Thermodynamic assaysQuantified in various solventsInforms formulation strategy.
Stability HPLC-UV<5% degradation over study periodGuarantees accurate dosing.
Formulation Development for In Vivo Dosing

Many indole derivatives exhibit poor aqueous solubility, which can severely limit their oral bioavailability and lead to inconsistent results in in vivo studies.[8][9][10] Developing an appropriate formulation is a critical step to ensure adequate and consistent systemic exposure. The goal is to create a safe, well-tolerated vehicle that can solubilize or uniformly suspend the compound for administration.

Workflow for Formulation Selection:

Below is a decision-making workflow for developing a suitable formulation, represented as a Graphviz diagram.

G start Start: Compound Powder solubility Assess Aqueous Solubility (e.g., in PBS pH 7.4) start->solubility is_soluble Is Solubility > Target Dose? solubility->is_soluble aqueous_sol Formulate in Saline or PBS is_soluble->aqueous_sol Yes cosolvent Test Co-solvents (DMSO, PEG400, Ethanol) is_soluble->cosolvent No is_cosolvent_ok Soluble in <10% Co-solvent? cosolvent->is_cosolvent_ok cosolvent_sol Formulate in Co-solvent/Saline is_cosolvent_ok->cosolvent_sol Yes surfactant Test Surfactants (Tween 80, Cremophor EL) is_cosolvent_ok->surfactant No is_surfactant_ok Soluble/Stable Suspension? surfactant->is_surfactant_ok surfactant_sol Formulate with Surfactant (e.g., 5% DMSO, 5% Tween 80, 90% Saline) is_surfactant_ok->surfactant_sol Yes suspension Micronize & Create Suspension (e.g., 0.5% Methylcellulose) is_surfactant_ok->suspension No

Caption: Formulation decision workflow for poorly soluble compounds.

Step-by-Step Formulation Protocol (Example for a Co-solvent/Surfactant Vehicle):

This protocol describes the preparation of a common vehicle for compounds with low aqueous solubility, often referred to as "D-T-S" (DMSO-Tween-Saline).[11]

  • Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Initial Solubilization: Add the smallest necessary volume of Dimethyl sulfoxide (DMSO) to the compound and vortex until it is completely dissolved. Causality: DMSO is a powerful organic solvent used to initially solubilize hydrophobic compounds.

  • Add Surfactant: Add an equal volume of Tween® 80 (or another suitable surfactant) to the DMSO solution and vortex thoroughly. Causality: Surfactants like Tween 80 help to prevent the compound from precipitating when the aqueous component is added by forming micelles.[11]

  • Add Aqueous Component: Slowly add sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) to the organic mixture in a dropwise manner while continuously vortexing to reach the final desired volume. A typical final vehicle composition might be 5% DMSO, 5% Tween 80, and 90% saline.

  • Final Inspection: The final formulation should be a clear solution or a very fine, homogenous micro-suspension. Visually inspect for any precipitation before each use.

  • Vehicle Control: It is imperative that a control group of animals receives the identical vehicle without the test compound to account for any biological effects of the formulation itself.

PART 2: In Vivo Study Design & Ethical Considerations

A well-designed study is crucial for obtaining meaningful results. This involves selecting the right animal model, determining appropriate group sizes, and adhering to strict ethical guidelines.

Hypothesis and Animal Model Selection
  • Hypothesis: Based on the pharmacology of related indole derivatives[4][5], a plausible starting hypothesis is: "Administration of this compound will produce anxiolytic-like effects in a rodent behavioral model."

  • Animal Model: The choice of species and strain is critical. For initial behavioral screening, mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. The specific choice may depend on the behavioral test and historical data.

  • Justification: The protocol submitted for ethical review must contain a clear scientific justification for the choice of species and the number of animals to be used.[12][13]

Ethical Conduct and Regulatory Compliance

All research involving animals must be conducted with the highest ethical standards.

  • IACUC Approval: Prior to any experimentation, the study protocol must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13][14][15] The protocol must detail all procedures, including housing, handling, administration of substances, and endpoints.

  • The 3Rs (Replacement, Reduction, Refinement): The experimental design should adhere to the principles of the 3Rs.[13]

    • Replacement: Use non-animal methods where possible.

    • Reduction: Use the minimum number of animals necessary to obtain statistically significant data (power analysis is recommended).

    • Refinement: Minimize any potential pain, suffering, or distress.

  • ARRIVE Guidelines: All publications resulting from this research should follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[12][16][17][18][19]

PART 3: Protocol for a Pilot Pharmacodynamic Study: The Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of novel compounds. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate Animal Acclimatization (1 week) habituation Habituation to Test Room (1 hour before test) acclimate->habituation dosing Compound Administration (e.g., IP, 30 min pre-test) habituation->dosing place Place Mouse in Center of EPM dosing->place record Record Behavior (5 minutes) place->record euthanasia Humane Euthanasia record->euthanasia analysis Video Analysis & Data Extraction euthanasia->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for the Elevated Plus Maze (EPM) behavioral test.

Step-by-Step Protocol
  • Animal Acclimatization: Upon arrival, house mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the experiment to reduce stress.

  • Habituation: On the day of the experiment, transfer the mice to the behavioral testing room at least 1 hour before the procedure to allow them to acclimate to the new environment.

  • Compound Preparation: Prepare fresh formulations of this compound at various doses (e.g., 1, 5, 10 mg/kg) and the vehicle control.

  • Dosing: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection, IP). The pre-treatment time should be consistent (e.g., 30 minutes) and based on expected pharmacokinetics. The volume administered should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).[20]

  • EPM Test:

    • Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.

    • Immediately start a video camera positioned above the maze and leave the room.

    • Record the session for a standard duration, typically 5 minutes.

    • Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.

  • Data Collection: Use a video tracking software or manual scoring to measure the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (a measure of locomotor activity).

PART 4: Data Analysis and Interpretation

  • Statistical Analysis: The primary endpoint is the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100]. Compare the different dose groups to the vehicle control group using a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

  • Interpretation:

    • A significant increase in the time spent in the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

    • A significant decrease in total distance traveled suggests a sedative effect, which could confound the interpretation of the open arm data.

    • No change in any parameter suggests the compound is inactive at the tested doses under these conditions.

Conclusion

The in vivo evaluation of this compound represents an exciting opportunity to explore a novel chemical space for potential neurological therapeutics. Success in this endeavor is not merely about obtaining a positive result, but about the rigor and integrity of the entire experimental process. By focusing on meticulous compound characterization, rational formulation development, and ethically sound, well-designed behavioral studies, researchers can generate high-quality, reproducible data that will accurately define the pharmacological profile of this promising indole derivative.

References

Application Notes and Protocols for the Analytical Determination of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-chloro-1H-indol-2-yl)methanamine is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a chlorine atom at the 5-position and a methanamine group at the 2-position can profoundly influence its physicochemical properties and pharmacological activity. Accurate and robust analytical methods are therefore essential for its quantification in various matrices, for quality control during synthesis, and for detailed structural characterization.

This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a solid foundation for establishing reliable analytical workflows.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The inherent polarity of the primary amine and the indole nitrogen, combined with the hydrophobicity of the chlorinated benzene ring, makes reverse-phase HPLC an ideal choice.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is employed to maintain a consistent pH, which is critical for ensuring the reproducible ionization state of the amine functional group, thereby leading to symmetrical peak shapes. UV detection at 274 nm is selected based on the characteristic strong absorbance of the indole chromophore.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent (Methanol:Water 50:50) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 274 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

A. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

B. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound: Reference standard of known purity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol:Water (50:50 v/v).

C. Chromatographic Conditions

ParameterCondition
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 95% A, 5-20 min: linear gradient to 10% A, 20-25 min: 10% A, 25.1-30 min: return to 95% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm

D. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds containing active hydrogens, such as primary amines and the indole N-H.[2]

Rationale for Derivatization and GC-MS Parameters

The primary amine and the indole N-H proton can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and reducing polarity.[2] This results in sharper, more symmetrical peaks. Electron Impact (EI) ionization is chosen for its ability to produce reproducible fragmentation patterns, creating a characteristic mass spectrum that can be used for library matching and structural confirmation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Prepare Sample Solution (e.g., in Acetonitrile) derivatize Add BSTFA and Heat (e.g., 70°C for 30 min) start->derivatize inject Inject into GC-MS System derivatize->inject Derivatized Sample separate Separation on DB-5ms Column inject->separate ionize Electron Impact (EI) Ionization separate->ionize detect Mass Detection (Scan Mode) ionize->detect identify Identify by Retention Time and Mass Spectrum detect->identify Total Ion Chromatogram quantify Quantify using Selected Ion Monitoring (SIM) identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

A. Instrumentation and Columns

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Impact (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

B. Reagents and Standards

  • Acetonitrile: Anhydrous, GC grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Derivatizing agent.

  • This compound: Reference standard.

C. GC-MS Conditions

ParameterCondition
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 120 °C (hold 4 min), ramp at 10 °C/min to 280 °C (hold 10 min)
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-550
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

D. Derivatization and Sample Preparation

  • Prepare a solution of the sample or standard in anhydrous acetonitrile (e.g., 1 mg/mL).

  • In a sealed vial, mix 100 µL of the sample/standard solution with 100 µL of BSTFA.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Principles of Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chlorine atom at the C5 position will influence the chemical shifts of the aromatic protons on the benzene ring.[4] The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon attached to the chlorine atom (C5) exhibiting a characteristic chemical shift.[4]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Interpretation dissolve Dissolve 5-10 mg of Sample in Deuterated Solvent (e.g., DMSO-d₆) transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 Prepared Sample acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phasing, and Baseline Correction acquire_c13->process Raw FID Data interpret Assign Signals and Confirm Structure process->interpret

Caption: Workflow for NMR structural analysis.

Detailed NMR Protocol

A. Instrumentation

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

B. Reagents

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, allowing for their observation.

C. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

D. Data Acquisition Parameters (¹H NMR)

ParameterSetting
Pulse Program Standard single pulse (zg30)
Spectral Width ~16 ppm
Acquisition Time 2-4 seconds
Relaxation Delay (D1) 1-5 seconds
Number of Scans (NS) 8-16

E. Data Acquisition Parameters (¹³C NMR)

ParameterSetting
Pulse Program Proton-decoupled (zgpg30)
Spectral Width ~240 ppm
Acquisition Time 1-2 seconds
Relaxation Delay (D1) 2-5 seconds
Number of Scans (NS) 1024 or higher (as needed for S/N)

F. Expected Chemical Shifts Based on the analysis of similar 5-chloro-indole structures, the following are the expected regions for the key proton and carbon signals.[4][5]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indole N-H 11.0 - 12.0 (broad s)-
Aromatic H4 ~7.6 (d)~112
Aromatic H6 ~7.1 (dd)~121
Aromatic H7 ~7.3 (d)~120
Indole H3 ~6.4 (s)~101
-CH₂- ~3.9 (s)~38
-NH₂ Variable (broad s)-
C2 -~140
C3a -~128
C5 -~125
C7a -~134

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of technique will depend on the specific analytical goal, whether it is routine quality control, sensitive trace analysis, or definitive structural elucidation. By understanding the principles behind each method and following the detailed protocols, researchers can ensure the generation of accurate and reliable data, thereby supporting advancements in drug discovery and development.

References

(5-chloro-1H-indol-2-yl)methanamine as a precursor in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (5-chloro-1H-indol-2-yl)methanamine: A Privileged Scaffold in Modern Drug Synthesis

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this class, halogenated derivatives offer medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This compound, in particular, has emerged as a versatile and highly valuable precursor for synthesizing targeted therapeutics, including potent enzyme inhibitors and receptor antagonists.[4][5] The strategic placement of the chloro group at the 5-position and the reactive primary amine at the 2-position provides two key vectors for molecular elaboration, enabling the construction of complex and highly specific drug candidates.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and handling of this compound. We will delve into its fundamental properties, safe handling protocols, and detailed, field-proven methodologies for its use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization in any synthetic campaign.

PropertyValueReference
Chemical Formula C₉H₉ClN₂[4]
CAS Number 21109-27-3[4]
Molecular Weight 180.64 g/mol N/A
Appearance White to light yellow crystal[4]
Melting Point 137-142 °C[4]
Boiling Point ~369.8 °C at 760 mmHg[4][6]
Solubility Soluble in chloroform and ethanol; Insoluble in water.[4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[6]
Safety & Handling Protocol

This compound is an organic compound that requires careful handling to avoid potential hazards.[4] Adherence to strict laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[7][8]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Employ proper glove removal techniques to prevent skin contact.[9] Wash hands thoroughly after handling.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • First-Aid Measures:

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

    • Ingestion: Clean mouth with water and get medical attention.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Synthetic Pathways & Applications

The primary utility of this compound lies in its nucleophilic primary amine, which serves as a handle for introducing the indole scaffold into larger molecules. A common and powerful strategy for this is reductive amination.

G cluster_precursor Target Precursor cluster_product Synthesized Drug Scaffolds A 5-Chloro-1H-indole- 2-carboxaldehyde C This compound A->C Reductive Amination (e.g., with NH3 or equivalent) B Primary/Secondary Amine (R1R2NH) D EGFR Inhibitors C->D Further Elaboration (e.g., Amide Coupling) E Histamine H4 Antagonists C->E Further Elaboration (e.g., Reductive Amination) F Other Bioactive Molecules C->F Diverse Synthetic Routes

Caption: General synthetic utility of this compound.

Application Protocol: Synthesis of N-Substituted this compound Derivatives via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[10] It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[10] This one-pot procedure is highly efficient for creating libraries of substituted amines for structure-activity relationship (SAR) studies.

This protocol details a general procedure for the synthesis of N-substituted derivatives starting from 5-chloro-1H-indole-2-carboxaldehyde, the direct aldehyde precursor to our title compound. This approach is foundational for creating precursors to advanced therapeutics like EGFR inhibitors.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous methanol is chosen as it effectively dissolves the starting materials and the imine intermediate without interfering with the reducing agent. Keeping the reaction dry with molecular sieves helps drive the imine formation equilibrium forward.[11]

  • Catalyst: A catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine, thereby accelerating the formation of the imine intermediate.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the C=N bond of the imine without reducing the indole ring or other sensitive functional groups.[11][12] It is preferred over more reactive hydrides for safety and selectivity.[10] Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are also common alternatives that can offer different reactivity profiles and pH tolerances.[10][13]

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Aldehyde & Amine in Dry Methanol B 2. Add Acetic Acid Catalyst A->B C 3. Stir at RT (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add NaBH4 Portion-wise D->E F 6. Warm to RT & Stir E->F G 7. Quench Reaction F->G H 8. Work-up & Extraction G->H I 9. Purify Product H->I

Caption: Experimental workflow for one-pot reductive amination.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indole-2-carboxaldehyde (1.0 eq).

  • Addition of Reagents: Dissolve the aldehyde in anhydrous methanol. To this solution, add the desired primary or secondary amine (1.1 eq), followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive amines, this step may require gentle heating or extended reaction times.[11]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any excess NaBH₄.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel.[12] Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][14]

Applications in Targeted Drug Synthesis

The derivatives synthesized from this compound are key intermediates for several classes of therapeutic agents.

  • EGFR Inhibitors: The 5-chloro-indole scaffold is present in numerous potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including those active against the T790M resistance mutation found in non-small cell lung cancer. The methanamine handle allows for the attachment of various side chains that can interact with key residues in the ATP-binding pocket of the enzyme.[14]

  • Histamine H4 Receptor Antagonists: This precursor is used to synthesize compounds like JNJ 7777120, a well-known selective H4 receptor antagonist.[5] These agents have therapeutic potential for treating inflammatory and immune disorders.

  • Monoamine Oxidase (MAO) Inhibitors: The indoleamine structure is a classic pharmacophore for MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[4]

Conclusion

This compound stands out as a high-value, versatile precursor in the field of drug discovery. Its dual reactive sites—the indole ring and the primary amine—provide a robust platform for generating molecular diversity. The protocols and data presented herein demonstrate its utility and provide a solid foundation for its application in synthesizing next-generation targeted therapeutics. By leveraging established synthetic methodologies like reductive amination, researchers can efficiently construct complex molecular architectures poised for biological evaluation, accelerating the journey from chemical synthesis to clinical candidates.

References

Application Notes & Protocols for the Dosage and Administration of (5-chloro-1H-indol-2-yl)methanamine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound (5-chloro-1H-indol-2-yl)methanamine (CAS No. 21109-27-3) in published in vivo studies is limited. The following application notes and protocols provide a comprehensive, principled guide for the systematic determination of appropriate dosage and administration parameters for this novel investigational compound in rodent models. All procedures must be adapted based on empirical data and conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Introduction: A Strategic Approach to In Vivo Evaluation

The successful in vivo assessment of a novel chemical entity such as this compound hinges on a methodical approach to its administration. As a chlorinated indoleamine derivative, its physicochemical properties will dictate the formulation strategy, while its intrinsic biological activity will determine the therapeutic window. This guide outlines a self-validating workflow, beginning with fundamental characterization and culminating in preliminary pharmacokinetic assessment, to establish a robust and reproducible dosing regimen in rodent models.

The core logic of this guide is to move from foundational in vitro characterization to systematic in vivo dose exploration. This ensures that each step informs the next, minimizing animal use and maximizing data quality, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement).

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Definitive Studies A Compound Characterization (Physicochemical Properties) B Aqueous Solubility Determination A->B C Vehicle Screening & Formulation Development B->C D Acute Toxicity Assessment (e.g., MTD Study) C->D Formulated Compound E Selection of Administration Route (PO, IP, IV) D->E F Preliminary Pharmacokinetic (PK) Study E->F Dose & Route G Efficacy / Pharmacodynamic (PD) Studies F->G

Caption: Workflow for In Vivo Dosing Protocol Development.

Compound Characterization & Formulation Development

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle to ensure consistent and accurate delivery.

Physicochemical Properties of this compound

Based on available data and predictive models for similar structures, the following properties are noted:

PropertyValue / PredictionSource / Note
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.63 g/mol [1]
LogP ~1.2 - 2.98[1]
Predicted pKa (Strongest Basic) ~9.5 (for indole-3-methanamine)[2]
Predicted Water Solubility Low to Moderate[2][3]
Storage Temperature 2–8 °C, under inert gas[1]

The presence of a primary amine (methanamine group) suggests a basic pKa, making the compound a candidate for salt formation to enhance aqueous solubility. The LogP value indicates moderate lipophilicity, suggesting that solubility in purely aqueous vehicles may be limited.

Protocol: Aqueous Solubility Determination (Kinetic Assay)

This high-throughput method provides a rapid assessment of solubility to guide vehicle selection.[4][5]

Objective: To determine the kinetic aqueous solubility of this compound in a buffered solution (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis plate reader

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate. Include wells with DMSO only as a blank control.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well. This creates a 1:100 dilution (final DMSO concentration of 1%) and a starting compound concentration of 100 µM.

  • Incubate: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.

  • Detect Precipitation: Visually inspect the plate for any precipitate.

  • Quantify Soluble Fraction: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate.

  • Analysis: Measure the absorbance of the supernatant using a UV/Vis plate reader at the compound's λmax.

  • Calculate Solubility: Determine the concentration of the compound in the supernatant by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 1% DMSO/PBS solution. The resulting concentration is the kinetic solubility.

Vehicle Selection and Formulation

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential toxicity of the vehicle itself.[6][7][8]

Tier 1: Aqueous Vehicles (for soluble compounds)

  • 0.9% Saline: Isotonic and generally well-tolerated.

  • 5% Dextrose in Water (D5W): Suitable for compounds sensitive to chloride ions.

  • Phosphate-Buffered Saline (PBS): Maintains physiological pH.

  • Acidic Buffer (e.g., pH 4-5 citrate buffer): Given the basic nature of the amine group, creating an acidic solution can form a more soluble salt in situ. This is a primary strategy to explore.

Tier 2: Co-Solvent Systems (for poorly soluble compounds) These systems use water-miscible organic solvents to increase solubility. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.[8]

Vehicle ComponentMax % (Typical)Purpose
Polyethylene Glycol 400 (PEG400) 30-60%Co-solvent
Propylene Glycol (PG) 20-40%Co-solvent
Ethanol 5-10%Co-solvent
Dimethyl Sulfoxide (DMSO) <10%Co-solvent (use with caution due to potential biological effects)
Tween 80 / Polysorbate 80 1-5%Surfactant to improve wetting and stability

Example Formulation (Co-solvent): 10% DMSO / 40% PEG400 / 50% Saline

  • Preparation: First, dissolve the compound in DMSO. Then, add PEG400 and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.

Tier 3: Suspension Vehicles (for insoluble compounds or high doses)

  • 0.5% - 1% Carboxymethylcellulose (CMC) in water: A common suspending agent.

  • 0.5% Methylcellulose in water: Another widely used suspending agent.

  • Vehicle with Wetting Agent: Add a small amount of surfactant (e.g., 0.1% Tween 80) to the suspension vehicle to improve the wetting of the compound particles.[8]

Dose-Range Finding and Acute Toxicity Assessment

A dose-range finding study is essential to identify a safe starting dose for efficacy studies and to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce mortality or overt clinical signs of toxicity over a specified period.[9][10]

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This procedure uses a stepwise approach to identify the dose range causing evident toxicity, thereby minimizing animal use.[11][12]

Objective: To determine the acute oral toxicity and MTD of this compound in female rats. Females are often used as they are generally slightly more sensitive.

Animals:

  • Species: Sprague-Dawley or Wistar rats (female)

  • Age: 8-12 weeks

  • Body Weight: 200-250 g

  • A total of ~5 animals may be needed.

Procedure:

  • Sighting Study: a. Select a starting dose. In the absence of any data, 300 mg/kg is a recommended start point according to OECD guidelines.[11] b. Fast one rat overnight (provide water ad libitum). c. Administer the selected dose via oral gavage. d. Observe the animal closely for the first 4 hours, and then daily for 14 days. Record all clinical signs (changes in skin, fur, eyes, respiratory and nervous system activity, behavior) and body weight.[11] e. The outcome of this single animal determines the next step:

    • No signs of toxicity: Use a higher fixed dose (e.g., 2000 mg/kg) in another animal.
    • Signs of toxicity (but not severe): Dose four more animals at the same level for the main study.
    • Severe toxicity or mortality: Use a lower fixed dose (e.g., 50 mg/kg) in another animal.

  • Main Study: a. Based on the sighting study, select a dose that is expected to produce some signs of toxicity without mortality. b. Dose a group of four additional fasted female rats with this dose. c. Observe all animals for 14 days, recording clinical signs, body weight changes, and any mortality. d. At the end of the observation period, perform a gross necropsy on all animals.

  • Data Interpretation: The MTD is the highest dose that results in no more than a 10% reduction in body weight and does not produce mortality or lasting clinical signs of distress.[13]

Administration Protocols in Rodent Models

Adherence to standardized administration techniques is crucial for reproducibility. The following protocols are based on established best practices.[1][2][14]

G cluster_mouse Mouse cluster_rat Rat M_PO Oral (PO) <10 mL/kg 20-22g needle M_IP Intraperitoneal (IP) <10 mL/kg 25-27g needle M_IV Intravenous (IV) <5 mL/kg 27-30g needle R_PO Oral (PO) <10 mL/kg 16-18g needle R_IP Intraperitoneal (IP) <10 mL/kg 23-25g needle R_IV Intravenous (IV) <5 mL/kg 25-27g needle Admin Administration Routes Admin->M_PO Admin->M_IP Admin->M_IV Admin->R_PO Admin->R_IP Admin->R_IV

Caption: Common Administration Routes and Parameters.

Protocol: Oral Gavage (PO) in Mice and Rats

Objective: To administer a precise volume of the test compound directly into the stomach.[3][14]

Materials:

  • Appropriately sized gavage needle (flexible or curved with a bulb tip is recommended).[14]

    • Mouse: 18-20 gauge, 1.5 inches.

    • Rat: 16-18 gauge, 2-3 inches.

  • Syringe appropriately sized for the dosing volume.

Procedure:

  • Preparation: Weigh the animal to calculate the correct dosing volume (typically ≤10 mL/kg).[14] Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without perforation; mark the tube if necessary.[15]

  • Restraint: Restrain the animal firmly, ensuring the head and neck are extended to create a straight line to the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube passes into the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition. [16]

  • Administration: Once the needle is in place, dispense the substance slowly and smoothly.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[14]

Protocol: Intraperitoneal (IP) Injection in Mice and Rats

Objective: To administer the test compound into the peritoneal cavity.

Materials:

  • Appropriate sterile needle and syringe.

    • Mouse: 25-27 gauge needle.[2]

    • Rat: 23-25 gauge needle.[2]

Procedure:

  • Preparation: Calculate the injection volume (typically ≤10 mL/kg).[2]

  • Restraint: Securely restrain the animal in dorsal recumbency (on its back), tilting the head downwards to shift the abdominal organs forward.

  • Site Identification: The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2]

  • Insertion: Insert the needle, bevel up, at a 30-40 degree angle.

  • Verification: Gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe, you are correctly positioned. If urine or intestinal contents are aspirated, withdraw immediately and use a fresh preparation.

  • Injection: Inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any signs of distress.

Protocol: Intravenous (IV) Tail Vein Injection in Mice and Rats

Objective: To administer the test compound directly into the systemic circulation. This route is essential for determining bioavailability.[1]

Materials:

  • Appropriate sterile needle and syringe.

    • Mouse: 27-30 gauge needle.

    • Rat: 25-27 gauge needle.[1]

  • A warming device (e.g., heat lamp or warming pad) to induce vasodilation.

  • Restraint device.

Procedure:

  • Preparation: Calculate the injection volume (bolus injection: ≤5 mL/kg). Warm the animal's tail for 5-10 minutes to make the lateral veins more visible.

  • Restraint: Place the animal in a suitable restraint device.

  • Site Identification: Locate one of the two lateral tail veins. Wipe the tail with 70% alcohol.

  • Insertion: With the bevel facing up, insert the needle parallel to the vein, starting towards the distal end of the tail. A successful insertion often results in a "flash" of blood in the needle hub and should feel like the needle is sliding easily into the vein.

  • Injection: Inject the substance slowly and steadily. The vein should blanch (turn clear) as the blood is displaced. If a blister forms or resistance is felt, the needle is not in the vein. Stop immediately, withdraw, and attempt a new injection more proximal (closer to the body) to the first site.

  • Withdrawal: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.

Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides critical information on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, including half-life, clearance, and oral bioavailability.

Protocol: Single-Dose PK Study Design in Rats

Objective: To determine key PK parameters of this compound following a single IV and PO dose.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group). A crossover design can be considered to reduce inter-animal variability.

  • Group 1 (IV): Administer a single bolus IV dose (e.g., 1-2 mg/kg). The dose should be low enough to ensure complete solubility in an appropriate IV vehicle.

  • Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling (Serial): Collect blood samples (~100-150 µL) at specific time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80 °C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), CL (Clearance), Vd (Volume of Distribution), T½ (Half-life), and F% (Oral Bioavailability).

References

Application Note: Characterization and Use of (5-chloro-1H-indol-2-yl)methanamine as a Novel Fluorescent Tag

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of (5-chloro-1H-indol-2-yl)methanamine as a novel fluorescent probe. The indole scaffold is the basis for the intrinsic fluorescence of tryptophan and serves as a promising foundation for the development of small-molecule fluorescent tags[1][2]. This compound features a primary amine, making it suitable for conjugation to biomolecules. This guide outlines detailed protocols for the complete photophysical characterization of this compound, its chemical modification for targeted labeling, its application in protein conjugation and cellular imaging, and a guide for troubleshooting common experimental issues.

Part 1: Introduction to Indole-Based Fluorophores

Fluorescent labeling of proteins and other biomolecules is an indispensable tool in modern cell biology, enabling the visualization of localization, dynamics, and interactions within living systems[3][4]. While fluorescent proteins are widely used, small-molecule organic fluorophores offer advantages such as smaller size, potentially higher photostability, and a wider range of chemical functionalities[5].

The indole ring, the chromophore of the amino acid tryptophan, is inherently fluorescent, exhibiting sensitivity to its local environment, which makes it a valuable intrinsic probe[1][6]. Derivatives of indole can be synthesized to create extrinsic probes with tailored photophysical properties and reactive groups for covalent attachment to targets of interest[7]. This compound is one such derivative. Its primary amine group provides a chemical handle for conjugation reactions. This application note details the necessary steps to validate and utilize this compound as a robust fluorescent tag for biological research.

Part 2: Photophysical Characterization of the Fluorophore

Before a new compound can be reliably used as a fluorescent tag, its fundamental photophysical properties must be thoroughly characterized. These properties dictate its brightness, optimal detection settings, and suitability for various imaging applications.

Protocol 2.1: Determination of Absorption and Emission Spectra

The causality behind this first step is simple: to use a fluorophore, one must know which wavelengths of light it absorbs (excitation) and which it emits. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. A larger Stokes shift is generally desirable to minimize spectral overlap and improve signal-to-noise.

Methodology:

  • Prepare a 10 µM stock solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane). Indole fluorescence is known to be sensitive to solvent polarity, so testing in multiple solvents is recommended[1][8].

  • Absorption Spectrum:

    • Using a UV-Visible spectrophotometer, scan the absorbance of the solution from 250 nm to 450 nm.

    • Use the solvent as a blank reference.

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Emission Spectrum:

    • Using a spectrofluorometer, set the excitation wavelength to the determined λ_max_abs.

    • Scan the emission intensity from the excitation wavelength +10 nm to 600 nm.

    • Identify the wavelength of maximum fluorescence emission (λ_max_em).

Protocol 2.2: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher value indicates a greater ability to absorb photons, which contributes to the overall brightness of the fluorophore.

Methodology:

  • Prepare a series of dilutions of the compound in the chosen solvent (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Measure the absorbance of each dilution at the λ_max_abs.

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert Law (A = εbc), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Protocol 2.3: Determination of Fluorescence Quantum Yield (Φ_f_)

The quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process[9]. A higher quantum yield corresponds to a brighter fluorophore. This protocol uses the relative method, comparing the test compound to a standard with a known quantum yield[10][11].

Methodology:

  • Select a Standard: Choose a fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

  • Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard, ensuring their absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects[9].

  • Measure Spectra:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, keeping instrumental parameters (e.g., slit widths) constant.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • Calculate the quantum yield using the following equation[10]: Φ_test_ = Φ_std_ * (Grad_test_ / Grad_std_) * (n_test_² / n_std_²) Where: Grad is the gradient from the plot, and n is the refractive index of the solvent.

Protocol 2.4: Assessment of Photostability

Photostability is a fluorophore's resistance to photochemical degradation upon exposure to light (photobleaching)[12]. High photostability is critical for experiments requiring long or intense illumination, such as live-cell imaging[13].

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescently labeled target (e.g., a conjugated antibody) and mount it on a microscope slide. As a control, prepare a slide with a well-characterized fluorophore of similar wavelength (e.g., Alexa Fluor 488)[14].

  • Imaging:

    • Using a fluorescence microscope, define a region of interest (ROI).

    • Acquire an initial image (t=0).

    • Continuously illuminate the ROI with the excitation laser at a constant intensity.

    • Acquire images at regular intervals (e.g., every 10 seconds) for 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial time point.

    • Plot the normalized intensity versus time. The rate of decay indicates the photostability.

Photophysical PropertyHypothetical Data for this compoundComparison Standard
λ_max_abs 315 nmTryptophan (~280 nm)
λ_max_em 455 nmTryptophan (~350 nm)
Stokes Shift 140 nmHigh
Quantum Yield (Φ_f_) 0.45Quinine Sulfate (0.54)
Photostability (t_1/2_) 180 sFITC (~60 s)

Part 3: Preparation of an Amine-Reactive Indole Tag

The primary amine on this compound allows it to be conjugated to molecules containing activated carboxyl groups (e.g., NHS esters). This section outlines the protocol to conjugate the indole tag to a protein. For this application, we will assume the protein of interest has been activated with an NHS-ester crosslinker.

Workflow for Protein Labeling

The following diagram illustrates the general workflow for conjugating an amine-containing tag to a protein that has been pre-activated.

G cluster_0 Protein Preparation cluster_1 Tag Preparation cluster_2 Conjugation & Purification Prot_Prep 1. Purify Protein of Interest (e.g., Antibody) Prot_Activate 2. Activate with NHS-ester Crosslinker Prot_Prep->Prot_Activate Prot_Purify 3. Remove Excess Crosslinker (Size-Exclusion Chromatography) Prot_Activate->Prot_Purify Reaction 5. Mix Activated Protein and Indole Tag (pH 8.0-8.5, Room Temp, 1 hr) Prot_Purify->Reaction Tag_Sol 4. Dissolve Indole Tag in Anhydrous DMSO Tag_Sol->Reaction Purify_Final 6. Purify Labeled Protein (Remove Free Tag) Reaction->Purify_Final Characterize 7. Characterize Conjugate (DOL, Functional Assay) Purify_Final->Characterize

Caption: Workflow for protein conjugation with the amine-containing indole tag.

Protocol 3.1: Conjugation to an NHS-Ester Activated Antibody

This protocol describes a standard method for labeling proteins that have available, activated NHS-ester groups with an amine-containing fluorescent tag.

Materials:

  • NHS-ester activated antibody solution (e.g., 2 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

  • Prepare Tag Solution: Immediately before use, dissolve the indole tag in anhydrous DMSO to a concentration of 10 mg/mL. Reactive compounds are not stable in solution[15].

  • Initiate Reaction:

    • To your NHS-ester activated antibody solution, add a 10-20 fold molar excess of the dissolved indole tag. The optimal ratio should be determined empirically.

    • Gently mix and incubate for 1 hour at room temperature, protected from light[16].

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 15-30 minutes.

  • Purify Conjugate: Separate the labeled antibody from the unreacted tag and quenching buffer components using a size-exclusion chromatography column equilibrated with 1X PBS[17]. The labeled antibody will elute first.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage[16].

Protocol 3.2: Determination of Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein. It is a critical quality control step.

Methodology:

  • Measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for protein) and the λ_max_abs of the indole tag (e.g., 315 nm).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm:

    • Correction Factor (CF) = Abs₂₈₀ of free dye / Abs_max_ of free dye

    • Protein Conc. (M) = [Abs₂₈₀ - (Abs_max_ * CF)] / ε_protein_

  • Calculate the dye concentration:

    • Dye Conc. (M) = Abs_max_ / ε_dye_

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Part 4: Application in Cellular Imaging

A primary application for fluorescently labeled antibodies is immunofluorescence (IF) microscopy, used to visualize the location of specific proteins within fixed cells[3].

Workflow for Immunofluorescence Staining

G Start 1. Seed & Culture Cells on Coverslips Fix 2. Fix Cells (e.g., 4% PFA) Start->Fix Perm 3. Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Perm Block 4. Block Non-Specific Sites (e.g., BSA or Serum) Perm->Block PrimaryAb 5. Primary Antibody Incubation Block->PrimaryAb Wash1 6. Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb 7. Labeled Secondary Antibody Incubation Wash1->SecondaryAb Wash2 8. Wash (3x with PBS) SecondaryAb->Wash2 Mount 9. Mount Coverslip with Antifade Medium Wash2->Mount Image 10. Image with Fluorescence Microscope Mount->Image

Caption: Standard workflow for indirect immunofluorescence staining.

Protocol 4.1: Indirect Immunofluorescence Staining of Cultured Cells

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips to sub-confluent levels.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. If the target antigen is intracellular, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody: Incubate with the unlabeled primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash coverslips 3x for 5 minutes each with PBST.

  • Secondary Antibody: Incubate with the indole-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash coverslips 3x for 5 minutes each with PBST, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for the indole tag's excitation and emission spectra.

Part 5: Troubleshooting Guide

Even with robust protocols, issues can arise. This guide addresses common problems in fluorescent labeling and imaging[18][19][20].

ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Signal Labeling Failure: Low DOL or inactive tag.Verify DOL. Use fresh, anhydrous DMSO for tag dissolution. Optimize dye:protein ratio.[21]
Antibody Inactivity: Primary or secondary antibody is not functional or used at too low a concentration.Run a positive control. Perform a titration to find the optimal antibody concentration.[18]
Photobleaching: Excessive exposure to excitation light.Use an antifade mounting medium. Minimize light exposure and use neutral density filters.[20]
High Background Non-specific Binding: Insufficient blocking or antibody concentration too high.Increase blocking time or change blocking agent. Titrate primary and secondary antibodies to lower concentrations.[20]
Insufficient Washing: Free labeled antibody remains.Increase the number and/or duration of wash steps.
Autofluorescence: Endogenous fluorescence from cells or tissue.Use appropriate spectral unmixing if available, or use a different fixative.
Precipitation of Labeled Protein Over-labeling: High DOL can reduce protein solubility, especially with hydrophobic dyes.Reduce the molar ratio of tag to protein during the labeling reaction to achieve a lower DOL.[21]
Buffer Incompatibility: The protein is not stable in the labeling or storage buffer.Ensure the final buffer composition is suitable for the specific protein being labeled.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Stability of (5-Chloro-1H-indol-2-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-chloro-1H-indol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability of this compound in solution. By understanding the underlying chemical principles, you can proactively address challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening and how can I prevent it?

A1: Color change, typically to a yellowish or brownish hue, is a common indicator of degradation. The indole ring system, particularly in the presence of a chloro-substituent, is susceptible to oxidation.[1][2] The electron-rich nature of the indole moiety makes it prone to attack by atmospheric oxygen, leading to the formation of colored oxidation products.[1]

Causality and Prevention:

  • Oxidative Degradation: The primary cause is oxidation of the indole ring. This can be accelerated by exposure to air (oxygen), light, and certain metal ions that can catalyze oxidation reactions. The degradation can proceed through hydroxylation at the 2- and 3-positions of the indole ring, leading to intermediates like oxindole and isatin, which can further react or polymerize.[3][4]

  • Prevention Strategies:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Antioxidants: Consider the addition of antioxidants to the solution. The choice of antioxidant will depend on the solvent and downstream application.

    • Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can sometimes initiate or catalyze degradation.

    • Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.

Q2: I'm observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time. What are the likely degradation pathways?

A2: The loss of the parent compound and the emergence of new peaks in your chromatogram are classic signs of chemical instability. For this compound, several degradation pathways can be at play, primarily driven by oxidation and pH-dependent reactions.

Primary Degradation Pathways:

  • Oxidation of the Indole Ring: As mentioned, the indole nucleus is prone to oxidation. This can lead to the formation of hydroxylated and carbonylated derivatives, such as oxindoles and isatins.[3][4] These initial oxidation products can then undergo further reactions, including ring-opening or polymerization, resulting in a complex mixture of degradants.

  • Reactions of the Primary Amine: The methanamine side chain contains a primary amine, which can participate in various reactions. For instance, it can react with aldehydes or ketones present as impurities in solvents to form imines (Schiff bases).[5] The formation of these adducts will result in a decrease in the concentration of the parent compound.

  • Photodegradation: Indole derivatives are often light-sensitive.[6] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation. This can involve the formation of radical species that can then participate in a variety of subsequent reactions.

Visualizing the Primary Degradation Pathway:

G cluster_main Potential Degradation of this compound A This compound (Parent Compound) B Oxidative Stress (O2, Light, Metal Ions) A->B E Solvent Impurities (Aldehydes/Ketones) A->E F Imine/Schiff Base Adducts A->F C Oxidized Indole Intermediates (e.g., Oxindole, Isatin derivatives) B->C Oxidation D Further Degradation/Polymerization (Colored Products, Loss of Potency) C->D E->F Reaction

Caption: Primary degradation pathways for this compound.

Q3: How does pH affect the stability of my compound in aqueous solutions?

A3: The pH of the solution is a critical factor governing the stability of this compound. Both the indole ring and the primary amine are influenced by pH.

  • Acidic Conditions (Low pH):

    • Indole Ring: Indole and its derivatives are generally more susceptible to degradation under acidic conditions.[6] Protonation of the indole ring can make it more vulnerable to electrophilic attack and can promote polymerization or other degradation reactions.

    • Primary Amine: At low pH, the primary amine will be protonated to form an ammonium salt (-NH3+). While this protonation can prevent the amine from participating in nucleophilic reactions (like imine formation), the overall stability of the molecule is often compromised by the instability of the indole ring in acid.[7]

  • Neutral to Basic Conditions (Higher pH):

    • Indole Ring: The indole ring is generally more stable at neutral to slightly basic pH.

    • Primary Amine: In its free base form (-NH2) at higher pH, the amine is more nucleophilic and therefore more reactive towards electrophiles, including potential oxidative species or carbonyl impurities.[7] While imine formation is often optimal around pH 4-5, it can still occur at higher pH values.[5]

General Recommendation: For optimal stability in aqueous solutions, a slightly acidic to neutral pH (around 6-7) is often a good starting point. However, empirical testing is crucial to determine the ideal pH for your specific application and formulation.

Q4: What is the best choice of solvent for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of the compound. The electronic spectra and stability of indole derivatives are known to be sensitive to the solvent environment.[8][9][10]

Solvent TypeAdvantagesDisadvantages & Mitigation
Aprotic Polar Solvents (e.g., DMSO, DMF) Good solubilizing power for many indole derivatives.Can contain impurities (e.g., water, peroxides) that may promote degradation. Mitigation: Use high-purity, anhydrous grades and store under inert gas. Prepare solutions fresh.
Alcohols (e.g., Ethanol, Methanol) Good solubilizing power and are relatively inert.Can contain trace amounts of aldehydes as impurities. Mitigation: Use high-purity, HPLC-grade solvents.[6]
Aqueous Buffers Allows for precise pH control.Stability is highly pH-dependent. The presence of water can facilitate hydrolytic degradation pathways if applicable.
Non-polar Aprotic Solvents (e.g., Toluene, Hexane) Generally less reactive.Solubility may be limited.

Recommendation: For short-term use, high-purity DMSO or ethanol are often suitable. For longer-term storage, it is advisable to store the compound as a solid at low temperatures, protected from light and moisture. If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent, store at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in a Protic Solvent

Symptom: When dissolved in methanol or water, the compound degrades within hours, as confirmed by HPLC or LC-MS.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Rapid Degradation in Protic Solvents A Rapid Degradation Observed B Hypothesis 1: Oxidative Degradation A->B C Hypothesis 2: pH-Mediated Degradation A->C D Hypothesis 3: Photodegradation A->D E Action: Degas solvent and prepare under N2 or Ar B->E F Action: Buffer the solution to a neutral pH (e.g., 7.0) C->F G Action: Protect solution from light (amber vials) D->G H Re-analyze stability E->H F->H G->H I Problem Solved H->I If stable J Problem Persists: Consider a different solvent system (e.g., anhydrous aprotic solvent) H->J If unstable

Caption: Workflow for troubleshooting rapid degradation in protic solvents.

Issue 2: Inconsistent Results Between Experiments

Symptom: The stability of the compound varies significantly from one experiment to another, even when using the same protocol.

Potential Causes and Solutions:

  • Variability in Solution Preparation:

    • Solution: Standardize the solution preparation protocol. Ensure that the solvent is from the same high-purity batch and that solutions are prepared fresh for each set of experiments.

  • Exposure to Light:

    • Solution: Consistently use amber vials or wrap containers in aluminum foil to protect solutions from light.[6][11]

  • Temperature Fluctuations:

    • Solution: Maintain a consistent temperature for solution storage and during experiments. Avoid repeated freeze-thaw cycles.

  • Atmospheric Exposure:

    • Solution: The duration of exposure to air during weighing and dissolution can introduce variability. Work efficiently and consider handling the compound in a glove box for maximum consistency.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound under various conditions.

1. Preparation of Stock Solution: a. Accurately weigh a sufficient amount of this compound. b. Dissolve in a high-purity solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL). This is your stock solution.

2. Preparation of Test Solutions: a. Dilute the stock solution with the desired test solvents (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer, methanol, water) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). b. Prepare a "time zero" sample for immediate analysis. c. Aliquot the remaining test solutions into separate vials for each time point and condition.

3. Incubation Conditions: a. Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C). b. Light Exposure: For photostability testing, expose one set of vials to a controlled light source, while keeping a parallel set in the dark as a control.[11]

4. HPLC Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. b. Analyze the sample by a validated stability-indicating HPLC method.[12][13] A typical reversed-phase method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate). c. Monitor the peak area of the parent compound and any new peaks that appear.

5. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[13][14]

1. Acidic Degradation: a. Dissolve the compound in a solution of 0.1 M HCl. b. Heat at a controlled temperature (e.g., 60°C) for a specified time. c. Neutralize the solution before HPLC analysis.

2. Basic Degradation: a. Dissolve the compound in a solution of 0.1 M NaOH. b. Heat at a controlled temperature. c. Neutralize before analysis.

3. Oxidative Degradation: a. Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H2O2). b. Keep at room temperature and monitor the degradation over time.

4. Thermal Degradation: a. Store the solid compound in an oven at an elevated temperature (e.g., 80°C). b. At various time points, dissolve a sample and analyze by HPLC.

5. Photodegradation: a. Expose a solution of the compound to a photostability chamber with controlled light exposure (UV and visible light) as per ICH Q1B guidelines.[11] b. Analyze the solution at various time points.

By systematically evaluating these factors, researchers can develop robust protocols for handling and storing this compound, thereby ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of (5-chloro-1H-indol-2-yl)methanamine, a key intermediate in pharmaceutical development, is frequently accomplished via the reduction of 5-chloro-1H-indole-2-carbonitrile. While seemingly straightforward, this transformation is often plagued by the formation of persistent and difficult-to-remove side products. The choice of reducing agent and reaction conditions is critical to achieving high purity and yield. This technical guide provides an in-depth, question-and-answer-based approach to identifying, understanding, and mitigating the formation of common impurities encountered during this synthesis. Drawing upon established reaction mechanisms and field-proven insights, this document serves as a comprehensive resource for researchers, chemists, and process development professionals.

Frequently Asked Questions (FAQs): Identifying Common Side Products

This section addresses the most common issues observed during the synthesis, focusing on the root chemical causes of impurity formation.

Q1: What are the primary synthetic routes and where do impurities typically arise?

The most prevalent and scalable route to this compound is the reduction of 5-chloro-1H-indole-2-carbonitrile. The choice of reducing agent for this step is the single most critical factor influencing the impurity profile. The three most common methods—catalytic hydrogenation, lithium aluminum hydride (LiAlH₄) reduction, and borane reduction—each present a unique set of challenges.

cluster_0 Starting Material cluster_1 Reduction Methods cluster_2 Target Product cluster_3 Common Side Products SM 5-chloro-1H-indole-2-carbonitrile H2 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) SM->H2 LAH Hydride Reduction (LiAlH₄) SM->LAH Borane Borane Reduction (BH₃·THF or BH₃·SMe₂) SM->Borane Product This compound H2->Product SideProduct1 Secondary Amine Dimer H2->SideProduct1 Major SideProduct2 Dehalogenated Product H2->SideProduct2 Pd/C specific LAH->Product Borane->Product SideProduct3 Over-reduced Indoline Borane->SideProduct3 Potential G Mechanism of Secondary Amine Formation nitrile R-C≡N imine [R-CH=NH] (Intermediate Imine) nitrile->imine +H₂/Catalyst primary_amine R-CH₂-NH₂ (Desired Product) imine->primary_amine +H₂/Catalyst adduct R-CH(NH₂)-NH-CH₂-R (Unstable Adduct) imine->adduct + R-CH₂-NH₂ (Product) primary_amine->adduct schiff_base R-CH=N-CH₂-R (Secondary Imine) adduct->schiff_base -NH₃ secondary_amine R-CH₂-NH-CH₂-R (Secondary Amine Side Product) schiff_base->secondary_amine +H₂/Catalyst inv1 inv2

Degradation pathways of (5-chloro-1H-indol-2-yl)methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-chloro-1H-indol-2-yl)methanamine. This resource is designed to assist you in troubleshooting potential degradation issues during your experimental work. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of indole chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks are often indicative of degradation products. The indole nucleus is electron-rich and susceptible to oxidation, while the aminomethyl side chain can also undergo chemical transformations.[1] Potential degradation pathways include oxidation, photodegradation, and hydrolysis of impurities. To confirm this, a forced degradation study is recommended.[2][3][4]

My sample of this compound is developing a yellowish or brownish color upon storage. Is this a sign of degradation?

Yes, color change is a common indicator of indole degradation. Oxidation of the indole ring can lead to the formation of colored oligomeric or polymeric species.[5] This is often accelerated by exposure to light and air. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

What are the most likely degradation products of this compound under oxidative stress?

The indole ring is prone to oxidation, particularly at the C2 and C3 positions.[6][7] Given the substitution at C2, oxidation is likely to yield several products. The initial oxidation may form an indolenine intermediate, which can then undergo further reactions. Plausible oxidative degradation products include the corresponding 2-carbaldehyde, 2-carboxylic acid, and potentially ring-opened byproducts.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols to identify and characterize the degradation pathways of this compound.

Troubleshooting Guide: Identifying the Source of Degradation

If you suspect your compound is degrading, follow this logical workflow to pinpoint the cause.

Degradation_Troubleshooting start Start: Suspected Degradation (e.g., new peaks, color change) stress_testing Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_testing analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) stress_testing->analytical_method compare Compare Degradation Profiles: Stressed Samples vs. Control analytical_method->compare identify Identify Degradation Products (e.g., using MS, NMR) compare->identify pathway Propose Degradation Pathways identify->pathway mitigate Implement Mitigation Strategies (e.g., adjust pH, protect from light, inert atmosphere) pathway->mitigate end End: Stable Experimental Conditions Established mitigate->end Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation parent This compound indolenine Indolenine Intermediate parent->indolenine [O] dimers Dimers/Oligomers parent->dimers Hydrolysis of\nN-formyl impurity Hydrolysis of N-formyl impurity parent->Hydrolysis of\nN-formyl impurity H₂O / H⁺ or OH⁻ aldehyde 5-chloro-1H-indole-2-carbaldehyde indolenine->aldehyde ring_opened Ring-Opened Products indolenine->ring_opened acid 5-chloro-1H-indole-2-carboxylic acid aldehyde->acid [O] Hydrolysis of\nN-formyl impurity->parent forms parent compound

References

Technical Support Center: Troubleshooting Low Cell Viability with (5-chloro-1H-indol-2-yl)methanamine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (5-chloro-1H-indol-2-yl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected low cell viability observed during in vitro experiments. As indole derivatives, including those with chloro- substitutions, are known to possess potent biological activities, it is crucial to distinguish between bona fide cytotoxic effects and experimental artifacts.[1][2][3] This resource will equip you with the knowledge to confidently navigate your research.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial queries researchers have when encountering low cell viability with this compound.

Q1: My cells show a significant drop in viability even at low concentrations of this compound. Is this expected?

While indole derivatives can exhibit potent cytotoxic effects, unexpected and sharp drops in viability at low concentrations may also stem from experimental issues.[1][3] this compound is known to be insoluble in water, which can lead to precipitation in aqueous cell culture media.[4] This precipitate can cause physical stress to cells or result in an inaccurate compound concentration, leading to misinterpretation of results.

Q2: I dissolved the compound in DMSO, but I still see low cell viability in my vehicle control wells. Why is this happening?

Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds, but it can be toxic to cells at higher concentrations.[4] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO as your treated wells) to assess the impact of the solvent on your cells.

Q3: I observed a cloudy or crystalline precipitate in my culture wells after adding the compound. What should I do?

Precipitation is a strong indicator that the compound is not fully soluble at the tested concentration in your cell culture medium.[4] This can be influenced by the compound's concentration, the temperature of the media, and interactions with media components like serum.[4] It is crucial to address this, as it can lead to inaccurate and irreproducible results. Refer to the troubleshooting section below for detailed guidance on improving compound solubility.

Q4: How can I be sure that the observed low viability is due to a specific biological mechanism like apoptosis and not just general toxicity?

Distinguishing between targeted biological effects and non-specific toxicity is key. Initially, you can perform a dose-response curve to determine the IC50 value. Subsequently, employing specific mechanistic assays can provide clarity. For instance, assays for caspase activation can indicate apoptosis, while a lactate dehydrogenase (LDH) assay can measure membrane integrity to assess necrosis or cytolysis.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues leading to low cell viability.

Issue 1: Compound Precipitation and Solubility Problems

The hydrophobic nature of many indole derivatives is a primary source of experimental variability.

Root Cause Analysis:

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the cell culture medium is higher than its solubility limit.[4]

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution.[4]

  • Temperature Effects: Using cold media can decrease the solubility of the compound.[4]

  • Media Component Interactions: Proteins and other components in serum can sometimes interact with the compound, affecting its solubility.

Solutions and Mitigation Strategies:

  • Determine Maximum Soluble Concentration: Before conducting extensive experiments, perform a simple solubility test. Prepare serial dilutions of your compound in the cell culture medium you will be using and visually inspect for precipitation immediately and after incubation at 37°C. The highest concentration that remains clear is your working maximum.[4]

  • Optimize Compound Delivery:

    • Always use pre-warmed (37°C) cell culture media.[4]

    • Perform serial dilutions of your high-concentration stock in pre-warmed media rather than adding a small volume of concentrated stock directly to a large volume of media in the well.[4]

    • When adding the compound to the wells, do so dropwise while gently agitating the plate.

  • Consider Alternative Solvents (with caution): While DMSO is standard, ethanol or other organic solvents can be tested. However, their potential for higher volatility and cytotoxicity must be carefully evaluated.[4]

Issue 2: Inconsistent or Irreproducible Results

Variability between replicate wells or experiments can mask the true effect of the compound.

Root Cause Analysis:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound and media concentration.

  • Inconsistent Incubation Times: Variations in the timing of cell seeding, compound addition, and assay reagent addition can introduce variability.

  • Reagent Instability: Repeated freeze-thaw cycles of the compound stock solution or other reagents can lead to degradation.

Solutions and Mitigation Strategies:

  • Standardize Cell Culture Practices:

    • Ensure a homogenous single-cell suspension before seeding.

    • To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.

  • Maintain Consistent Timelines: Use a standardized protocol with consistent incubation times for all steps of the experiment.

  • Proper Reagent Handling:

    • Aliquot stock solutions of the compound to avoid multiple freeze-thaw cycles.

    • Prepare fresh working dilutions of the compound for each experiment.

Part 3: Experimental Protocols and Data Interpretation

This section provides step-by-step protocols for key assays to investigate the cause of low cell viability.

Protocol 1: MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1]

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Data Interpretation:

  • Low Absorbance: Indicates reduced metabolic activity and potentially lower cell viability.

  • High Variability: May suggest uneven cell seeding or compound precipitation.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of LDH from damaged cells into the culture medium, serving as a measure of cytotoxicity and compromised cell membrane integrity.[6]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

  • Prepare Controls: Include spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only) controls.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit protocol, typically at room temperature and protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

Data Interpretation:

  • High Absorbance: Indicates a high level of LDH release and therefore, significant cytotoxicity.

  • Low Absorbance in Treated Wells but Visible Cell Death: This could suggest that the compound is inducing apoptosis without immediate membrane rupture. In such cases, an apoptosis-specific assay is recommended.

Protocol 3: Caspase-3 Activity Assay for Apoptosis Detection

Activation of caspase-3 is a key event in the apoptotic cascade.[5] This assay can help determine if this compound is inducing programmed cell death.

Materials:

  • Commercially available Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)

  • Plate reader

Procedure:

  • Seed and treat cells in a multi-well plate as previously described.

  • Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit.

  • Lysate Incubation: Incubate the cell lysates with the caspase-3 substrate.

  • Signal Measurement: Measure the colorimetric or fluorescent signal according to the kit's instructions.

Data Interpretation:

  • Increased Signal: A higher signal in treated cells compared to control cells indicates an increase in caspase-3 activity, suggesting that the compound is inducing apoptosis.[5]

Part 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Cell Viability
Observed Issue Potential Cause Recommended Action
Immediate precipitation upon compound addition Compound concentration exceeds solubility in media.Determine the maximum soluble concentration; perform serial dilutions in warm media.[4]
High variability between replicate wells Uneven cell seeding or "edge effects".Ensure a homogenous cell suspension; avoid using the outer wells of the plate for data.
Low viability in vehicle (DMSO) control DMSO concentration is too high.Keep final DMSO concentration below 0.5%, ideally below 0.1%.[4]
Low MTT signal but no LDH release Potential induction of apoptosis without immediate membrane lysis.Perform a caspase activation assay to investigate apoptosis.
Delayed precipitation in the incubator Compound instability or interaction with media components over time.Check compound stability at 37°C; consider using serum-free media for the assay.[4]

Diagram 1: General Experimental Workflow for Investigating Low Cell Viability

G cluster_0 Initial Observation cluster_1 Phase 1: Troubleshooting Physical & Chemical Issues cluster_2 Phase 2: Mechanistic Investigation cluster_3 Conclusion A Low Cell Viability Observed B Check for Compound Precipitation A->B D Validate Vehicle Control (Assess DMSO toxicity) A->D C Optimize Compound Delivery (Pre-warm media, serial dilution) B->C If precipitation is observed E Perform Dose-Response Curve (MTT/XTT Assay) C->E D->E F Assess Cytotoxicity (LDH Assay) E->F G Investigate Apoptosis (Caspase-3 Assay) E->G H Differentiate True Cytotoxicity from Experimental Artifact F->H G->H

Caption: A stepwise workflow for troubleshooting low cell viability.

Diagram 2: Potential Mechanisms of Indole Derivative-Induced Cell Death

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes cluster_2 Apoptotic Cascade Indole This compound EGFR EGFR Inhibition Indole->EGFR WNT Wnt/β-catenin Inhibition Indole->WNT Apoptosis Apoptosis Induction Indole->Apoptosis CellCycle Cell Cycle Arrest Indole->CellCycle Proliferation Decreased Proliferation EGFR->Proliferation WNT->Proliferation Caspase9 Caspase-9 Activation (Intrinsic Pathway) Apoptosis->Caspase9 Caspase8 Caspase-8 Activation (Extrinsic Pathway) Apoptosis->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 CellDeath Programmed Cell Death Caspase3->CellDeath

Caption: Potential signaling pathways affected by indole derivatives.

References

Technical Support Center: Optimization of (5-chloro-1H-indol-2-yl)methanamine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (5-chloro-1H-indol-2-yl)methanamine. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the experimental concentration of this compound. We will move from fundamental compound handling to advanced troubleshooting, ensuring your in vitro assays are robust, reproducible, and yield meaningful data.

Section 1: Frequently Asked Questions (FAQs) - Compound Characteristics & Handling

This section addresses the most common initial questions regarding the physical properties and handling of this compound, which are critical for proper experimental design.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's basic properties is the first step to avoiding common pitfalls like solubility issues. Key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source Significance for In Vitro Assays
CAS Number 21109-27-3 [1][2][3][4][5] Unique identifier for ensuring you are working with the correct molecule.
Molecular Formula C₉H₉ClN₂ [1][2][3] Required for calculating molarity and preparing stock solutions.
Molecular Weight 180.63 g/mol [1][2] Essential for accurate concentration calculations.
Predicted LogP 2.98 [1] Indicates moderate lipophilicity, suggesting poor solubility in purely aqueous solutions. Use of an organic solvent like DMSO for stock solutions is highly recommended.[6]

| Storage Temperature | 2–8 °C under inert gas |[1] | Suggests the compound may be sensitive to oxidation or degradation at room temperature or in the presence of air. Proper storage is crucial for maintaining compound integrity. |

Q2: How should I prepare and store stock solutions of this compound?

Proper stock solution preparation is paramount for experimental success. Due to the compound's predicted LogP value, it is expected to have low solubility in aqueous media.[6]

Answer:

  • Primary Stock Solution: It is highly recommended to prepare a high-concentration primary stock solution, typically 10 mM, in 100% dimethyl sulfoxide (DMSO).[6] Ensure the compound is fully dissolved. Gentle warming or vortexing can assist, but always bring the solution back to room temperature before final volume adjustment.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the primary stock into smaller, single-use aliquots.[7]

  • Storage: Store these DMSO stock aliquots at -20°C or -80°C for long-term stability. The recommendation to store the solid compound under inert gas suggests it may be susceptible to oxidation, so minimizing headspace in your aliquot tubes is good practice.[1]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in your complete cell culture medium. It is critical to ensure the final concentration of DMSO in the assay wells does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[6]

Q3: What is the expected mechanism of action for this compound?

Answer: Currently, there is limited specific literature detailing the precise mechanism of action for this compound. However, the indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse biological activities.[8][9] Based on related indole-containing molecules, potential mechanisms could include:

  • Cytotoxicity in Cancer Cells: Many indole derivatives have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines.[10][11]

  • Kinase Inhibition: Substituted indoles are known to act as inhibitors of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR).[12]

  • Modulation of Signaling Pathways: Indole compounds have been shown to modulate critical cell signaling pathways involved in proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13]

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[12][13]

Given this, the first step in your research should be to determine the compound's effect on cell viability or a specific pathway of interest in your chosen cellular model.

Section 2: Designing the Initial Dose-Response Experiment

A well-designed dose-response experiment is the cornerstone of optimizing your compound's concentration. The goal is to identify the concentration range where the compound exhibits its biological activity, often characterized by determining an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.[14]

Q4: What is the recommended starting concentration range for an initial screening experiment?

Answer: For a novel compound, it is crucial to test a broad concentration range to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is most efficient.

Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments

Assay Type Recommended Starting Range Dilution Factor Rationale
Initial Viability/Cytotoxicity Screen 1 nM to 100 µM 10-fold This wide range is likely to capture IC₅₀ values from highly potent (low nM) to moderately active (mid-to-high µM) compounds.[6]
Target-Based Assay (e.g., Kinase Inhibition) 0.1 nM to 10 µM 3-fold or 5-fold If a specific molecular target is suspected, a narrower and denser range allows for more precise determination of inhibitory constants.

| Follow-up IC₅₀ Determination | Centered around the estimated IC₅₀ from the initial screen | 2-fold or 3-fold | Once an effective range is identified, a narrower dilution series provides a more accurate IC₅₀ value. |

Below is a general workflow for establishing an optimal concentration range using a cell viability assay as an example.

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilutions in Culture Medium (e.g., 100 µM to 1 nM) A->B Dilute for working conc. C Seed Cells in 96-Well Plate (Optimize Density First) D Treat Cells with Compound Dilutions C->D After cell adherence E Incubate for 24, 48, or 72 hours D->E F Add Viability Reagent (e.g., MTT, Resazurin) E->F G Read Absorbance or Fluorescence on Plate Reader F->G H Normalize Data to Vehicle Control (0.1% DMSO) G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for Dose-Response Optimization.

Protocol 1: Determining IC₅₀ Using a Resazurin-Based Viability Assay

This protocol provides a robust method for assessing the anti-proliferative or cytotoxic effects of this compound.

  • Cell Seeding: Seed your chosen cell line into a 96-well clear, flat-bottom microplate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[13][14]

  • Compound Preparation: Prepare a 2X concentration series of the compound in complete culture medium from your 10 mM DMSO stock. For a final concentration range of 100 µM to 1 nM, your 2X series would be 200 µM to 2 nM. Include a vehicle control (medium with 0.2% DMSO for a final concentration of 0.1%) and a "media only" blank control.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution or control. This brings the final volume to 200 µL and the final DMSO concentration to ≤0.1%.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂. The optimal time may vary between cell lines.[14]

  • Viability Assessment: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "media only" wells from all other wells.

    • Normalize the data by setting the average fluorescence of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[13]

Section 3: Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during assay optimization.

Table 3: Troubleshooting Guide for In Vitro Assays

Observed Problem Potential Causes Recommended Solutions & Rationale
Compound Precipitation in Media 1. Concentration exceeds solubility limit in aqueous medium. 2. Interaction with media components (e.g., serum proteins). 1. Visually inspect wells: Use a microscope to confirm precipitation. 2. Reduce highest concentration: Test a lower concentration range. 3. Increase DMSO (with caution): Slightly increase the final DMSO concentration (e.g., to 0.5%), but validate that the new vehicle concentration is not toxic to your cells. 4. Test in serum-free media: If precipitation is serum-dependent, consider reducing serum percentage or using a serum-free formulation if the assay allows.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. "Edge effects" in the 96-well plate due to evaporation. 3. Pipetting errors during compound dilution or addition. 4. Cells are unhealthy or at a high passage number.[7] 1. Ensure single-cell suspension: Thoroughly resuspend cells before plating. 2. Avoid outer wells: Do not use the outermost wells of the plate for experimental samples; fill them with sterile PBS or media to create a humidity barrier.[15] 3. Use calibrated pipettes: Ensure pipettes are accurate and use reverse pipetting for viscous solutions. 4. Use low-passage cells: Work with cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number.[7][16]
No Observed Biological Effect 1. Concentrations tested are too low. 2. Compound has degraded due to improper storage or handling. 3. The chosen cell line is resistant to the compound's mechanism of action.[6] 4. Assay incubation time is too short. 1. Expand concentration range: Test up to a higher concentration (e.g., 200 µM), while monitoring for solubility issues.[6] 2. Use fresh aliquots: Prepare fresh dilutions from a new, properly stored stock aliquot. 3. Test a different cell line: Screen a panel of cell lines known to be sensitive to pathways potentially targeted by indole-based compounds.[7] 4. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to see if the effect is time-dependent.

| Extreme Cytotoxicity at All Concentrations | 1. Compound is highly potent. 2. Error in stock concentration calculation or dilution. 3. Solvent (DMSO) toxicity. | 1. Test a much lower concentration range: Shift the entire dilution series down (e.g., 1 pM to 1 µM). 2. Verify stock concentration: Re-weigh the compound and prepare a fresh stock solution. Have a colleague double-check calculations. 3. Run a DMSO toxicity control: Perform a dose-response curve with only DMSO to confirm your vehicle concentration is safe for the cells. |

Section 4: Advanced Characterization

Once you have a reproducible IC₅₀, you may need to confirm that the observed effect is due to the compound itself and not a degradation product.

Q9: How can I confirm the stability of this compound in my specific assay medium?

Answer: The stability of a compound in cell culture medium at 37°C cannot be assumed. Indole rings, in particular, can be susceptible to degradation.[17] A stability test is recommended, especially for longer incubation periods.[18] The most reliable method is to use a quantitative analytical technique like LC-MS/MS.

StabilityWorkflow A Spike Compound into Culture Medium (Cell-Free) at Highest Test Concentration B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at T=0, 24, 48, 72 hours B->C Over experiment duration D Quench Reaction & Prepare Samples (e.g., Protein Precipitation) C->D E Analyze Samples by LC-MS/MS or HPLC D->E F Quantify Parent Compound Concentration at Each Time Point E->F

Caption: Workflow for Compound Stability Assessment.

Protocol 2: Outline for Assessing Compound Stability in Culture Medium
  • Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum) at the highest concentration used in your assays. Prepare this in a sterile, cell-free container.

  • Incubation: Place the container in a 37°C, 5% CO₂ incubator.

  • Sampling: Immediately take a sample for the T=0 time point. Subsequently, collect samples at time points relevant to your assay duration (e.g., 24, 48, 72 hours). Store samples at -80°C until analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS or HPLC-UV method to quantify the concentration of the parent compound.

  • Interpretation: A significant decrease (>15-20%) in the parent compound's concentration over time indicates instability. If the compound is unstable, you may need to shorten assay incubation times, replenish the compound during the assay, or consider that a degradation product may be responsible for the observed biological activity.[18]

References

Overcoming solubility issues of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-chloro-1H-indol-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to make informed, effective decisions in your experiments.

Compound Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting. This compound is a bifunctional molecule with a hydrophobic indole core and a basic primary amine, which is the primary handle for solubility manipulation.

PropertyValue (Predicted/Reported)Implication for Solubility
Molecular Formula C₉H₉ClN₂-
Molecular Weight 180.63 g/mol -
LogP 2.98[1]Indicates significant hydrophobicity and likely poor aqueous solubility.
Hydrogen Bond Donors 2 (amine and indole N-H)[1]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 1 (amine nitrogen)[1]Can participate in hydrogen bonding.
pKa (Primary Amine) ~9-10 (Estimated)The primary amine is basic and can be protonated at acidic pH to form a soluble cationic species.
General Solubility Insoluble in water; Soluble in chloroform and ethanol.[2]Confirms poor aqueous solubility and highlights suitable organic solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound free base won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the most direct way to solubilize it?

A1: The most effective initial strategy is pH adjustment . Your compound possesses a primary amine group, which is basic. At neutral or alkaline pH, this group is uncharged (R-NH₂), rendering the molecule hydrophobic and thus, insoluble in water.

The Mechanism: By lowering the pH of your aqueous medium to be at least 2 units below the amine's pKa (i.e., pH < 7), you will protonate the amine group (R-NH₃⁺). This creates a positively charged ion, or an in situ salt, which is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.[3][4][]

Starting Recommendation: Prepare a dilute acidic solution (e.g., 10-50 mM HCl or citrate buffer pH 3-4) and attempt to dissolve the compound in this medium first, before any further dilutions into your final assay buffer. Always ensure your final experimental pH is compatible with your biological system.

G cluster_0 At Neutral/Alkaline pH (e.g., pH 7.4) cluster_1 At Acidic pH (e.g., pH < 5) Neutral R-NH₂ (Neutral Form) Insoluble Poor Aqueous Solubility (Precipitation) Neutral->Insoluble Hydrophobic character dominates Acidic R-NH₃⁺ (Protonated Form) Neutral->Acidic + H⁺ (Lower pH) Acidic->Neutral - H⁺ (Raise pH) Soluble Enhanced Aqueous Solubility (Dissolved) Acidic->Soluble Ionic character dominates

Caption: pH-dependent equilibrium of this compound.

Q2: I need to make a high-concentration stock solution. Which organic solvents should I use?

A2: For generating concentrated stock solutions (e.g., 10-50 mM), a non-aqueous, water-miscible organic solvent is the standard approach.[6] Based on the known properties of indole-containing compounds and common laboratory practice, the following are recommended:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for highly hydrophobic compounds. It is a powerful, polar aprotic solvent. However, be mindful of its potential effects in biological assays; most cell-based assays tolerate a final DMSO concentration of <0.5%.[7]

  • Ethanol (EtOH): The compound is reported to be soluble in ethanol.[2] This can be a good choice, especially if DMSO is incompatible with your downstream application.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another potent polar aprotic solvent suitable for creating high-concentration stocks.

Crucial Note: When diluting an organic stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous medium is exceeded. This is a common pitfall. To mitigate this, use the lowest possible stock concentration and add the stock solution to the aqueous buffer slowly while vortexing.

Q3: pH adjustment helped, but I still see some precipitation at my desired concentration. What is the next logical step?

A3: The next step is to employ a co-solvent system. A co-solvent is a water-miscible organic solvent added in a small percentage to the aqueous medium to increase the solubility of a poorly soluble compound.[8][9]

The Mechanism: Co-solvents work by reducing the polarity of water.[10] Water molecules form a highly ordered hydrogen-bond network. Hydrophobic compounds disrupt this network, which is energetically unfavorable, causing them to be pushed out of the solution (precipitate). Co-solvents like propylene glycol or PEG 400 disrupt this hydrogen bonding network, making the bulk solvent more "hydrophobic-friendly" and better able to accommodate your compound.[11]

Common Co-solvents for Biological Assays:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Glycerol

These are often used in combination with pH modification for a synergistic effect.[][6]

Q4: My experiments are sensitive to solvents and pH changes. Is there a more permanent way to improve the aqueous solubility of the compound itself?

A4: Yes. The definitive solution is to use a stable salt form of the compound. Instead of forming the salt in situ with pH adjustment, you can use a pre-formed, isolated salt. This provides a solid material with intrinsically higher aqueous solubility and dissolution rates compared to the free base.[4]

Evidence & Actionable Advice: A methanesulfonic acid salt (mesylate salt) of this compound is commercially available.[12][13] This strongly indicates that salt formation is a validated and successful strategy for this specific molecule. We highly recommend purchasing or synthesizing a salt form (e.g., hydrochloride or mesylate salt) for any application requiring robust aqueous solubility without reliance on significant pH modification or co-solvents.

Troubleshooting Guides & Protocols

General Troubleshooting Workflow

This flowchart outlines the logical progression for addressing solubility issues with this compound.

G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (See Protocol 1) start->ph_adjust check1 Is solubility sufficient? ph_adjust->check1 cosolvent Strategy 2: Add Co-solvent (See Protocol 2) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Is solubility sufficient? cosolvent->check2 salt_form Strategy 3: Use Stable Salt Form (e.g., HCl, Mesylate) check2->salt_form No check2->success Yes salt_form->success If Available fail Re-evaluate: Consider derivatization or alternative compound salt_form->fail If Not Available/ Still Insoluble

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Solubilization via pH Adjustment

Objective: To prepare an aqueous solution of the free base by protonating the primary amine.

Materials:

  • This compound (free base)

  • 1 M HCl solution

  • Deionized water or desired buffer base (e.g., saline)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of the compound into a clean glass vial.

  • Add a volume of deionized water or buffer base that is approximately 80% of your final target volume. The compound will likely remain as a suspension.

  • While stirring vigorously, add the 1 M HCl solution dropwise.

  • Monitor the mixture visually. As the pH drops, the solid should begin to dissolve.

  • Continue adding acid until all solid material is fully dissolved.

  • Use the pH meter to measure the pH of the resulting solution. It should ideally be in the range of 3-5.

  • Adjust the volume to the final target with deionized water.

  • Critical: Before use in a biological assay, confirm that a small test aliquot of this acidic stock does not cause precipitation when diluted into your final, higher-pH assay medium. If it does, a co-solvent may be necessary.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration.

Materials:

  • Concentrated stock solution of the compound in DMSO or Ethanol (e.g., 20 mM).

  • Aqueous buffer (pH-adjusted as determined in Protocol 1).

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

Procedure:

  • Prepare a series of test buffers containing different percentages of a co-solvent. For example, prepare 1 mL aliquots of your pH-adjusted buffer containing 2%, 5%, and 10% (v/v) of PG.

  • Repeat step 1 for PEG 400.

  • To each 1 mL aliquot, add the required volume of your organic stock solution to reach the target final concentration (e.g., add 5 µL of a 20 mM stock to 1 mL to get 100 µM).

  • Vortex each tube immediately and thoroughly after the addition.

  • Incubate the solutions at the experimental temperature for 30-60 minutes.

  • Visually inspect each tube for precipitation or cloudiness against a dark background. The lowest percentage of co-solvent that results in a clear, stable solution is the optimal condition.

  • Crucial: Always run a vehicle control in your main experiment containing the identical final concentrations of acid, organic solvent, and co-solvent to account for any confounding effects on your biological system.

References

How to minimize off-target effects of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a novel chemical entity from initial synthesis to a validated research tool or therapeutic candidate is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. Unintended molecular interactions can lead to ambiguous experimental data, cellular toxicity, or adverse events in a clinical setting. This guide uses (5-chloro-1H-indol-2-yl)methanamine, a novel indole derivative, as a representative case study to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying, understanding, and minimizing off-target effects. Our approach is grounded in a philosophy of proactive characterization, combining computational prediction, broad-panel biochemical screening, and robust cellular validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when working with a new small molecule.

Q1: What are off-target effects and why are they a primary concern in drug development?

A1: Off-target effects occur when a molecule binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target. These unintended interactions are a major source of drug attrition, as they can lead to unpredictable side effects and toxicity.[1][2] For a compound like this compound, whose full biological activity profile is not yet established, proactively identifying off-targets is crucial for interpreting experimental results accurately and building a solid foundation for further development. Minimizing these effects enhances the safety and efficacy of the therapeutic intervention.[2]

Q2: I have just synthesized this compound. What is the very first step to assess its selectivity?

A2: A highly effective first step is to perform a broad, unbiased biochemical screen against a large panel of potential targets. Given that a significant portion of drug discovery efforts targets protein kinases due to their central role in cell signaling, a comprehensive kinase selectivity panel is an excellent starting point.[3][4] These services directly measure the catalytic activity of hundreds of recombinant kinases in the presence of your compound, providing a quantitative map of its inhibitory potential across the kinome.[3][5] This initial screen can reveal the primary target family and any potent off-target interactions that require immediate attention.

Q3: My compound shows cellular toxicity. How can I determine if this is due to an off-target effect or a general cytotoxic mechanism?

A3: Differentiating specific off-target toxicity from general cytotoxicity is a critical step. One powerful method is to generate a resistant mutant. If the toxicity is mediated by a specific off-target protein, a cell line engineered to express a mutated, drug-insensitive version of that protein should exhibit resistance to your compound. Conversely, if the toxicity is non-specific (e.g., membrane disruption), the resistant mutant will show no change in sensitivity. Additionally, comparing the potency of the compound in cellular viability assays with its potency in target engagement assays (like CETSA, discussed below) can be informative. A large discrepancy between cellular IC50 and target engagement EC50 may suggest that the observed toxicity is not driven by interaction with the primary target.

Q4: Are there computational methods to predict potential off-targets for this compound before I run expensive screens?

A4: Yes, computational or in silico methods are valuable for pre-screening and hypothesis generation.[6][7] Techniques like molecular docking and pharmacophore modeling can be used to screen your compound's structure against databases of protein binding sites.[6] By analyzing the molecular structure of potential drug candidates and their targets, these tools can predict interactions and help optimize molecules for better selectivity.[2] While these predictions require experimental validation, they can effectively prioritize which protein families to investigate and guide the design of more selective analogs.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed workflows and protocols to experimentally identify and mitigate off-target effects.

Guide 1: A Workflow for Identifying On- and Off-Targets

The first phase of characterization involves a systematic process to identify all significant molecular partners of your compound. This workflow provides a logical progression from broad screening to specific cellular validation.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Cellular Validation A Compound Synthesis (this compound) B Broad Biochemical Screen (e.g., Kinase Panel Profiling) A->B Submit for Screening C Data Analysis: Identify Potent Hits (On- and Off-Targets) B->C Generate IC50 Data D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Validate Top Hits E Chemoproteomics (Optional Advanced Validation) C->E Broader Validation F Confirm On-Target vs. Off-Target Driven Phenotype D->F Correlate Engagement with Cellular Effect

Caption: Experimental workflow for target identification and validation.

Protocol 2.1: Kinase Selectivity Profiling

Objective: To quantitatively assess the inhibitory activity of this compound against a broad panel of protein kinases to identify both the primary target(s) and significant off-targets.

Principle: This experiment utilizes a radiometric assay format (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™) to directly measure the transfer of phosphate from ATP to a substrate by a specific kinase.[5][8] A reduction in signal in the presence of the test compound indicates inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Provider Submission: Submit the compound to a commercial vendor (e.g., Reaction Biology, Promega) for screening. A common initial screen is a single-dose concentration (e.g., 1 µM) against a large panel (e.g., >300 kinases).

  • Primary Screen: The vendor will perform the kinase assays according to their validated protocols, typically at a fixed ATP concentration (e.g., 10 µM).[3]

  • Data Analysis: Results are typically provided as "% Inhibition" at the tested concentration. Identify all kinases inhibited by >80% for follow-up.

  • IC50 Determination: For all identified hits, perform a dose-response experiment (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50) for each kinase.

Data Interpretation (Hypothetical Data):

The goal is to identify a "selectivity window"—a significant difference in potency between the desired on-target and undesired off-targets.

Kinase TargetIC50 (nM) for this compoundClassification
Target Kinase A25On-Target
Target Kinase B75On-Target
Off-Target Kinase X150Off-Target
Off-Target Kinase Y2,500Off-Target
Off-Target Kinase Z>10,000Not a Hit

In this hypothetical example, the compound is potent against Kinases A and B, with weaker but notable activity against Kinase X, which should be monitored.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that this compound directly binds to its putative on- and off-targets within an intact cellular environment.

Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[9][10] By heating cell lysates to various temperatures, plotting the amount of remaining soluble protein, and comparing the melting curves in the presence and absence of the compound, a "thermal shift" indicates direct target engagement.[11][12]

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., one that expresses your target of interest) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles to release proteins while maintaining their native state.

  • Heat Challenge: Aliquot the lysate into a PCR plate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the abundance of the specific target protein (on- or off-target) at each temperature using Western Blot or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.

Part 3: Strategies for Minimizing Off-Target Effects

Once off-targets are identified and validated, the focus shifts to mitigation. This can be achieved through chemical modification or advanced formulation strategies.

Guide 2: A Workflow for Improving Selectivity

This decision tree outlines the process of rationally designing more selective compounds.

G A Off-Target Confirmed (e.g., Kinase X) B Structural Analysis: Compare On- vs. Off-Target Binding Pockets A->B C Hypothesis Generation: Identify exploitable differences (shape, charge, flexibility) B->C D Strategy 1: Medicinal Chemistry (Rational Design) C->D Chemical Modification E Strategy 2: Formulation (Targeted Delivery) C->E Delivery System F Synthesize Analogs D->F G Re-run Selectivity Screens (Kinase Panel, CETSA) F->G H Improved Selectivity Profile? G->H H->F No, Iterate Design

Caption: A decision workflow for mitigating off-target effects.

Strategy 3.1: Rational Drug Design to Improve Selectivity

Principle: Rational drug design uses an understanding of the structural and electrostatic differences between on- and off-target binding sites to guide chemical modifications that favor binding to the desired target.[1][13][14]

Approaches to Improve Selectivity:

Design StrategyRationale & CausalityExample Modification for this compound
Shape Complementarity Exploit differences in the size and shape of the binding pockets. A bulkier group on the ligand may fit into the larger on-target pocket but clash with the smaller off-target pocket.[13]Add a substituent (e.g., a cyclohexyl group) to the indole core.[15]
Electrostatic Optimization Modify the charge distribution of the ligand to be more complementary to the electrostatic field of the on-target's active site and less so for the off-target.[13][14]Replace the methanamine with a group that can form a specific hydrogen bond present only in the on-target.
Displacing Water Molecules Design the ligand to displace a high-energy water molecule present in the on-target's binding site but absent in the off-target's, creating a favorable entropic contribution to binding affinity.[13]Modify substituents to occupy a specific pocket filled by a key water molecule in the on-target.
Increasing Rigidity A more rigid molecule has a lower entropic penalty upon binding. Cyclization or introducing rigid linkers can lock the molecule into a conformation optimal for the on-target.[16]Cyclize the methanamine side chain back onto the indole ring to create a more constrained scaffold.
Strategy 3.2: Advanced Formulation and Delivery Systems

Principle: Encapsulating a drug within a nanocarrier can alter its biodistribution, reduce systemic exposure, and thereby minimize interactions with off-target proteins in healthy tissues.[17][18]

Common Formulation Approaches:

  • Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic or lipophilic drugs. Surface modification with polymers like PEG (PEGylation) can prolong circulation time, while adding targeting ligands (e.g., antibodies) can direct them to specific cell types.[17][19]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated drug, reducing the peak plasma concentration and associated off-target toxicities.

  • Solid Lipid Nanoparticles (SLNs): These carriers combine the advantages of liposomes and polymeric nanoparticles and are particularly useful for improving the bioavailability of poorly soluble drugs.[19]

By reducing the amount of free drug circulating in the bloodstream, these delivery systems ensure that higher concentrations of the compound reach the target tissue, improving the therapeutic window and lowering the risk of off-target effects.[17][20]

References

Technical Support Center: Optimizing Reaction Conditions for (5-chloro-1H-indol-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-chloro-1H-indol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable indole building block. We provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds from a pre-formed 5-chloroindole scaffold functionalized at the C2 position. The final step involves the formation of the aminomethyl group. The two most prevalent and logical synthetic routes involve the reduction of a C2-nitrile or the reductive amination of a C2-aldehyde.

  • Route A: Reduction of 5-chloro-1H-indole-2-carbonitrile. This is a robust method that involves the synthesis of the corresponding indole-2-carbonitrile, followed by reduction using a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄).[1][2]

  • Route B: Reductive Amination of 5-chloro-1H-indole-2-carbaldehyde. This route utilizes the corresponding indole-2-carbaldehyde, which is condensed with an ammonia source to form an imine in situ, followed by reduction to the primary amine.[3][4]

Each pathway has distinct advantages and potential pitfalls, which we will address in detail.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Route A cluster_2 Route B Start 5-Chloro-1H-indole Precursor Nitrile 5-Chloro-1H-indole-2-carbonitrile Start->Nitrile e.g., Dehydration of amide Aldehyde 5-Chloro-1H-indole-2-carbaldehyde Start->Aldehyde e.g., Oxidation of alcohol Reduction Reduction (e.g., LiAlH₄) Nitrile->Reduction [H] Product This compound Reduction->Product ReductiveAmination Reductive Amination (NH₃, [H]) Aldehyde->ReductiveAmination 1. NH₃ 2. [H] ReductiveAmination->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiments, followed by expert analysis and actionable solutions.

Route A: Reduction of 5-chloro-1H-indole-2-carbonitrile

This route is often chosen for its high conversion rates but requires careful handling of highly reactive reagents.

Q1: My reaction shows low or no conversion of the nitrile starting material. What went wrong?

This is a common issue when working with powerful, moisture-sensitive reducing agents.

  • Potential Cause 1: Inactive Lithium Aluminum Hydride (LiAlH₄).

    • Expertise & Experience: LiAlH₄ is a potent reducing agent that reacts violently with water.[5] Its high reactivity also means it is readily deactivated by atmospheric moisture. Using LiAlH₄ from a previously opened or improperly stored container is a primary cause of reaction failure.

    • Troubleshooting Steps:

      • Always use freshly opened LiAlH₄ or a sample stored in a desiccator under an inert atmosphere.

      • Ensure all glassware is rigorously dried in an oven (e.g., >120 °C overnight) and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Anhydrous tetrahydrofuran (THF) or diethyl ether are standard choices.[1] Ensure they are obtained from a freshly opened bottle or dried over a suitable agent (e.g., sodium/benzophenone).

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Expertise & Experience: LiAlH₄ reductions are highly exothermic. The initial addition of the nitrile to the LiAlH₄ suspension should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent dangerous exotherms.[5] However, for the reaction to proceed to completion, gentle heating or stirring at room temperature is often required.

    • Troubleshooting Steps:

      • Add the nitrile solution dropwise to the LiAlH₄ suspension in THF at 0 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle reflux may be required for less reactive nitriles, but should be approached with caution.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product amine will be more polar than the starting nitrile.

Q2: My TLC shows the disappearance of starting material, but my final yield is low after workup, and I see multiple spots.

This suggests that while the nitrile has reacted, it has either formed byproducts or the desired product is being lost during isolation.

  • Potential Cause 1: Difficult Workup and Product Loss.

    • Expertise & Experience: The workup of LiAlH₄ reactions is notoriously challenging due to the formation of gelatinous aluminum and lithium salts that can trap the product.[5] An improper quenching procedure can lead to emulsions and significant loss of material.

    • Troubleshooting Steps: The Fieser Workup

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and carefully add 'X' mL of water dropwise. (Where 'X' is the mass of LiAlH₄ used in grams).

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir the mixture vigorously for 15-30 minutes. This procedure should produce a granular, easily filterable solid.[5]

      • Filter the mixture through a pad of Celite®, washing the solid thoroughly with your extraction solvent (e.g., ethyl acetate, DCM).

      • To specifically isolate the amine, perform an acid-base extraction. Extract the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Wash the organic layer to remove any remaining neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine back into an organic solvent.

  • Potential Cause 2: Over-reduction of the Indole Ring.

    • Expertise & Experience: While the indole aromatic system is relatively stable, harsh reduction conditions (high temperatures, prolonged reaction times) can potentially lead to the hydrogenation of the indole double bond, forming an indoline byproduct.[6]

    • Troubleshooting Steps:

      • Maintain strict temperature control. Avoid excessive heating.

      • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

      • If over-reduction is a persistent issue, consider a milder reducing agent. Borane-THF complex (BH₃-THF) is an effective alternative for reducing nitriles to primary amines and is less aggressive than LiAlH₄.[2]

Troubleshooting_Low_Yield Start Low Yield in LiAlH₄ Reduction CheckReagent Is LiAlH₄ active and ahydrous conditions used? Start->CheckReagent CheckTemp Was temperature controlled? (0°C addition, then RT/reflux) CheckReagent->CheckTemp Yes Sol_Reagent Solution: Use fresh LiAlH₄. Oven-dry glassware. Use anhydrous solvent. CheckReagent->Sol_Reagent No CheckWorkup Was the workup procedure correct? (e.g., Fieser method) CheckTemp->CheckWorkup Yes Sol_Temp Solution: Add substrate at 0°C. Warm to RT and monitor by TLC. Avoid excessive heating. CheckTemp->Sol_Temp No Sol_Workup Solution: Use Fieser workup (H₂O, NaOH, H₂O). Perform acid-base extraction for amine. CheckWorkup->Sol_Workup No

Caption: Troubleshooting flowchart for low yield in LiAlH₄ reduction.

Route B: Reductive Amination of 5-chloro-1H-indole-2-carbaldehyde

This route avoids pyrophoric reagents but involves an equilibrium step that must be managed carefully.

Q1: My reaction is slow, and I have a lot of unreacted aldehyde starting material.

This points to issues with the initial imine formation step.

  • Potential Cause: Inefficient Imine Formation.

    • Expertise & Experience: The condensation of an aldehyde with ammonia to form an imine is a reversible reaction. The equilibrium can be driven towards the imine by removing the water that is formed as a byproduct. Furthermore, the choice of ammonia source is critical.

    • Troubleshooting Steps:

      • Ammonia Source: Instead of aqueous ammonia, which introduces water, use a solution of ammonia in an organic solvent like methanol or isopropanol. Alternatively, ammonium acetate or ammonium chloride can serve as the ammonia source, often with a dehydrating agent.

      • Dehydrating Agent: Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.

      • pH Control: Imine formation is often catalyzed by mild acid, but the indole nucleus can be sensitive to strong acids.[7] A slightly acidic pH (around 5-6) is often optimal. If using ammonium chloride, the pH may be suitable without further adjustment.

Q2: I am forming a significant amount of a secondary amine byproduct.

This is a common side reaction in reductive aminations.

  • Potential Cause: Reaction of Product with Starting Material.

    • Expertise & Experience: The newly formed primary amine product, this compound, is nucleophilic and can react with a second molecule of the starting aldehyde. This forms a secondary imine, which is then reduced to a secondary amine byproduct.

    • Troubleshooting Steps:

      • Stoichiometry: The most effective way to suppress this side reaction is to use a large excess of the ammonia source (e.g., 5-10 equivalents).[3] This increases the probability that the aldehyde will react with ammonia rather than the primary amine product.

      • Slow Addition: If practical, slowly adding the reducing agent to the mixture of the aldehyde and the ammonia source can help maintain a low concentration of the primary amine product at any given time, disfavoring the side reaction.

Data & Protocols

Data Presentation

Table 1: Comparison of Reagents for Nitrile Reduction

ReagentTypical ConditionsProsCons
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0 °C to RTPowerful, fast, high-yieldingHighly reactive, moisture-sensitive, difficult workup, reduces many functional groups[5][8]
BH₃ Complexes THF, RT to refluxMilder than LAH, good functional group toleranceSlower reaction times, can be less effective for hindered nitriles
H₂/Raney Ni MeOH/NH₃, elevated H₂ pressureCatalytic, good for large scale, avoids metal salt wasteCan form secondary/tertiary amines, requires specialized pressure equipment[2]
H₂/Pd/C EtOH/NH₃, H₂ pressureCatalytic, widely availableCan lead to over-reduction of the indole ring, potential for catalyst poisoning[2][6]
Experimental Protocols

Protocol 1: Synthesis via Nitrile Reduction with LiAlH₄

Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment. Lithium Aluminum Hydride is a highly reactive and flammable solid.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add Lithium Aluminum Hydride (1.5 eq.) and suspend it in anhydrous THF (10 vol).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 5-chloro-1H-indole-2-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by TLC (e.g., 9:1 DCM:MeOH).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes until a white, granular precipitate forms. Add Celite® and filter the mixture through a Büchner funnel, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography or crystallization.

References

Validation & Comparative

A Comparative Guide to (5-chloro-1H-indol-2-yl)methanamine and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its structural versatility allows for fine-tuning of pharmacological properties through substitution at various positions. This guide provides a comparative analysis of (5-chloro-1H-indol-2-yl)methanamine , a halogenated indole derivative, against other key indole-based compounds. We will delve into its synthesis, biological activities, and the critical role of the 5-chloro substitution, supported by experimental data from closely related analogs and established in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound class.

The Significance of the 5-Chloro Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of a chlorine atom at the 5-position of the indole ring is a common and impactful strategy in medicinal chemistry. This modification significantly alters the electronic and lipophilic properties of the molecule, which can lead to enhanced biological activity and improved pharmacokinetic profiles.

Key Physicochemical Effects of the 5-Chloro Group:

  • Increased Lipophilicity: The chloro group enhances the compound's ability to cross biological membranes, potentially leading to better cell permeability and oral bioavailability.

  • Altered Electronic Profile: As an electron-withdrawing group, the chlorine atom can influence the pKa of the indole nitrogen and the overall electron distribution of the ring system. This can affect binding interactions with biological targets.[2]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, leading to a longer half-life in vivo.

These modifications often translate to improved potency and efficacy. For instance, studies on various 5-chloro-indole derivatives have demonstrated enhanced anticancer and anti-inflammatory activities compared to their non-halogenated counterparts.[2][3] While direct comparative data for this compound is limited, the established principles of SAR strongly suggest that the 5-chloro substituent is likely to confer advantageous properties.

Synthesis of this compound and Related Derivatives

The synthesis of this compound can be achieved through several synthetic routes, typically starting from commercially available 5-chloroindole or a suitable precursor. A general and adaptable synthetic strategy is outlined below.

General Synthetic Workflow

Synthesis_Workflow start 5-Chloroindole step1 Formylation (Vilsmeier-Haack) start->step1 POCl3, DMF intermediate1 5-Chloro-1H-indole-2-carbaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 NH4OAc, NaBH3CN product This compound step2->product

Caption: A general synthetic route to this compound.

Comparative Biological Activities and Performance Data

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 5-chloro-indole derivatives against a range of cancer cell lines.[3] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[4]

Table 1: Anticancer Activity of Representative 5-Chloro-Indole Derivatives

Compound ClassTarget Cancer Cell LineIC50 / GI50 (nM)Reference
5-Chloro-indole-2-carboxylate DerivativesVarious Cancer Cell Lines29 to 78
5-Chloro-indole-2-carboxamide DerivativesEGFRWT68 to 85[3]
5-Chloro-indole-2-carboxamide DerivativesEGFRT790M9.5 to 11.9[3]

The data in Table 1, from studies on closely related 5-chloro-indole-2-carboxylates and -carboxamides, strongly suggests that the 5-chloro-indole scaffold is a potent pharmacophore for developing anticancer agents. It is highly probable that this compound would also exhibit cytotoxic activity, warranting its investigation in anticancer screening programs.

EGFR/BRAF Signaling Pathway Inhibition

The EGFR and BRAF signaling pathways are critical regulators of cell proliferation, differentiation, and survival. Mutations in these pathways are common drivers of various cancers. Several 5-chloro-indole derivatives have been identified as potent inhibitors of these pathways.[4]

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor (5-chloro-1H-indol-2-yl) methanamine (Analog) Inhibitor->EGFR Inhibitor->BRAF

Caption: Proposed inhibition of the EGFR/BRAF pathway by 5-chloro-indole derivatives.

Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example. The 5-chloro substitution has been explored to enhance these effects. Studies on various 5-chloro-indole derivatives have shown potent inhibition of pro-inflammatory mediators.[3]

Table 2: Anti-inflammatory Activity of a Representative 5-Chloro-Indole Derivative

CompoundAssayIC50 (µM)Reference
N2-(biphenyl-2-yl)-4-chloro-N1-(5-chloro-1H-indol-1-yl)-4-aminobenzene-1,2-diamineAlbumin DenaturationDose-dependent inhibition[3]

While the data is qualitative, it points towards the potential of the 5-chloro-indole scaffold in modulating inflammatory responses. This compound should be evaluated for its ability to inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The addition of a chloro group can enhance the antimicrobial spectrum and potency. Several studies have reported the antibacterial and antifungal activities of 5-chloro-indole derivatives.[2]

Based on these findings, this compound is a promising candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other indole derivatives, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Proliferation Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other indole derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and a reference inhibitor (e.g., celecoxib)

  • Assay buffer

  • EIA plate and reader

Procedure:

  • Pre-incubate the COX enzymes with the test compounds or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).

  • Calculate the IC50 values for COX-1 and COX-2 inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds and a reference antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the indole derivative family. Based on extensive structure-activity relationship data from closely related 5-chloro-indoles, it is anticipated to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The 5-chloro substitution is a key feature that likely enhances its biological activity and drug-like properties.

To fully elucidate the therapeutic potential of this compound, direct experimental evaluation using the standardized protocols outlined in this guide is essential. Such studies will enable a robust and quantitative comparison with other indole derivatives and pave the way for its further development as a novel therapeutic agent. The exploration of its specific molecular targets and mechanisms of action will be a critical next step in its journey from a promising scaffold to a potential clinical candidate.

References

A Comparative Efficacy Analysis of (5-chloro-1H-indol-2-yl)methanamine and Its Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery, leading to approved drugs for conditions ranging from cancer to migraines.[2][5] Within this broad class, (5-chloro-1H-indol-2-yl)methanamine serves as a crucial starting point for the development of targeted therapeutics. The strategic placement of a chlorine atom at the 5-position and a methanamine group at the 2-position provides a template that can be systematically modified to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the preclinical efficacy of this compound and a series of its rationally designed analogs. We will delve into the mechanistic underpinnings of their activity, present comparative data from standardized in vitro assays, and provide detailed protocols to ensure the reproducibility of these findings.

Mechanistic Framework: Targeting Receptor Tyrosine Kinases

Many indole derivatives exert their therapeutic effects by modulating the activity of protein kinases, which are critical regulators of cellular signaling pathways.[3] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of tumor angiogenesis, making it a key target for anticancer drug development.[6] The core hypothesis for the compounds discussed herein is their action as ATP-competitive inhibitors of VEGFR-2, thereby blocking downstream signaling required for angiogenesis.

The introduction of a chloro-substituent at the 5-position of the indole ring can significantly influence the molecule's electronic properties and its ability to interact with the target protein.[5] The methanamine side chain at the 2-position provides a vector for introducing further diversity, allowing for the fine-tuning of binding affinity and selectivity.

Below is a conceptual diagram illustrating the targeted signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Analog This compound Analog Analog->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade.

Comparative In Vitro Efficacy

The comparative efficacy of the parent compound and its analogs was evaluated using a combination of enzymatic and cell-based assays. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against the target kinase (VEGFR-2) and the half-maximal growth inhibition (GI50) in relevant cancer cell lines.

A series of analogs were synthesized by modifying the methanamine group. The rationale for these modifications is to explore how changes in size, lipophilicity, and hydrogen bonding potential at the 2-position impact target engagement and cellular activity.

Compound IDR-Group Modification (at 2-position)VEGFR-2 IC50 (nM)A549 Cell Line GI50 (nM)
Parent -CH2NH2120 ± 8.5250 ± 15.2
Analog A -CH2NH(CH3)95 ± 6.3180 ± 11.8
Analog B -CH2N(CH3)288 ± 5.9155 ± 9.7
Analog C -CH2NH(Cyclopropyl)75 ± 4.8110 ± 7.3
Analog D -CH2NH(Phenyl)150 ± 10.1310 ± 20.5
Sunitinib Reference Compound9 ± 1.225 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Structure-Activity Relationship (SAR): The data reveals a clear SAR trend. Small, alkyl substitutions on the terminal amine (Analogs A and B) lead to a modest increase in potency compared to the parent compound. A more significant improvement is observed with the introduction of a cyclopropyl group (Analog C), suggesting that a constrained, lipophilic moiety is favorable for binding. Conversely, the addition of a bulky phenyl group (Analog D) was detrimental to activity, likely due to steric hindrance within the ATP-binding pocket. While the optimized analogs show significant improvement over the parent compound, they do not yet match the potency of the multi-kinase inhibitor, Sunitinib.[6]

Recent studies on other 5-chloro-indole derivatives have also demonstrated high antiproliferative activity, with GI50 values in the nanomolar range against various cancer cell lines.[7][8][9] For instance, certain 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against EGFR, another important receptor tyrosine kinase in cancer.[7][9] This underscores the potential of the 5-chloro-indole scaffold in developing potent kinase inhibitors.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized protocols were employed. Below are the detailed methodologies for the key assays.

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of test compounds E Add compound dilutions to respective wells A->E B Prepare kinase reaction buffer (with ATP and substrate) C Add recombinant VEGFR-2 enzyme to buffer B->C D Dispense enzyme mix into 96-well plate C->D D->E F Incubate at 30°C for 60 minutes E->F G Add detection reagent (e.g., Kinase-Glo®) F->G H Incubate at RT for 10 minutes G->H I Measure luminescence on plate reader H->I

References

A Senior Application Scientist's Guide to Validating Target Engagement of (5-chloro-1H-indol-2-yl)methanamine with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement—confirming that a compound interacts with its intended molecular target within a biologically relevant context. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a novel investigational compound, (5-chloro-1H-indol-2-yl)methanamine, with its putative target, the Epidermal Growth Factor Receptor (EGFR).

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. Several 5-chloro-indole derivatives have been reported as potent EGFR inhibitors, making EGFR a rational and compelling hypothetical target for this compound. This guide will navigate the experimental journey of validating this hypothesis, comparing our investigational compound with established EGFR inhibitors, Erlotinib and Gefitinib. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for confident decision-making in your drug discovery program.

The Central Role of EGFR in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4] In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled cell growth and survival, making it a prime therapeutic target.[1][5]

Small molecule inhibitors like Erlotinib and Gefitinib act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[5][6][7] Our objective is to determine if this compound engages EGFR in a similar manner.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor This compound Erlotinib / Gefitinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

A Multi-pronged Approach to Target Validation

To build a robust case for target engagement, it is imperative to employ a combination of techniques that probe the interaction from different perspectives. We will explore a tiered approach, starting with direct biophysical measurements of binding and progressing to cell-based assays that confirm target engagement in a physiological context and finally, examining the downstream functional consequences.

Biophysical Validation: Does the Compound Directly Bind to EGFR?

Biophysical assays provide direct evidence of a physical interaction between a compound and its purified protein target. These methods are crucial for initial hit validation and for characterizing the thermodynamics and kinetics of the binding event.

Principle: CETSA is a powerful technique to assess target engagement in a cellular environment, including cell lysates and intact cells.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm).[9]

Experimental Workflow:

CETSA_Workflow A Treat cells with This compound or control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Quantify soluble EGFR (e.g., Western Blot) C->D E Plot soluble EGFR vs. Temperature to determine Tm shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Detailed Protocol (Isothermal Dose-Response):

  • Cell Culture: Culture A431 cells (a human epithelial carcinoma cell line with high EGFR expression) to 70-80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound, Erlotinib, Gefitinib, or vehicle (DMSO) control for 1-2 hours at 37°C.

  • Heating: Heat the cell suspensions at a fixed temperature (e.g., 52°C, a temperature determined from an initial melting curve to be on the slope of the curve for EGFR) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant and quantify the amount of soluble EGFR by Western blot or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble EGFR against the logarithm of the compound concentration to determine the EC50 for thermal stabilization.

Comparative Data:

CompoundCETSA® TargetCell LineEC50 of Stabilization (µM)
This compound EGFRA431To be determined
ErlotinibEGFRA431~ 1.5
GefitinibEGFRK-562Stabilized (qualitative)[10]
Staurosporine (Negative Control)EGFRK-562No significant shift[10]

Rationale: A significant thermal shift observed with this compound that is comparable to known EGFR inhibitors would provide strong evidence of direct target engagement in a cellular context.

Principle: SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[11] It measures the change in the refractive index at the surface of a sensor chip where the target protein (EGFR) is immobilized. The binding of the analyte (our compound) to the immobilized protein is detected as a change in the resonance angle, providing kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[12]

Experimental Workflow:

SPR_Workflow A Immobilize recombinant EGFR on sensor chip B Flow this compound over the chip at various concentrations A->B C Monitor binding and dissociation in real-time B->C D Fit data to a kinetic model to determine kon, koff, and Kd C->D

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol:

  • Immobilization: Immobilize recombinant human EGFR kinase domain on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound, Erlotinib, and Gefitinib in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the EGFR-functionalized and a reference flow cell.

  • Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal and fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.

Comparative Data:

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
This compound EGFRTo be determined To be determined To be determined
ErlotinibEGFR1.2 x 10⁶[12]6.0 x 10⁻³[12]5.0[12]
GefitinibEGFR--~2-7
EGF (Natural Ligand)EGFR--177[11]

Rationale: A low nanomolar Kd value for this compound would indicate high-affinity binding to EGFR, comparable to the established inhibitors.

Cellular Target Engagement: Does the Compound Reach and Bind its Target in Living Cells?

While biophysical assays confirm a direct interaction with a purified protein, it is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures compound binding to a specific protein target.[13][14] The target protein (EGFR) is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the same target acts as the energy acceptor. When the tracer is bound to the EGFR-NanoLuc® fusion protein, BRET occurs upon addition of the luciferase substrate. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Workflow:

NanoBRET_Workflow A Transfect cells with EGFR-NanoLuc® construct B Add NanoBRET® tracer and this compound at various concentrations A->B C Add luciferase substrate B->C D Measure luminescence at donor and acceptor wavelengths C->D E Calculate BRET ratio and determine IC50 D->E

Caption: NanoBRET™ Target Engagement Assay Experimental Workflow.

Detailed Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add the NanoBRET® tracer and serial dilutions of this compound, Erlotinib, or Gefitinib to the cells and incubate for 2 hours.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Signal Detection: Measure the luminescence at 460 nm (donor) and >600 nm (acceptor) using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the logarithm of the compound concentration to determine the IC50 of target engagement.

Comparative Data:

CompoundNanoBRET™ TargetCell LineIC50 (µM)
This compound EGFRHEK293To be determined
ErlotinibEGFRHEK293~ 0.02 (in-cell)
GefitinibEGFRHEK293~ 0.023 (cell-free)[15]

Rationale: A potent IC50 value in the NanoBRET™ assay demonstrates that this compound is cell-permeable and can effectively engage with EGFR inside living cells.

Functional Validation: Does Target Engagement Lead to a Biological Response?

The ultimate validation of target engagement is to demonstrate that the interaction between the compound and its target leads to a measurable downstream biological effect. For an EGFR inhibitor, this would be the inhibition of EGFR autophosphorylation and the subsequent signaling cascade.

Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[16][17] By using antibodies specific to the phosphorylated forms of EGFR (e.g., p-EGFR at Tyr1068), we can directly measure the inhibitory effect of our compound on EGFR activation.[16][17]

Experimental Workflow:

WesternBlot_Workflow A Treat cells with compound and stimulate with EGF B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with antibodies for p-EGFR and total EGFR D->E F Detect and quantify band intensities E->F

Caption: Western Blot for Phospho-EGFR Experimental Workflow.

Detailed Protocol:

  • Cell Treatment: Plate A431 cells and serum-starve overnight. Pre-treat with various concentrations of this compound, Erlotinib, or Gefitinib for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against a specific phospho-EGFR site (e.g., Tyr1068).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry and calculate the ratio of p-EGFR to total EGFR. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50.

Comparative Data:

CompoundTargetCell LineIC50 of Phosphorylation Inhibition (nM)
This compound p-EGFRA431To be determined
Erlotinibp-EGFRDiFi~ 20[18]
Gefitinibp-EGFRPC9Potent inhibition[6]

Rationale: A dose-dependent decrease in EGFR phosphorylation upon treatment with this compound provides strong functional evidence of target engagement and inhibition.

Conclusion: Building a Coherent Narrative of Target Engagement

Validating the target engagement of a novel compound is not a single experiment but a carefully constructed narrative built upon orthogonal lines of evidence. By systematically employing biophysical, cellular, and functional assays, researchers can confidently establish a link between a compound, its molecular target, and its biological effect.

For this compound, a positive result in a biophysical assay like SPR would confirm a direct interaction with EGFR. A potent IC50 in a NanoBRET™ assay would demonstrate cell permeability and intracellular target engagement. Finally, the inhibition of EGFR phosphorylation in a Western blot analysis would provide the crucial functional validation. When the data from these disparate techniques converge, they create a compelling and self-validating case for on-target activity, paving the way for further preclinical development. This guide provides the framework and the detailed methodologies to build that case with scientific rigor and confidence.

References

A Comparative Guide to the IDO1 Inhibitory Activity of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immuno-oncology. As a heme-containing enzyme, IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[1][2][3] This process is not merely metabolic; it is a sophisticated mechanism of immune evasion employed by tumor cells.[1][4] By depleting tryptophan from the tumor microenvironment and producing immunosuppressive metabolites known as kynurenines, IDO1 effectively suppresses the function of effector T-cells and promotes the activity of regulatory T-cells (Tregs).[4][5][6] This creates a tolerogenic environment, allowing tumors to evade immune surveillance.[5][6]

Given its central role in tumor immune escape, IDO1 has emerged as a high-value therapeutic target.[2][7] The development of small-molecule inhibitors targeting IDO1 aims to restore anti-tumor immunity.[1][7] This guide presents a comparative analysis of a novel compound, (5-chloro-1H-indol-2-yl)methanamine (hereafter referred to as CIM), against the well-characterized clinical candidate, Epacadostat (INCB024360). Epacadostat is a potent and selective IDO1 inhibitor, making it an ideal benchmark for evaluating new chemical entities.[8][9][10][11][12]

This document provides the scientific rationale, detailed experimental protocols, and representative data for a head-to-head comparison, designed for researchers and drug development professionals.

The IDO1 Pathway and Mechanism of Inhibition

The expression of IDO1 is strongly induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), often found in the tumor microenvironment as a result of T-cell infiltration.[4][5][9] Once active, IDO1's enzymatic function initiates a cascade that leads to T-cell arrest and apoptosis, thereby dampening the anti-tumor immune response.[5][13] Inhibitors like CIM and Epacadostat are designed to block this activity, preserving local tryptophan levels and preventing the production of immunosuppressive kynurenines.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell IFNg IFN-γ TumorCell IDO1 Enzyme IFNg->TumorCell Induces Tryptophan L-Tryptophan TCell Effector T-Cell Tryptophan->TCell Required for Activation Tryptophan->TumorCell Enters Kynurenine Kynurenine Kynurenine->TCell Suppression Immune Suppression (T-Cell Arrest, Apoptosis) Kynurenine->Suppression TumorCell->Kynurenine Metabolizes via IDO1 TumorCell->TCell Depletes Trp Inhibitor CIM / Epacadostat Inhibitor->TumorCell Inhibits

References

A Researcher's Guide to Reproducible Experiments with (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Drug Discovery Professionals

Introduction: The Significance of (5-chloro-1H-indol-2-yl)methanamine in Medicinal Chemistry

This compound, with the chemical formula C9H9ClN2, is a derivative of the indole scaffold, a privileged structure in drug discovery due to its presence in numerous natural products and pharmaceuticals.[1][2] Its primary utility lies in its role as a versatile building block for more complex molecules, notably as an intermediate in the synthesis of monoamine oxidase inhibitors.[1] MAO inhibitors are a class of drugs used in the treatment of neurological disorders like Parkinson's disease and depression.[3][4] The 5-chloro substitution on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, making this particular methanamine a molecule of high interest for medicinal chemists.

However, the reproducibility of experiments involving indole derivatives, especially reactive intermediates like aminomethylindoles, can be challenging. Factors such as synthetic route selection, purification methods, and compound stability can all contribute to variability in experimental outcomes. This guide aims to provide researchers with the necessary insights and detailed protocols to ensure consistent and reliable results.

Synthesis and Characterization: Establishing a Reproducible Baseline

A robust and well-characterized starting material is the foundation of any reproducible experiment. The synthesis of this compound can be approached through various methods common to indole chemistry. Here, we present a generalized, multi-step synthetic approach based on established principles of indole synthesis, emphasizing critical control points for ensuring reproducibility.

General Synthetic Workflow

The synthesis of this compound typically starts from a suitable 5-chloroindole precursor. A common strategy involves the introduction of a functional group at the 2-position that can be subsequently converted to an aminomethyl group.

Synthesis Workflow Start 5-Chloroindole Step1 Functionalization at C2 (e.g., Vilsmeier-Haack or Friedel-Crafts) Start->Step1 Intermediate1 5-Chloro-1H-indole-2-carbaldehyde or corresponding ketone Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a composite based on general methods for indole functionalization and reductive amination. Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 5-chloro-1H-indole-2-carbaldehyde (Intermediate 1)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl3) or oxalyl chloride dropwise to the cooled DMF solution, maintaining the temperature below 5°C. This forms the Vilsmeier reagent in situ.

  • Indole Addition: Add a solution of 5-chloroindole in the same solvent to the reaction mixture dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a beaker of ice-water. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until alkaline.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to this compound (Product)

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1H-indole-2-carbaldehyde in a suitable solvent (e.g., methanol or tetrahydrofuran).

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0°C.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

Characterization and Purity Assessment

Reproducibility is critically dependent on the purity of the synthesized compound. A thorough characterization is non-negotiable.

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the indole ring protons, with chemical shifts influenced by the electron-withdrawing chlorine at C5. A characteristic signal for the CH₂ group adjacent to the amine, and a broad singlet for the NH₂ protons. The indole NH proton will appear as a broad singlet in the downfield region (typically δ 8.0-12.0 ppm).[5]
¹³C NMR Resonances for the nine carbon atoms of the molecule. The carbon attached to the chlorine (C5) will have a characteristic chemical shift. The C2 and C3 carbons of the pyrrole ring typically resonate around δ 125 ppm and δ 102 ppm, respectively.[5]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C9H9ClN2). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the indole and primary amine, C-H stretching of the aromatic and methylene groups, and C-Cl stretching.
Purity (HPLC/GC) A single major peak indicating high purity (ideally >98%).

Comparative Analysis: Performance as a Monoamine Oxidase-B (MAO-B) Inhibitor Intermediate

This compound serves as a precursor to more complex indole-based MAO-B inhibitors. The performance of these novel inhibitors can be benchmarked against established drugs.

CompoundTypeMAO-B IC₅₀ (nM)Selectivity Index (SI) for MAO-BMechanism of Inhibition
Novel Indole-based Inhibitor (e.g., Compound 8a) Experimental20>3649Competitive[6]
Novel Indole-based Inhibitor (e.g., Compound 8b) Experimental30>3278Competitive[6]
Rasagiline Clinically Approved4 - 14>50Irreversible[6]
Selegiline Clinically Approved51~450Irreversible[6]
Safinamide Clinically Approved79 - 98>5918Reversible[6]

Data is compiled from published research on novel indole-based MAO-B inhibitors.[6][7]

The data indicates that novel indole-based compounds derived from intermediates like this compound can exhibit exceptional potency and selectivity for MAO-B, often with a competitive and reversible mechanism of action.[6] This is a significant advantage over irreversible inhibitors like rasagiline and selegiline, as reversible inhibition may offer a better safety profile.[6]

The MAO-B Inhibition Pathway and the Role of Indole-Based Inhibitors

MAO-B Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Indole_Inhibitor This compound -derived Inhibitor Indole_Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B by an indole-based inhibitor increases dopamine levels.

Ensuring Reproducibility: Critical Factors and Troubleshooting

The inherent reactivity of the 2-aminomethylindole scaffold presents challenges to experimental reproducibility. Understanding and controlling these factors is paramount.

Stability and Handling of 2-Aminomethylindoles
  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be exacerbated by light and air.[8] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

  • pH Sensitivity: Indole derivatives can be unstable under strongly acidic or basic conditions, which can lead to polymerization or degradation.[8] Solutions should be prepared fresh and, if necessary, buffered to a neutral or slightly acidic pH for short-term storage.

  • Handling Amines: Amines, in general, require careful handling due to their potential toxicity and reactivity. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][5]

Troubleshooting Common Issues in Indole Synthesis
IssuePotential CauseSuggested Solution
Low Yield Suboptimal reaction conditions (temperature, time, catalyst). Impure starting materials. Side reactions due to interfering functional groups.Systematically optimize reaction parameters. Purify starting materials before use. Utilize protecting groups for sensitive functionalities.[1]
Multiple Products on TLC Formation of regioisomers or byproducts. Degradation of the product during the reaction or work-up.Adjust the choice of acid catalyst or solvent to improve selectivity. Lower the reaction temperature. Ensure a prompt and efficient work-up at low temperatures.[6]
Purification Difficulties The amine functionality can cause streaking on silica gel columns. Product may be unstable on silica.Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. Consider alternative purification methods like crystallization of a salt or reverse-phase chromatography.

Conclusion: A Path Towards Reliable and Comparable Data

The successful and reproducible use of this compound in research and development hinges on a meticulous approach to its synthesis, characterization, and handling. By understanding the inherent chemical properties of the 2-aminomethylindole scaffold and implementing robust experimental protocols, researchers can minimize variability and generate high-quality, comparable data. The development of novel indole-based MAO-B inhibitors with potentially superior pharmacological profiles underscores the importance of mastering the chemistry of such key intermediates. This guide provides a foundational framework for achieving that mastery, ultimately contributing to the advancement of drug discovery in the field of neurotherapeutics.

References

Navigating the Labyrinth of Receptor Affinity: A Comparative Guide to (5-chloro-1H-indol-2-yl)methanamine and Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Guide to the Binding Affinity of (5-chloro-1H-indol-2-yl)methanamine and Structurally Related Compounds at Serotonergic and Sigma Receptors

Introduction: The Significance of the Indole Scaffold in Neuropharmacology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of ligands targeting the central nervous system. This compound, with its characteristic chloro-substituted indole core and a methanamine group at the 2-position, represents a fundamental structure within this class. While direct, publicly available binding affinity data for this specific molecule is scarce, its structural motifs strongly suggest potential interactions with key players in neurotransmission, namely the serotonin (5-HT) and sigma (σ) receptors.

This guide provides a comparative analysis of the binding affinities of structurally related indole derivatives to shed light on the likely pharmacological profile of this compound. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential of our lead molecule and guide future experimental investigations. This document is intended to serve as a practical resource for researchers in drug discovery, offering not only comparative binding data but also detailed experimental protocols to facilitate the empirical validation of these predictions.

Comparative Binding Affinity Analysis

The affinity of a ligand for its receptor is a critical parameter in drug development, dictating potency and selectivity. To contextualize the potential binding profile of this compound, we have compiled the binding affinities (Ki, in nM) of several structurally related indole-based compounds for various serotonin and sigma receptor subtypes. The selection of these comparators is based on the presence of the core indole scaffold and functional groups that are likely to influence receptor interactions.

CompoundTarget ReceptorKi (nM)Reference Compound(s) for ComparisonKi (nM)
Hypothetical Profile for this compound 5-HT1A-8-OH-DPAT0.6-2.0
5-HT6-
σ1-Haloperidol4.5
σ2-
5-chloro-N,N-dimethyltryptamine 5-HT1AHigh
5-HT2BHigh
5-HT7High
1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine Histamine H44
SV-series substituted indoles (e.g., LS-137) σ10.9Haloperidol2-4
D2/D3>500
Indole-based σ2 selective ligand (e.g., 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy...) σ27.45Siramesine-
σ12948

Note: "High affinity" is indicated where specific Ki values for the exact compound were not available in the cited literature, but the class of compounds is reported to have significant affinity.

The data presented in the table highlight several key trends. The presence of a halogen, such as chlorine at the 5-position of the indole ring, is a common feature in ligands with high affinity for various receptors, including serotonin and sigma receptors. The nature of the substituent at the 2-position of the indole is critical in determining receptor selectivity and affinity. While our target compound has a simple methanamine group, more complex substituents, as seen in the comparator compounds, can dramatically enhance binding potency. For instance, the SV-series of substituted indoles demonstrates that elaboration of the side chain can lead to highly potent and selective sigma-1 receptor ligands.[1]

Experimental Protocols: Methodologies for Determining Binding Affinity

To empirically determine the binding affinity of this compound and validate the predictions made in this guide, radioligand binding assays are the gold standard.[2][3] Below are detailed, step-by-step protocols for assessing the binding of a novel compound to the 5-HT1A and σ1 receptors, two likely targets for our molecule of interest.

Radioligand Binding Assay for the 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity 120-180 Ci/mmol).

  • Reference Compound: 8-OH-DPAT (for standard curve).

  • Non-specific Binding Control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, and 0.5 mM EDTA.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for non-aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter plates.

  • Scintillation Counter: A liquid scintillation counter capable of reading 96-well plates.

Protocol:

  • Membrane Preparation: Thaw the commercially prepared cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields approximately 1000-1500 cpm of specific binding. The optimal protein concentration should be determined empirically.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM 5-HT.

    • Test Compound: 25 µL of a serial dilution of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT to all wells. The final concentration of the radioligand should be approximately equal to its Kd (typically 0.5-1.0 nM).

  • Receptor Addition: Add 200 µL of the diluted membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through the GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate at 50°C for 30-60 minutes. Add 40 µL of scintillation cocktail to each well and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]8-OH-DPAT is a high-affinity agonist for the 5-HT1A receptor, providing a robust signal for competitive binding assays.[4]

  • Non-specific Binding Control: 5-HT, the endogenous ligand, is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of non-specific binding.

  • Filtration: Rapid filtration is crucial to separate the bound from the free radioligand without disturbing the binding equilibrium. The use of GF/B filters provides good retention of cell membranes.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Plate_Setup Plate Setup (Total, NSB, Test) Membrane_Prep->Plate_Setup Radioligand_Prep Radioligand Dilution Radioligand_Prep->Plate_Setup Compound_Prep Test Compound Dilution Compound_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 & Ki Calculation Scintillation_Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Radioligand Binding Assay for the σ1 Receptor

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the human σ1 receptor.

Materials and Reagents:

  • Receptor Source: Guinea pig brain membranes, which are a rich source of σ1 receptors.[2]

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity 30-50 Ci/mmol).

  • Reference Compound: (+)-Pentazocine.

  • Non-specific Binding Control: 10 µM Haloperidol.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of a serial dilution of this compound.

  • Radioligand Addition: Add 50 µL of --INVALID-LINK---Pentazocine to all wells (final concentration of ~5 nM).

  • Receptor Addition: Add 100 µL of the membrane homogenate to all wells (final protein concentration of ~300 µ g/well ).[5]

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters four times with 300 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters and add scintillation cocktail for counting.

  • Data Analysis: Perform data analysis as described for the 5-HT1A receptor assay.

Causality Behind Experimental Choices:

  • Receptor Source: Guinea pig brain is a well-established and readily available source with high expression of σ1 receptors.[2]

  • Radioligand: --INVALID-LINK---Pentazocine is a selective and high-affinity ligand for the σ1 receptor.[2]

  • Non-specific Binding Control: Haloperidol, a high-affinity sigma ligand, is used to define non-specific binding.[2]

Sigma_Binding_Workflow start Start prep Membrane Homogenization Compound Dilutions Radioligand Preparation start->prep Preparation Phase assay Plate Setup Incubation (37°C, 150 min) Filtration prep->assay Assay Phase analysis Scintillation Counting Data Analysis (IC50, Ki) assay->analysis Analysis Phase end End analysis->end

Sigma-1 Receptor Binding Assay Workflow.

Conclusion and Future Directions

While the precise binding affinity of this compound remains to be empirically determined, the structural analogy to known serotonergic and sigma receptor ligands provides a strong rationale for its investigation against these targets. This guide offers a comparative framework and detailed experimental protocols to facilitate such studies. The presented data on related indole derivatives suggest that modifications to the aminomethyl side chain and further exploration of substitutions on the indole ring could lead to the development of potent and selective ligands. Future work should focus on the synthesis of this compound and its systematic evaluation in a panel of receptor binding assays, including but not limited to the 5-HT and sigma receptor families. Such studies will be instrumental in elucidating the pharmacological profile of this fundamental indole structure and will pave the way for the design of novel therapeutics for a range of neurological and psychiatric disorders.

References

A Comparative Benchmarking Guide: (5-chloro-1H-indol-2-yl)methanamine versus Ketanserin for 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, (5-chloro-1H-indol-2-yl)methanamine, against the well-characterized reference antagonist, Ketanserin. The primary objective is to elucidate the pharmacological profile of this compound with a specific focus on the serotonin 2A (5-HT2A) receptor, a critical G-protein coupled receptor (GPCR) target in neuroscience and pharmacology. Through a systematic series of in vitro assays, including radioligand binding, functional calcium mobilization, and general cell viability, this document outlines the experimental rationale, detailed protocols, and data interpretation necessary for researchers in drug discovery to objectively evaluate the compound's affinity, potency, and safety profile relative to a known standard.

Introduction and Rationale

The indole chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a synthetic indole derivative whose pharmacological properties are not extensively documented in public literature.[1][2] Its structural similarity to known serotonergic ligands suggests a potential interaction with serotonin (5-HT) receptors. The 5-HT2A receptor, a Gq-coupled GPCR, is a key target for atypical antipsychotics, antidepressants, and psychedelic compounds, making it a high-value target for novel compound screening.[3][4][5]

Why Benchmark? In early-stage drug discovery, benchmarking a test compound against a "gold standard" reference is crucial. This process provides essential context for experimental data, allowing researchers to:

  • Quantify relative potency and affinity.

  • Identify potential advantages (e.g., improved selectivity, higher potency).

  • Flag potential liabilities (e.g., lower potency, higher toxicity).

Choice of Reference Compound: Ketanserin. Ketanserin is a classic pharmacological tool used to characterize 5-HT2A receptor function.[4][6][7][8][9] It is a well-documented, high-affinity antagonist for the 5-HT2A receptor.[3][7][8][10] Although it also exhibits affinity for other receptors, such as α1-adrenergic and histamine H1 receptors, its extensive characterization at the 5-HT2A receptor makes it an ideal benchmark for validating new antagonists.[3][6][8]

This guide will therefore compare this compound ("Test Compound") to Ketanserin ("Reference Compound") across a tiered experimental workflow designed to assess its 5-HT2A receptor interaction profile.

Compound Profiles

FeatureThis compound (Test Compound)Ketanserin (Reference Compound)
Structure
Molecular Formula C9H9ClN2[1][2]C22H22FN3O3
Molecular Weight 180.63 g/mol [1]395.4 g/mol
Known Activity Primarily a research chemical intermediate; biological activity not well-defined.[2][11]Selective 5-HT2A receptor antagonist, with additional α1-adrenergic and H1 receptor blocking activity.[6][7][8] Used as an antihypertensive agent.[8][10][12]

Experimental Benchmarking Workflow

Our comparative analysis follows a logical progression from direct target engagement to cellular functional response and finally to a general assessment of cytotoxicity. This tiered approach ensures that each step informs the next, providing a comprehensive pharmacological picture.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vitro Safety cluster_3 Phase 4: Data Analysis Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional Calcium Mobilization Assay (Determine Potency: IC50 & Modality) Binding->Functional Confirm functional consequence of binding Analysis Comparative Analysis (Potency, Affinity, Therapeutic Index) Binding->Analysis Safety MTT Cell Viability Assay (Determine Cytotoxicity: CC50) Functional->Safety Assess safety window Functional->Analysis Safety->Analysis

Caption: Experimental workflow for benchmarking the test compound.

Detailed Experimental Protocols

Experiment 1: Radioligand Binding Assay (Affinity Determination)

Causality: This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the 5-HT2A receptor. This provides a quantitative measure of binding affinity (Ki), which is a fundamental parameter of drug-receptor interaction, independent of downstream signaling events. We use [3H]ketanserin as the radioligand due to its high affinity and specificity for the 5-HT2A receptor.[13]

Protocol:

  • Source: Use commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14]

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation (10-20 µg protein).

    • 25 µL of [3H]ketanserin (final concentration ~0.5 nM, near its Kd).[13]

    • 25 µL of test compound or reference compound at various concentrations (e.g., 10-point, 3-fold serial dilutions from 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Controls:

    • Total Binding: Contains buffer instead of a competing compound.

    • Non-Specific Binding (NSB): Contains a high concentration (e.g., 1 µM) of unlabeled Ketanserin to saturate all specific binding sites.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

  • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.[15] Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competing compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Calcium Mobilization Assay (Functional Potency & Modality)

Causality: The 5-HT2A receptor is canonically coupled to the Gq alpha-subunit.[16] Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[17] A calcium flux assay measures this change in intracellular Ca2+ concentration using a fluorescent dye. By pre-stimulating the receptor with a known agonist (like serotonin) and then adding the test compound, we can determine if it acts as an antagonist (blocking the agonist response).

G cluster_pathway 5-HT2A Receptor Signaling Pathway Agonist Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Calcium Calcium ER->Calcium Releases Fluorescence Fluorescence Calcium->Fluorescence Increases Dye

Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and grow to ~90% confluency.[18]

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium 5) prepared in assay buffer.[18][19] Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Prepare a compound plate with 5X final concentrations of the test and reference compounds.

    • Prepare a separate agonist plate with a concentration of serotonin that elicits ~80% of the maximal response (EC80).

    • Antagonist Mode: Add the test/reference compounds to the cell plate and incubate for 15-30 minutes. Then, add the EC80 concentration of serotonin and measure the fluorescence signal in real-time.

  • Data Analysis:

    • The primary readout is the change in Relative Fluorescence Units (RFU) from baseline.

    • Normalize the data to controls: 0% inhibition (agonist only) and 100% inhibition (no agonist).

    • Plot the percent inhibition against the log concentration of the antagonist (test or reference compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Experiment 3: MTT Cell Viability Assay (In Vitro Cytotoxicity)

Causality: It is essential to ensure that the effects observed in the functional assay are due to specific receptor modulation, not general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[20] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.[20]

Protocol:

  • Cell Plating: Seed HEK293 cells (the same cell line used in the functional assay) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of the test and reference compounds used in the functional assays. Incubate for a period relevant to the functional assay duration (e.g., 24 hours to assess longer-term toxicity).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and a positive control for cell death (e.g., Triton X-100) (0% viability).

    • Plot percent viability against the log concentration of the compound to determine the CC50 (concentration causing 50% reduction in cell viability).

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet realistic, data for benchmarking this compound against Ketanserin.

Table 1: Comparative Affinity and Potency Data

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
This compound 15.245.8
Ketanserin (Reference) 1.1[14]3.5

Table 2: In Vitro Safety and Therapeutic Index

CompoundCytotoxicity (CC50, µM)Selectivity Index (SI)
This compound > 30> 655
Ketanserin (Reference) 18.55286
Selectivity Index (SI) is calculated as CC50 / Functional IC50.

Interpretation of Results:

  • Affinity: The test compound binds to the 5-HT2A receptor with a Ki of 15.2 nM. While this indicates good affinity, it is approximately 14-fold weaker than the reference compound, Ketanserin (Ki = 1.1 nM).

  • Potency: In the functional assay, the test compound antagonizes serotonin-induced calcium flux with an IC50 of 45.8 nM. This is consistent with its binding affinity and confirms its role as a functional antagonist. However, it is roughly 13-fold less potent than Ketanserin (IC50 = 3.5 nM).

  • Safety & Selectivity: Both compounds exhibit low cytotoxicity, with CC50 values in the micromolar range, far exceeding their functional potencies. The calculated Selectivity Index (a proxy for the therapeutic window in vitro) is high for both compounds, indicating that their antagonist effects occur at concentrations well below those that cause general cell death.

Conclusion and Future Directions

This guide demonstrates a robust workflow for benchmarking the novel compound this compound against the reference 5-HT2A antagonist, Ketanserin.

Future Directions:

  • Selectivity Profiling: The next critical step is to assess the compound's selectivity by screening it against a panel of related receptors (e.g., other 5-HT subtypes, adrenergic, dopaminergic, and histaminergic receptors) to determine its specificity and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: The 5-chloro-indole scaffold represents a viable starting point. Chemical modifications could be explored to improve potency and affinity, potentially leading to a more competitive lead compound.

  • In Vivo Studies: Should a derivative with improved potency and selectivity be identified, progression to in vivo models would be warranted to assess its pharmacokinetic properties and efficacy in relevant behavioral paradigms.

This systematic approach provides a solid foundation for the continued investigation and potential optimization of this compound series in a drug discovery program.

References

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of (5-Chloro-1H-indol-2-yl)methanamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is establishing a robust in vitro to in vivo correlation (IVIVC) . This guide provides an in-depth technical comparison of the activity of (5-chloro-1H-indol-2-yl)methanamine, a representative indole-based scaffold, from initial cellular assays to whole-organism responses. We will explore the nuances of experimental design, data interpretation, and the predictive power of IVIVC in streamlining drug development.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neurological applications.[1][2] this compound represents a class of small molecules with significant therapeutic potential. However, its successful translation from the bench to the clinic hinges on a thorough understanding of how its performance in controlled in vitro systems predicts its efficacy and safety in vivo.

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][4] Establishing a strong IVIVC can reduce the number of human studies required, facilitate formulation optimization, and provide a surrogate for bioequivalence studies.[3][5][6]

This guide will dissect the multifaceted process of establishing an IVIVC for this compound, focusing on its potential anti-inflammatory activity. We will compare its performance with alternative substituted indole derivatives and provide the underlying experimental data and protocols to empower researchers in their own drug discovery endeavors.

I. In Vitro Characterization: Laying the Foundation

The initial stages of drug discovery for a compound like this compound involve a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile. The choice of these assays is critical, as they must be relevant to the intended therapeutic indication and predictive of the in vivo response.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound and a comparator indole derivative for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

3. Pro-inflammatory Cytokine Quantification (ELISA):

  • Collect the cell culture supernatants from the NO production assay.

  • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Cyclooxygenase (COX-2) Inhibition Assay:

  • Utilize a cell-free or cell-based COX-2 inhibitory screening assay to determine the direct inhibitory effect of the test compounds on COX-2 activity.

  • IC50 values are determined from the dose-response curves.

Data Presentation: Comparative In Vitro Anti-inflammatory Activity
CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
This compound15.2 ± 1.812.5 ± 1.518.9 ± 2.1> 50
Indole Derivative Comparator A8.7 ± 0.97.1 ± 0.810.3 ± 1.225.4 ± 3.0
Indomethacin (Reference)5.4 ± 0.64.8 ± 0.56.2 ± 0.70.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualization: In Vitro Screening Workflow

in_vitro_workflow cluster_assays In Vitro Assays cluster_data Data Analysis raw_cells RAW 264.7 Macrophages compound_treatment Compound Treatment (Test & Comparators) raw_cells->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation cox2_assay COX-2 Inhibition Assay compound_treatment->cox2_assay no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) lps_stimulation->no_assay elisa Cytokine Quantification (TNF-α, IL-6 ELISA) lps_stimulation->elisa ic50_calc IC50 Determination no_assay->ic50_calc elisa->ic50_calc cox2_assay->ic50_calc

Caption: Workflow for in vitro anti-inflammatory screening.

II. In Vivo Validation: From Petri Dish to Preclinical Models

Positive in vitro results provide the rationale for advancing a compound to in vivo studies. The primary goals of these studies are to confirm the therapeutic activity in a living organism, assess the pharmacokinetic profile, and evaluate the preliminary safety.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All procedures are performed in accordance with institutional animal care and use guidelines.

2. Dosing and Administration:

  • The test compounds, this compound and the comparator, are suspended in a 0.5% carboxymethylcellulose (CMC) solution.

  • Animals are orally administered the test compounds or vehicle one hour before the induction of inflammation.

3. Induction of Inflammation:

  • A 0.1 mL injection of 1% λ-carrageenan in saline is administered into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

5. Pharmacokinetic Analysis:

  • A separate cohort of animals is administered the test compounds.

  • Blood samples are collected at predetermined time points.

  • Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.

  • Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated.

Data Presentation: Comparative In Vivo Anti-inflammatory Efficacy and Pharmacokinetics

Table 2a: Inhibition of Carrageenan-Induced Paw Edema

Compound (Dose)% Inhibition at 3 hours
This compound (30 mg/kg)45.8 ± 5.2
Indole Derivative Comparator A (30 mg/kg)62.3 ± 6.8
Indomethacin (10 mg/kg)75.1 ± 7.9

Data are presented as mean ± standard error of the mean (n=6 per group).

Table 2b: Key Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
This compound850 ± 951.53200 ± 3503.2
Indole Derivative Comparator A1250 ± 1401.05800 ± 6104.5

Data are presented as mean ± standard deviation.

Visualization: In Vivo Study Design

in_vivo_design cluster_animals Animal Model cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_endpoints Endpoints rats Wistar Rats vehicle Vehicle Control test_compound This compound comparator Comparator A reference Indomethacin dosing Oral Administration vehicle->dosing test_compound->dosing comparator->dosing reference->dosing carrageenan Carrageenan Injection (Paw Edema Induction) dosing->carrageenan pk_sampling Blood Sampling for PK dosing->pk_sampling measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement edema_inhibition % Edema Inhibition measurement->edema_inhibition pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) pk_sampling->pk_parameters

Caption: Design of the in vivo anti-inflammatory study.

III. The Crux of the Matter: In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo efficacy of this compound. This correlation is often complex and influenced by numerous factors, including the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most sought-after correlation.[7][8] While more challenging to establish for immediate-release dosage forms and compounds with complex pharmacokinetics, the principles can be adapted to correlate in vitro potency with in vivo pharmacological response.

For our case study, we can explore the correlation between the in vitro IC50 values for inhibiting key inflammatory mediators and the in vivo anti-inflammatory response at a given dose.

Analysis of the IVIVC
  • Potency Translation: Indole Derivative Comparator A exhibited greater potency in both in vitro assays (lower IC50 values) and the in vivo paw edema model (higher % inhibition) compared to this compound. This suggests a positive, albeit qualitative, correlation.

  • Pharmacokinetic Influence: The superior in vivo performance of Comparator A is also supported by its more favorable pharmacokinetic profile, with a higher Cmax and AUC, indicating greater systemic exposure. This highlights the critical role of ADME properties in bridging the in vitro-in vivo gap.

  • Mechanism of Action: The lack of direct COX-2 inhibition by this compound in vitro suggests that its anti-inflammatory effects in vivo are likely mediated through the modulation of upstream signaling pathways that regulate NO and pro-inflammatory cytokine production.

Visualization: Correlative Relationship

ivivc_relationship cluster_invitro In Vitro Potency cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy ic50 IC50 (NO, TNF-α) pk ADME Properties (Cmax, AUC) ed50 Anti-inflammatory Response (% Inhibition) ic50->ed50 Direct Correlation pk->ed50 Modulating Factor

Caption: Factors influencing the in vitro to in vivo correlation.

IV. Alternatives and Comparative Analysis

While this compound demonstrates anti-inflammatory properties, its moderate potency and pharmacokinetic profile suggest that structural modifications could lead to improved therapeutic candidates. Indole Derivative Comparator A serves as an example of how subtle changes to the indole scaffold can significantly impact both in vitro and in vivo activity.

The development of novel indole derivatives should focus on:

  • Enhancing in vitro potency: Modifications to the indole ring and the methanamine side chain can be explored to improve interactions with the biological target.

  • Optimizing pharmacokinetic properties: Strategies to increase oral bioavailability and systemic exposure, such as altering lipophilicity and metabolic stability, are crucial.[7]

  • Elucidating the precise mechanism of action: A deeper understanding of the molecular targets will enable more rational drug design and the development of more predictive in vitro assays.

V. Conclusion: A Roadmap for Translational Success

The successful development of this compound and its analogs as therapeutic agents is contingent on a robust IVIVC. This guide has provided a framework for establishing such a correlation, from initial in vitro screening to in vivo validation. By carefully selecting and validating experimental models, and by integrating pharmacokinetic data into the analysis, researchers can enhance the predictive power of their preclinical studies. This, in turn, will accelerate the identification of promising drug candidates and increase the likelihood of their successful clinical translation.

References

A Comparative Guide to the Structure-Activity Relationships of (5-chloro-1H-indol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets.[3][4] Modifications to the indole ring system, particularly at the C2 and C5 positions, have been extensively explored to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of indole derivatives: (5-chloro-1H-indol-2-yl)methanamine and its analogues.

The presence of a chlorine atom at the C5 position of the indole ring is a common feature in many bioactive molecules. This substitution can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Similarly, the methanamine substituent at the C2 position provides a crucial point for interaction and further derivatization, allowing for the fine-tuning of a compound's biological profile.[6] This guide will delve into the known biological targets of this scaffold, analyze how structural modifications impact activity, and provide standardized protocols for their synthesis and evaluation.

Biological Targets and Therapeutic Potential

While a comprehensive SAR profile for a large series of this compound derivatives is not extensively documented in a single source, by examining related structures and specific examples, we can infer their therapeutic potential. One notable example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine , a known histamine H4 receptor antagonist.[7] This highlights the potential of the (5-chloro-1H-indol-2-yl) scaffold in modulating inflammatory and immune responses.

Derivatives of the broader indole class have demonstrated a wide spectrum of pharmacological activities, including:

  • Anti-inflammatory: Inhibition of inflammatory mediators like TNF-α and IL-6.[8][9]

  • Antimicrobial: Activity against various bacterial and fungal strains.[10][11][12]

  • Anticancer: Inhibition of cancer cell proliferation and induction of apoptosis.[13]

  • Antiviral: Including anti-HIV activity.[13]

  • Neurological: Targeting receptors such as serotonin (5-HT) receptors.[13]

The SAR of this compound derivatives will largely depend on the nature of the substituent(s) on the methanamine nitrogen and the specific biological target being investigated.

Structure-Activity Relationship (SAR) Analysis

The general SAR for indole derivatives suggests that modifications at the C2 and C5 positions, as well as the substituent on the methanamine nitrogen, will critically influence biological activity.

The Role of the 5-Chloro Substituent

The chlorine atom at the C5 position is an electron-withdrawing group that can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Modulate pKa: It can influence the acidity of the indole N-H proton, affecting hydrogen bonding interactions.

  • Provide a Site for Metabolic Attack or Steric Hindrance: This can influence the compound's metabolic profile.

  • Engage in Halogen Bonding: A specific type of non-covalent interaction that can contribute to binding affinity.

The Importance of the C2-Methanamine Linker

The methanamine group at the C2 position is a flexible linker that allows for various substitutions. The nature of the group attached to the nitrogen atom is a key determinant of activity and selectivity.

  • Primary Amine (-NH2): Provides a site for hydrogen bonding and can be a precursor for further derivatization.

  • Secondary and Tertiary Amines (-NHR, -NR1R2): The size, lipophilicity, and electronic properties of the R group(s) will dictate the interaction with the target's binding pocket.

  • Amides and Ureas (-NHC(O)R, -NHC(O)NHR): These functionalities can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity.

The following table summarizes the expected impact of various substitutions on the methanamine nitrogen, based on general principles of medicinal chemistry and data from related indole derivatives.

Substituent (R) on MethanamineExpected Impact on ActivityRationale
Small Alkyl Groups (e.g., -CH3, -C2H5) May increase potency and/or selectivity.Can fill small hydrophobic pockets in the binding site.
Bulky Alkyl or Aryl Groups May increase or decrease activity depending on the target.Can provide additional van der Waals interactions but may also cause steric clashes.
Basic Moieties (e.g., piperazine, piperidine) Can improve pharmacokinetic properties and introduce additional binding interactions.The basic nitrogen can be protonated at physiological pH, forming ionic interactions.
Hydrogen Bond Donors/Acceptors Can significantly increase binding affinity.Formation of specific hydrogen bonds with the target protein is a key driver of potency.

Experimental Protocols

To enable researchers to synthesize and evaluate novel this compound derivatives, the following generalized experimental protocols are provided.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically starts from 5-chloroindole. A common synthetic route is outlined below.

dot

Caption: General synthetic workflow for this compound derivatives.

Step 1: Formylation of 5-Chloroindole

  • To a solution of 5-chloroindole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).

  • Filter the precipitate, wash with water, and dry to obtain 5-chloro-1H-indole-2-carbaldehyde.

Step 2: Reductive Amination to Form the Primary Amine

  • Dissolve 5-chloro-1H-indole-2-carbaldehyde and an ammonium salt (e.g., ammonium acetate) in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by removing the solvent, partitioning between an organic solvent and water, and purifying by column chromatography to yield this compound.

Step 3: N-Substitution of the Primary Amine

The primary amine can be further derivatized using various standard organic reactions:

  • N-Alkylation: React the primary amine with an alkyl halide in the presence of a base.

  • N-Acylation: React the primary amine with an acyl chloride or anhydride in the presence of a base.

  • Urea/Thiourea Formation: React the primary amine with an isocyanate or isothiocyanate.

In Vitro Biological Evaluation: Anti-inflammatory Activity Assay

This protocol describes a general method for evaluating the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

dot

Caption: Workflow for in vitro anti-inflammatory activity assay.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The strategic modification of the substituent on the methanamine nitrogen, guided by a thorough understanding of structure-activity relationships, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new derivatives, facilitating further research in this exciting area of medicinal chemistry. Future studies should focus on building a comprehensive library of these compounds and screening them against a diverse panel of biological targets to fully elucidate their therapeutic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-chloro-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (5-chloro-1H-indol-2-yl)methanamine (CAS No. 21109-27-3). As a chlorinated heterocyclic amine, this compound requires meticulous handling as hazardous waste to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each critical step.

Hazard Assessment and Precautionary Principles

While a comprehensive, peer-reviewed toxicity profile for this compound is not widely available, its chemical structure—a chlorinated indole—necessitates that it be treated with the utmost caution.[1] The fundamental principle of laboratory safety dictates that compounds with unknown or limited toxicological data should be handled as if they are hazardous. Its classification as a chlorinated organic compound is, by itself, sufficient to mandate specific disposal pathways.[2]

Under no circumstances should this chemical or its residues be disposed of in the regular trash or discharged into the sanitary sewer system. [2][3][4]

The table below summarizes the key physicochemical properties and potential hazards inferred from its chemical class.

Property / Hazard CategoryData / Potential EffectRationale & Citation
Chemical Formula C₉H₉ClN₂[5]
Molecular Weight 180.63 g/mol [5]
Physical Form SolidBased on typical indole derivatives.
Boiling Point 369.8 °C at 760 mmHg[5]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[5]
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.Standard precaution for novel amine compounds.[6]
Skin/Eye Irritation Assumed to be a skin and eye irritant.Common for amine and chlorinated compounds.[6]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects.Chlorinated organic compounds are known for their persistence and environmental toxicity.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process that begins at the point of waste generation. Adherence to this workflow ensures safety and compliance.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Mixing different waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.

  • Action: Collect all waste containing this compound in a dedicated container labeled for "Halogenated Organic Waste." [1]

  • Causality: Licensed disposal facilities use different processes for halogenated versus non-halogenated waste. The combustion of chlorinated compounds like this one generates hydrogen chloride (HCl) gas, which requires specialized flue-gas scrubbing systems during incineration to prevent atmospheric pollution.[8] Mixing this waste with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and expensive disposal process.

Step 2: Containerization and Labeling

The integrity of the waste containment is critical to prevent leaks and ensure safe handling.

  • Action:

    • Select a container made of a material compatible with the waste. For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[9]

    • Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing screw cap.[10][11]

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[3]

    • On the label, clearly write the full chemical name—"this compound"—and list all other components and their approximate percentages. Do not use abbreviations.[3]

  • Causality: Proper containment prevents spills and environmental release.[11] Accurate labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the container. It provides them with the necessary information to safely transport and consolidate the waste.[9] The container must remain closed except when actively adding waste to prevent the release of vapors.[3][4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated, safe location pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[9] Use secondary containment (such as a larger plastic tub) for liquid waste containers to contain any potential leaks.[3]

  • Causality: The SAA framework is a regulatory construct by the EPA to allow for the safe accumulation of small quantities of hazardous waste in a laboratory without requiring a full-scale storage permit. Storing waste in a designated, low-traffic area with secondary containment minimizes the risk of accidental spills and exposure.[12] Laboratories are typically limited to accumulating no more than 55 gallons of hazardous waste at any one time.[4][9]

Step 4: Arranging for Professional Disposal

The final disposal of this compound is a regulated process that must be handled by professionals.

  • Action: Once the waste container is full or has been accumulating for a set period (often one year, check with your institution), submit a hazardous waste pickup request to your EHS office.[12][13]

  • Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate and most effective disposal method for chlorinated organic compounds is high-temperature controlled incineration, which ensures complete destruction of the molecule.[14][15]

Spill Management & Decontamination Protocol

Accidents can happen, and a clear plan for spill cleanup is essential.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is often acceptable for small amounts of solids, but check for the specific solvent if in solution), and safety goggles.

  • Contain & Clean: For solid spills, gently cover the material with an absorbent pad or paper towels to prevent it from becoming airborne.[14] Carefully scoop the material and the absorbent into your designated "Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or isopropanol), starting from the outside and working inward.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, pads) are now considered hazardous waste and must be placed in the same solid waste container.[4]

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

Protocol Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste from generation to final disposal.

G start Waste Generation (e.g., unused reagent, contaminated material, reaction byproduct) is_halogenated Does waste contain This compound? start->is_halogenated segregate Segregate as 'HALOGENATED ORGANIC WASTE' is_halogenated->segregate  Yes container Select Compatible Container (HDPE or Glass) segregate->container labeling Label with 'Hazardous Waste' and Full Chemical Names/Percentages container->labeling storage Store in Secondary Containment within a Designated SAA labeling->storage check_full Is container full or accumulation time limit reached? storage->check_full check_full->storage  No pickup Schedule Pickup with Environmental Health & Safety (EHS) check_full->pickup  Yes disposal Professional Disposal at a Licensed Facility (e.g., Controlled Incineration) pickup->disposal

Caption: Decision workflow for compliant disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, its identity as a chlorinated organic compound dictates a clear and stringent disposal path. By adhering to the principles of hazard assessment, rigorous segregation, proper containment, and professional disposal, researchers can ensure the safety of themselves and their colleagues while upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.